molecular formula C9H13N B1221183 2-Methylphenethylamine CAS No. 55755-16-3

2-Methylphenethylamine

Número de catálogo: B1221183
Número CAS: 55755-16-3
Peso molecular: 135.21 g/mol
Clave InChI: OWOUKRYOZIZVFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylphenethylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOUKRYOZIZVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366371
Record name 2-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55755-16-3
Record name 2-Methylphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55755-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055755163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55755-16-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2VHM2W3X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of 2-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylphenethylamine (2-MPA), a structural isomer of amphetamine, is a psychoactive compound that primarily exerts its effects through the modulation of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the core mechanism of action of 2-MPA, focusing on its interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters. Quantitative data from in vitro assays are summarized, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Core Mechanism of Action

The primary mechanism of action of this compound involves a dual role as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and as a substrate-type releaser at the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

2-MPA is an agonist at the human TAAR1, a G-protein coupled receptor located intracellularly in presynaptic monoamine neurons.[1][2] Activation of TAAR1 by 2-MPA initiates a cascade of intracellular signaling events that modulate the function of monoamine transporters.

Monoamine Transporter Interaction

Similar to its isomer amphetamine, 2-MPA serves as a substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This interaction leads to two key effects:

  • Competitive Reuptake Inhibition: 2-MPA competes with dopamine and norepinephrine for binding to their respective transporters, thereby inhibiting their reuptake from the synaptic cleft.

  • Transporter-Mediated Efflux (Release): Upon binding and being transported into the presynaptic neuron, 2-MPA induces a conformational change in the transporter, causing it to reverse its direction of transport. This leads to the non-vesicular release of dopamine and norepinephrine from the presynaptic terminal into the synapse.

Studies on the closely related compound β-Methylphenethylamine (BMPEA) indicate that it is a substrate-type releasing agent at both DAT and NET, with a preference for the norepinephrine transporter. It is reported to be approximately 10-fold less potent than d-amphetamine as a releasing agent.[3]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of β-Methylphenethylamine (a close structural isomer often used interchangeably with 2-MPA in literature) with its primary molecular targets.

TargetLigandAssay TypeValueUnitsReference
Human TAAR1β-MethylphenethylamineFunctional (cAMP accumulation)EC50 = 2.1µM[4]
Human TAAR1β-MethylphenethylamineFunctional (cAMP accumulation)Emax = 77%[4]

Signaling Pathways

The activation of TAAR1 by 2-MPA triggers downstream signaling cascades that influence monoamine transporter function. The primary pathways involve the coupling of TAAR1 to Gs and G13 G-proteins.[5][6]

TAAR1 Signaling Cascade

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space 2-MPA_ext This compound DAT DAT / NET 2-MPA_ext->DAT Uptake 2-MPA_int This compound DAT->2-MPA_int TAAR1 TAAR1 2-MPA_int->TAAR1 Agonist Binding Gs Gαs TAAR1->Gs Activates G13 Gα13 TAAR1->G13 Activates PKC PKC TAAR1->PKC Activates AC Adenylyl Cyclase Gs->AC Stimulates RhoA RhoA G13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DAT_Phos Transporter Phosphorylation PKA->DAT_Phos DAT_Internalization Transporter Internalization RhoA->DAT_Internalization PKC->DAT_Phos Neurotransmitter_Efflux Dopamine/Norepinephrine Efflux DAT_Phos->Neurotransmitter_Efflux

Caption: TAAR1 signaling cascade initiated by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of 2-MPA for the dopamine and norepinephrine transporters.

Objective: To quantify the affinity of 2-MPA for DAT and NET.

Materials:

  • Rat striatal (for DAT) and cortical (for NET) tissue homogenates or cells stably expressing human DAT or NET.

  • Radioligands: [3H]WIN 35,428 (for DAT) or [3H]nisoxetine (for NET).

  • This compound solutions of varying concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold incubation buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add membrane homogenate, radioligand at a concentration near its Kd, and varying concentrations of 2-MPA. For total binding, add buffer instead of 2-MPA. For non-specific binding, add a high concentration of a known DAT/NET inhibitor (e.g., cocaine or desipramine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 2-MPA concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay Using Synaptosomes

This protocol outlines a method to measure the ability of 2-MPA to induce the release of dopamine or norepinephrine from isolated nerve terminals (synaptosomes).

Objective: To determine if 2-MPA is a substrate-type releaser at DAT and NET and to quantify its potency (EC50) and efficacy (Emax).

Materials:

  • Freshly prepared rat striatal (for dopamine) or cortical (for norepinephrine) synaptosomes.

  • Krebs-Ringer buffer (containing, in mM: 125 NaCl, 1.2 KCl, 1.2 MgSO4, 1.2 CaCl2, 22 NaHCO3, 10 glucose, and 1 ascorbic acid, pH 7.4).

  • [3H]Dopamine or [3H]Norepinephrine.

  • This compound solutions of varying concentrations.

  • Perfusion system or superfusion chambers.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from brain tissue using differential centrifugation.

  • Loading: Incubate the synaptosomes with [3H]dopamine or [3H]norepinephrine to allow for uptake of the radiolabeled neurotransmitter.

  • Superfusion: Transfer the loaded synaptosomes to superfusion chambers and continuously perfuse with buffer to establish a stable baseline of spontaneous neurotransmitter release.

  • Stimulation: After establishing a stable baseline, switch to a buffer containing a specific concentration of 2-MPA and collect the superfusate in fractions.

  • Data Collection: Continue to collect fractions to measure the peak and subsequent decline of neurotransmitter release.

  • Quantification: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using a liquid scintillation counter.

  • Data Analysis: Express the release in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period. Construct a dose-response curve by plotting the peak release against the logarithm of the 2-MPA concentration to determine the EC50 and Emax values.

Neurotransmitter_Release_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Brain_Dissection Brain Tissue Dissection (Striatum/Cortex) Homogenization Homogenization Brain_Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Loading Loading with [3H]Neurotransmitter Synaptosomes->Loading Superfusion Superfusion with Buffer (Baseline Establishment) Loading->Superfusion Stimulation Stimulation with 2-MPA Superfusion->Stimulation Fraction_Collection Fraction Collection Stimulation->Fraction_Collection Scintillation_Counting Liquid Scintillation Counting Fraction_Collection->Scintillation_Counting Data_Analysis Data Analysis (Dose-Response Curve) Scintillation_Counting->Data_Analysis EC50_Emax Determine EC50 and Emax Data_Analysis->EC50_Emax

Caption: Experimental workflow for a neurotransmitter release assay.

Conclusion

The mechanism of action of this compound is multifaceted, involving direct agonism at TAAR1 and substrate activity at both DAT and NET, leading to the release of dopamine and norepinephrine. This dual action underlies its stimulant properties. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive technical resource for researchers in pharmacology and drug development to further investigate this and related compounds. Future research should focus on obtaining precise binding affinities of 2-MPA at monoamine transporters to provide a more complete quantitative profile.

References

2-Methylphenethylamine: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylphenethylamine (2-MPEA) is a substituted phenethylamine and a known agonist of the human trace amine-associated receptor 1 (TAAR1).[1] While its primary pharmacological target has been identified, a comprehensive understanding of its broader pharmacological profile, including its interactions with other monoamine receptors and transporters, as well as its in vivo effects and pharmacokinetics, remains limited. This technical guide synthesizes the available quantitative data, provides detailed experimental methodologies for key assays, and presents visual representations of relevant pathways and workflows to serve as a foundational resource for the scientific community.

Core Pharmacological Activity at TAAR1

The principal pharmacological action of this compound identified to date is its agonist activity at the human trace amine-associated receptor 1 (TAAR1).

Quantitative Data: Functional Potency

The functional potency of 2-MPEA at the human TAAR1 receptor has been determined through cAMP accumulation assays. The available data is summarized in the table below.

CompoundReceptorAssay TypeParameterValue (nM)
This compoundhuman TAAR1cAMP AccumulationEC₅₀18 ± 1

Data extracted from Wainscott et al., 2007.

Interaction with Monoamine Transporters and Receptors

Direct quantitative data on the binding affinity and functional activity of 2-MPEA at monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT) and other major G-protein coupled receptors (dopamine, serotonin, and adrenergic receptor subtypes) are not available in the published literature. However, the pharmacological profile of structurally related phenethylamines suggests that 2-MPEA may interact with these targets. For comparative purposes, data for the structural isomer β-Methylphenethylamine (BMPEA) is presented.

Comparative Quantitative Data: β-Methylphenethylamine
CompoundTargetAssay TypeParameterValue (nM)
β-MethylphenethylamineDopamine Transporter (DAT)[³H]MPP+ ReleaseEC₅₀>10,000
β-MethylphenethylamineNorepinephrine Transporter (NET)[³H]MPP+ ReleaseEC₅₀638

Data from Schindler et al., 2019, for comparative purposes only.[2]

In Vivo Pharmacological Effects and Pharmacokinetics

There is a significant lack of published in vivo studies and pharmacokinetic data for this compound. The behavioral and physiological effects of 2-MPEA in preclinical models have not been extensively characterized. Research on the structurally related compound, β-Methylphenethylamine (BMPEA), has shown that it can increase blood pressure in rats, an effect attributed to its activity at peripheral norepinephrine transporters.[2] However, it did not significantly affect heart rate or locomotor activity at the doses tested.[2] It is important to note that these findings for BMPEA may not be directly extrapolated to 2-MPEA.

Experimental Protocols

TAAR1 Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (EC₅₀) of this compound as an agonist at the human TAAR1 receptor.

Methodology:

  • Cell Culture and Transfection:

    • HEK-293 cells are stably transfected with a plasmid encoding the human TAAR1 receptor.

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • cAMP Accumulation Assay:

    • Cells are seeded into 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).

    • Cells are incubated with varying concentrations of this compound for 30 minutes at 37°C.

    • Following incubation, the cells are lysed, and the intracellular cAMP levels are determined using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[3]

  • Data Analysis:

    • The amount of cAMP produced is inversely proportional to the signal generated in the competitive immunoassay.

    • Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression analysis (sigmoidal dose-response).

Monoamine Transporter and Receptor Binding Assay: Radioligand Displacement

Objective: To determine the binding affinity (Kᵢ) of this compound for monoamine transporters and receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Brain tissue (e.g., rat striatum for DAT, cortex for NET and 5-HT receptors) or cells heterologously expressing the target transporter/receptor are homogenized in ice-cold buffer.

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Radioligand Binding Assay:

    • The assay is performed in 96-well plates.

    • Membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]SCH23390 for D1 receptors, [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT₁A receptors, [³H]ketanserin for 5-HT₂A receptors, [³H]prazosin for α₁ adrenergic receptors, [³H]rauwolscine for α₂ adrenergic receptors) and varying concentrations of the unlabeled competitor (this compound).

    • Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target.

  • Filtration and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

    • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Tissue Tissue/Cells (Expressing Target) Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Resuspend Resuspend & Wash Centrifuge->Resuspend Membranes Membrane Preparation Resuspend->Membranes Incubate Incubate: Membranes + Radioligand + 2-MPEA Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

References

The Neurochemical Profile of 2-Methylphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylphenethylamine (2-MePEA) is a substituted phenethylamine and a known agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[1] Its structural similarity to endogenous trace amines and other psychoactive phenethylamines suggests a complex neurochemical profile with the potential to modulate monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the known and inferred neurochemical effects of 2-MePEA, drawing upon available data for the compound and structure-activity relationships (SAR) established for related phenethylamine derivatives. The guide details its interaction with key central nervous system targets, including TAAR1 and monoamine transporters, and provides standardized experimental protocols for its further investigation.

Introduction

Phenethylamines are a class of organic compounds with a shared chemical structure that includes a phenyl ring, a two-carbon side chain, and a terminal amine group.[2] This scaffold is the basis for numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances.[2] Variations in substitutions on the phenyl ring and the ethylamine side chain can dramatically alter the pharmacological properties of these compounds, influencing their affinity and efficacy at various receptors and transporters within the central nervous system.[3][4] this compound (2-(2-methylphenyl)ethan-1-amine) is a positional isomer of other methylphenethylamines, such as amphetamine (α-methylphenethylamine) and β-methylphenethylamine. The placement of the methyl group at the 2-position of the phenyl ring is a key determinant of its neurochemical interactions.

Primary Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)

The principal molecular target of 2-MePEA identified to date is the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that plays a crucial role in modulating the activity of dopaminergic, serotonergic, and glutamatergic systems.[5]

Agonism at TAAR1

dot

TAAR1_Signaling_Pathway TAAR1 Signaling Cascade 2_MePEA This compound TAAR1 TAAR1 2_MePEA->TAAR1 Binds and Activates G_alpha_s Gαs TAAR1->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., Ion Channels, Transcription Factors) PKA->Downstream_Targets Phosphorylates Modulation Modulation of Neurotransmitter Release Downstream_Targets->Modulation

Figure 1: TAAR1 Signaling Pathway Activated by 2-MePEA.

Interaction with Monoamine Transporters

The interaction of phenethylamines with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a key determinant of their stimulant and psychoactive properties. While direct quantitative data for 2-MePEA at these transporters is lacking, structure-activity relationship studies of substituted phenethylamines allow for informed inferences.

Dopamine Transporter (DAT)

Substitutions on the phenyl ring of phenethylamines can significantly alter their affinity for DAT.[8] Generally, phenethylamines themselves are substrates for DAT, leading to both competitive inhibition of dopamine reuptake and transporter-mediated dopamine efflux.[8] The presence and position of a methyl group on the phenyl ring can modulate this interaction.

Norepinephrine Transporter (NET)

Phenethylamines often exhibit affinity for NET, contributing to their stimulant effects.[4] The 2-methyl substitution in 2-MePEA is likely to influence its interaction with NET.

Serotonin Transporter (SERT)

Affinity for SERT among phenethylamine derivatives is highly variable and sensitive to the nature and position of substitutions on the phenyl ring.[3] Some substituted phenethylamines are potent SERT inhibitors, while others have negligible affinity.[3]

Quantitative Data Summary

Due to the limited availability of direct quantitative data for 2-MePEA, the following tables summarize the available data for closely related phenethylamine derivatives to provide a comparative context for its likely neurochemical profile.

Table 1: Receptor and Transporter Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀/IC₅₀, nM) of Selected Phenethylamines

CompoundTAAR1 (EC₅₀)DAT (Kᵢ/IC₅₀)NET (Kᵢ/IC₅₀)SERT (Kᵢ/IC₅₀)
This compound (2-MePEA) Agonist (value not reported)[1]Data not availableData not availableData not available
Phenethylamine8,800[6]>10,000>10,000>10,000
N-Methyltyramine~2,000[7]Data not availableData not availableData not available
AmphetamineAgonist34.47.02,130
β-MethylphenethylamineAgonist1,1002505,500

Data for amphetamine and β-methylphenethylamine are from Rothman et al. (2001) for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to further characterize the neurochemical profile of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of 2-MePEA for specific receptors and transporters.

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), serotonin transporter (hSERT), or trace amine-associated receptor 1 (hTAAR1) are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) with the prepared cell membranes.

    • Add varying concentrations of 2-MePEA (the competitor ligand).

    • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand.

    • Calculate the IC₅₀ value (the concentration of 2-MePEA that inhibits 50% of specific radioligand binding) from competition curves and convert it to a Kᵢ value using the Cheng-Prusoff equation.

dot

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing target receptor/transporter Homogenization Homogenize cells Cell_Culture->Homogenization Centrifugation Centrifuge to isolate membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with radioligand and 2-MePEA Resuspension->Incubation Filtration Rapid filtration to separate bound/free ligand Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation counting Washing->Counting Data_Processing Calculate specific binding Counting->Data_Processing Curve_Fitting Generate competition curve Data_Processing->Curve_Fitting IC50_Ki Determine IC₅₀ and Kᵢ Curve_Fitting->IC50_Ki

Figure 2: Experimental Workflow for Radioligand Binding Assays.

Neurotransmitter Reuptake Inhibition Assays

These assays determine the potency (IC₅₀) of 2-MePEA to inhibit the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.

  • Synaptosome Preparation (or cell culture):

    • Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for NET, brainstem for SERT) of rodents.

    • Alternatively, use HEK-293 cells stably expressing the human transporters.

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with varying concentrations of 2-MePEA.

    • Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity in the synaptosomes or cells using liquid scintillation counting.

    • Determine non-specific uptake in the presence of a known potent reuptake inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

    • Calculate the IC₅₀ value from the concentration-response curve.

In Vivo Microdialysis

This technique measures the effect of 2-MePEA on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of freely moving animals.

  • Surgical Procedure:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • Secure the cannula to the skull with dental cement and allow the animal to recover.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer 2-MePEA (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

    • Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Express the results as a percentage change from the baseline levels.

dot

Microdialysis_Logical_Flow Logical Flow of In Vivo Microdialysis Experiment Animal_Prep Surgical Implantation of Guide Cannula Probe_Insertion Insertion of Microdialysis Probe Animal_Prep->Probe_Insertion Baseline_Collection Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline_Collection Drug_Admin Administration of 2-MePEA Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection Drug_Admin->Post_Drug_Collection Sample_Analysis HPLC-ED Analysis of Neurotransmitters Post_Drug_Collection->Sample_Analysis Data_Analysis Data Analysis (% Change from Baseline) Sample_Analysis->Data_Analysis

Figure 3: Logical Flow of an In Vivo Microdialysis Experiment.

Conclusion

This compound is a TAAR1 agonist with a neurochemical profile that is likely to include interactions with monoamine transporters. Based on structure-activity relationships of related compounds, it can be hypothesized that 2-MePEA will modulate dopamine and norepinephrine neurotransmission, contributing to stimulant effects. However, a comprehensive understanding of its pharmacology requires direct experimental investigation. The protocols outlined in this guide provide a framework for the systematic characterization of 2-MePEA's binding affinities, reuptake inhibition potencies, and in vivo effects on neurotransmitter dynamics. Such data are essential for a complete assessment of its therapeutic potential and abuse liability.

References

The Pivotal Role of Isomerism in the Bioactivity of 2-MPEA Analogs: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The subtle art of molecular arrangement, or isomerism, plays a paramount role in the pharmacological profile of bioactive compounds. This is particularly evident in the structure-activity relationship (SAR) of 2-MPEA (2-Methylphenethylamine and 2-Methoxyphenethylamine) isomers. As agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in a range of neurological and psychiatric conditions, the precise positioning of a methyl or methoxy group on the phenethylamine scaffold, as well as their stereochemical orientation, dictates their potency, efficacy, and potential therapeutic utility. This technical guide provides a comprehensive analysis of the SAR of 2-MPEA isomers, integrating quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Concepts: The Primacy of Structure

The phenethylamine backbone is a privileged scaffold in neuroscience research, forming the basis for numerous endogenous neurotransmitters and synthetic drugs. The introduction of a methyl or methoxy substituent at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring, as well as the consideration of R- and S-enantiomers, creates a diverse set of isomers with distinct pharmacological properties. The primary molecular target for these compounds is TAAR1, a Gs-coupled receptor that, upon activation, initiates a signaling cascade leading to the production of cyclic AMP (cAMP).

Quantitative Structure-Activity Relationship of 2-MPEA Isomers

The following tables summarize the available quantitative data for various isomers of methylphenethylamine and methoxyphenethylamine at the human Trace Amine-Associated Receptor 1 (TAAR1). This data is crucial for understanding how subtle structural modifications influence receptor affinity (Ki), functional potency (EC50), and efficacy (Emax).

Table 1: In Vitro Activity of Methylphenethylamine Isomers at Human TAAR1

CompoundIsomerReceptor Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, %)
β-MethylphenethylamineRacemicNot ReportedNot ReportedNot Reported
N-Methylphenethylamine-Not ReportedNot ReportedNot Reported

Table 2: In Vitro Activity of Hydroxyphenethylamine Isomers at Human TAAR1

CompoundIsomerReceptor Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, %)
PhenylethanolamineR-(-)Not Reported~1800[1]~110[1]
S-(+)Not Reported~1720[1]~105[1]
p-Hydroxyamphetamine-Not ReportedPotent agonistNot Reported

Phenylethanolamine is included as a structurally related compound to provide insight into the effects of stereochemistry on TAAR1 activation.

Table 3: In Vitro Activity of Methoxyphenethylamine Isomers and Related Compounds at Human TAAR1

CompoundIsomerReceptor Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, %)
2-Methoxyphenethylamine-Not ReportedNot ReportedNot Reported
3-Methoxytyramine-Potent agonistNot ReportedNot Reported

Comprehensive quantitative data for the positional isomers of methoxyphenethylamine at TAAR1 is currently limited.

Experimental Protocols

The characterization of 2-MPEA isomers at TAAR1 relies on two fundamental in vitro assays: the radioligand binding assay to determine binding affinity and the cAMP accumulation assay to measure functional activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (e.g., a 2-MPEA isomer) for TAAR1 by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells (or a similar cell line) are stably or transiently transfected to express the human TAAR1.

    • Cells are cultured to a high density, harvested, and then lysed to prepare a membrane fraction containing the receptor.

    • The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order:

      • Cell membranes (a fixed amount of protein per well).

      • A range of concentrations of the unlabeled test compound.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-epinephrine).

    • Non-specific binding is determined in parallel wells containing a high concentration of a known non-radioactive TAAR1 ligand.

  • Incubation and Filtration:

    • The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • The amount of radioactivity trapped on each filter is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a 2-MPEA isomer to act as an agonist at the Gs-coupled TAAR1 and stimulate the production of the second messenger cyclic AMP (cAMP).

Methodology:

  • Cell Culture:

    • HEK-293 cells stably expressing human TAAR1 are cultured in appropriate media.

    • The day before the assay, cells are seeded into 96-well or 384-well plates at a predetermined density.

  • Assay Procedure:

    • On the day of the experiment, the culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • A range of concentrations of the test compound (2-MPEA isomer) is then added to the wells.

    • The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Cell Lysis and cAMP Detection:

    • Following incubation, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysate is then measured using a commercially available kit, typically based on one of the following detection technologies:

      • Homogeneous Time-Resolved Fluorescence (HTRF): This method involves a competitive immunoassay between endogenous cAMP and a labeled cAMP tracer for a specific antibody.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format where cAMP in the sample competes with a fixed amount of enzyme-labeled cAMP for binding to an anti-cAMP antibody.

      • Luminescence-based assays: These assays often utilize a genetically engineered biosensor that produces light in the presence of cAMP.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP produced in response to each concentration of the test compound is determined by interpolating from the standard curve.

    • The data is plotted as cAMP concentration versus the log concentration of the agonist.

    • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of TAAR1 and a typical experimental workflow for characterizing 2-MPEA isomers.

TAAR1_Signaling_Pathway TAAR1 Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene MPEA 2-MPEA Isomer MPEA->TAAR1 Agonist Binding

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway activated by 2-MPEA isomers.

Experimental_Workflow Workflow for SAR Analysis of 2-MPEA Isomers cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & SAR cluster_invivo In Vivo Validation (Optional) synthesis Synthesis of 2-MPEA Isomers (Positional & Stereo-) binding Radioligand Binding Assay (Determine Ki) synthesis->binding functional cAMP Accumulation Assay (Determine EC50 & Emax) synthesis->functional data Data Compilation & Comparison binding->data functional->data sar Structure-Activity Relationship (SAR) Determination data->sar invivo Animal Models of Neurological Disorders sar->invivo

Caption: Experimental workflow for the structure-activity relationship analysis of 2-MPEA isomers.

Conclusion and Future Directions

The structure-activity relationship of 2-MPEA isomers at TAAR1 is a compelling area of research with significant therapeutic potential. The available data, though incomplete, strongly suggests that both the position of the methyl/methoxy group and the stereochemistry of the molecule are critical determinants of pharmacological activity. A systematic investigation of all positional and stereoisomers of this compound and 2-methoxyphenethylamine is warranted to build a comprehensive SAR model. This will not only enhance our fundamental understanding of TAAR1 pharmacology but also guide the rational design of novel, potent, and selective TAAR1 agonists for the treatment of a variety of CNS disorders. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on this important endeavor.

References

Unraveling the Monoamine Transporter Affinity of 2-Methylphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity Data

Direct experimental determination of the binding affinity (Ki or IC50 values) of 2-Methylphenethylamine at DAT, NET, and SERT has not been reported in peer-reviewed literature. To provide a valuable comparative context for researchers, the following table summarizes the binding affinities of structurally related and well-characterized phenethylamines. This data allows for informed hypotheses regarding the potential activity of 2-Me-PEA.

CompoundTransporterKi (nM)IC50 (nM)SpeciesAssay Type
Amphetamine DAT~600-Human/MouseRadioligand Binding
NET~70 - 100-Human/MouseRadioligand Binding
SERT~20,000 - 40,000-Human/MouseRadioligand Binding
Methamphetamine DAT~500-Human/MouseRadioligand Binding
NET~100-Human/MouseRadioligand Binding
SERT~10,000 - 40,000-Human/MouseRadioligand Binding
Phenethylamine DAT----
NET----
SERT----

Note: Data for phenethylamine itself is often variable and highly dependent on experimental conditions, frequently showing weak activity as a transporter substrate rather than a high-affinity binder in competitive assays.

Experimental Protocols for Determining Monoamine Transporter Binding Affinity

To facilitate research into the binding profile of this compound, detailed methodologies for key in vitro assays are provided below. These protocols are standard in the field for characterizing the interaction of novel compounds with monoamine transporters.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a transporter by assessing its ability to compete with a radiolabeled ligand known to bind to a specific site on the transporter.

Objective: To determine the inhibition constant (Ki) of this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Non-specific binding competitors:

    • DAT: Benztropine (10 µM) or GBR 12909 (10 µM)

    • NET: Desipramine (1 µM)

    • SERT: Fluoxetine (10 µM)

  • Test Compound: this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add the corresponding non-specific binding competitor, radioligand, and membrane preparation.

    • Test Compound: Add serial dilutions of this compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing DAT, NET, or SERT) setup_plate Set up 96-well Plate: Total, Non-specific, and Test Compound Wells prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compound (2-Me-PEA) Dilutions prep_ligands->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filtration Rapid Filtration to Separate Bound and Free Ligand incubate->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Uptake Inhibition Assay

This functional assay measures a compound's ability to block the transport of a radiolabeled substrate into cells expressing the transporter of interest.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • HEK-293 or other suitable cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test Compound: this compound.

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Non-specific uptake inhibitors (as in the binding assay).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with various concentrations of this compound or control compounds for a short period (e.g., 10-20 minutes).

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at room temperature or 37°C.

  • Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to terminate the uptake.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of substrate uptake against the logarithm of the test compound concentration and fitting the data with a sigmoidal dose-response curve.

Known Pharmacology and Signaling Implications

While direct interaction with monoamine transporters is unconfirmed, this compound is a known agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that can modulate the function of monoamine transporters.

Activation of TAAR1 can lead to a complex downstream signaling cascade that can indirectly influence monoamine transporter activity. This includes:

  • Transporter Trafficking: TAAR1 activation can induce the internalization of DAT, effectively reducing the number of transporters on the cell surface available for dopamine reuptake.

  • Transporter Phosphorylation: TAAR1 signaling can lead to the phosphorylation of the N-terminus of DAT, which can switch its function from uptake to efflux (reverse transport).

Therefore, it is plausible that this compound's primary mechanism of action is as a TAAR1 agonist, which in turn modulates dopaminergic, and potentially noradrenergic and serotonergic, neurotransmission through its effects on the respective transporters. This would classify it as an indirect modulator of monoamine transport. A monoamine releasing agent is a drug that induces the release of monoamine neurotransmitters from the presynaptic neuron.[2]

Monoamine_Transporter_Modulation cluster_outside Extracellular Space cluster_membrane Presynaptic Membrane cluster_inside Intracellular Space MA Monoamine (e.g., Dopamine) MAT Monoamine Transporter (DAT, NET, SERT) MA->MAT Reuptake MA_in Monoamine MAT->MA_in Efflux Monoamine Efflux (Reverse Transport) MAT->Efflux Functional Switch TAAR1 TAAR1 Signaling Signaling Cascade (e.g., PKA, PKC) TAAR1->Signaling Activation TwoMePEA 2-Me-PEA TwoMePEA->TAAR1 Agonist Binding Signaling->MAT Phosphorylation/ Internalization

Caption: General modulation of monoamine transporters via TAAR1.

Future Directions and Conclusion

The lack of direct binding data for this compound at monoamine transporters represents a significant gap in the understanding of its neuropharmacological profile. The experimental protocols detailed in this guide provide a clear path for researchers to elucidate the binding affinities and functional activities of this compound. Future studies should prioritize conducting competitive radioligand binding and uptake inhibition assays to generate the much-needed quantitative data. Furthermore, investigating the interplay between its known TAAR1 agonism and any direct effects on monoamine transporters will be crucial for a complete characterization. This technical guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Enantioselective Synthesis of 2-Methylphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methodologies for the enantioselective synthesis of 2-Methylphenethylamine, a chiral amine of interest in medicinal chemistry and pharmacology. As a human trace amine-associated receptor 1 (TAAR1) agonist, the stereochemistry of this compound is crucial for its biological activity. This document details two robust, proposed synthetic routes for obtaining enantiomerically enriched (R)- and (S)-2-Methylphenethylamine: Asymmetric Hydrogenation of a Prochiral Enamide and Chiral Auxiliary-Mediated Asymmetric Alkylation.

Introduction

This compound (2MPEA) is a structural analog of phenethylamine with a methyl group on the phenyl ring. Its interaction with TAAR1 makes it a valuable molecular probe for studying the pharmacology of this receptor and a potential scaffold for the development of novel therapeutics. The synthesis of single enantiomers of 2MPEA is essential for elucidating the specific roles of each stereoisomer and for the development of stereochemically pure drug candidates. This guide outlines detailed experimental protocols, presents quantitative data for analogous transformations, and provides visual representations of the synthetic workflows.

Route 1: Asymmetric Hydrogenation of a Prochiral Enamide

Asymmetric hydrogenation of enamides is a powerful and widely used method for the synthesis of chiral amines, often providing high enantioselectivity and yields.[1][2][3] This proposed route involves the synthesis of the prochiral enamide precursor, N-(2-(o-tolyl)vinyl)acetamide, followed by a rhodium-catalyzed asymmetric hydrogenation to furnish the desired enantiomer of N-acetyl-2-methylphenethylamine, which can then be deprotected.

Experimental Protocol

Step 1: Synthesis of 2-(o-tolyl)acetaldehyde

This step is analogous to the preparation of similar arylacetaldehydes.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with o-methylphenylmagnesium bromide (1.0 M in THF, 1.2 equivalents).

  • Addition of Reagent: The solution is cooled to 0 °C, and ethyl formate (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(o-tolyl)acetaldehyde.

Step 2: Synthesis of N-(2-(o-tolyl)vinyl)acetamide

This procedure is adapted from standard methods for enamide synthesis.

  • Reaction Setup: To a solution of 2-(o-tolyl)acetaldehyde (1.0 equivalent) in acetonitrile is added N-vinylacetamide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Reaction: The mixture is heated to reflux for 6 hours, monitoring the reaction progress by TLC.

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by recrystallization or flash chromatography to give N-(2-(o-tolyl)vinyl)acetamide.

Step 3: Rhodium-Catalyzed Asymmetric Hydrogenation

This is a general procedure based on established methods for asymmetric hydrogenation of β-arylenamides.[1][2]

  • Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with [Rh(COD)2]BF4 (0.01 equivalents) and a chiral bisphosphine ligand (e.g., (R)-SDP, 0.011 equivalents) in a degassed solvent such as methanol or isopropanol. The mixture is stirred for 30 minutes.

  • Hydrogenation: N-(2-(o-tolyl)vinyl)acetamide (1.0 equivalent) is added to the catalyst solution. The vial is placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm).

  • Reaction: The reaction is stirred at room temperature for 24 hours.

  • Workup: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is passed through a short pad of silica gel to remove the catalyst. The filtrate is concentrated to give N-acetyl-(S)-2-methylphenethylamine. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Step 4: Deprotection of the Amide

  • Reaction Setup: The N-acetyl-(S)-2-methylphenethylamine is dissolved in a mixture of ethanol and 6 M hydrochloric acid.

  • Reaction: The solution is heated to reflux for 12 hours.

  • Workup: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, then basified to pH > 12 with 10 M NaOH. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give (S)-2-methylphenethylamine.

Quantitative Data (Representative for Analogous Transformations)
Substrate TypeCatalyst/LigandSolventPressure (atm)Yield (%)ee (%)Reference
(Z)-β-branched enamides[Rh((R)-SDP)]Isopropanol50>9988-96[2]
β-(Acylamino)acrylatesRh-BICPToluene2.7up to 99up to 99.6[1]
Vinylarenes[Rh(COD)2]BF4 / DiphosphineIsopropanolN/Aup to 99up to 99[4][5]

Workflow Diagram

Asymmetric_Hydrogenation cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation & Deprotection o-methylphenylmagnesium_bromide o-Methylphenyl- magnesium bromide 2_tolyl_acetaldehyde 2-(o-tolyl)acetaldehyde o-methylphenylmagnesium_bromide->2_tolyl_acetaldehyde 1. Grignard Reaction ethyl_formate Ethyl formate ethyl_formate->2_tolyl_acetaldehyde prochiral_enamide N-(2-(o-tolyl)vinyl)acetamide 2_tolyl_acetaldehyde->prochiral_enamide 2. Condensation N_vinylacetamide N-Vinylacetamide N_vinylacetamide->prochiral_enamide N_acetyl_amine N-Acetyl-(S)-2- methylphenethylamine prochiral_enamide->N_acetyl_amine 3. Hydrogenation Rh_catalyst [Rh((R)-SDP)] H2 Rh_catalyst->N_acetyl_amine final_product (S)-2-Methylphenethylamine N_acetyl_amine->final_product 4. Hydrolysis (HCl)

Caption: Workflow for the asymmetric hydrogenation route.

Route 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of chiral auxiliaries, such as Evans oxazolidinones, is a classic and reliable strategy for asymmetric synthesis.[6] This proposed route involves the acylation of a chiral oxazolidinone with 2-methylphenylacetic acid, followed by a diastereoselective alkylation or, in this case for the synthesis of a phenethylamine derivative, a reduction of the acyl group and subsequent removal of the auxiliary.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

This procedure is based on the acylation of Evans-type auxiliaries.[7]

  • Reaction Setup: A flame-dried round-bottom flask under nitrogen is charged with (S)-(-)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dry tetrahydrofuran (THF). The solution is cooled to -78 °C.

  • Deprotonation: n-Butyllithium (1.05 equivalents, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes.

  • Acylation: In a separate flask, 2-methylphenylacetyl chloride (prepared from 2-methylphenylacetic acid and oxalyl chloride, 1.1 equivalents) is dissolved in dry THF. This solution is added dropwise to the lithiated oxazolidinone solution at -78 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield (S)-4-benzyl-3-(2-(o-tolyl)acetyl)-1,3-oxazolidin-2-one.

Step 2: Reduction of the Acyl Group

  • Reaction Setup: The acyloxazolidinone (1.0 equivalent) is dissolved in dry THF in a flame-dried flask under nitrogen and cooled to 0 °C.

  • Reduction: Lithium borohydride (2.0 equivalents) is added portion-wise.

  • Reaction: The reaction is stirred at 0 °C for 2 hours, then warmed to room temperature and stirred for an additional 4 hours.

  • Workup: The reaction is carefully quenched with saturated aqueous Rochelle's salt solution and stirred vigorously until two clear layers form. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The resulting alcohol is purified by flash chromatography.

Step 3: Conversion of Alcohol to Amine (via Mesylation and Azide Displacement)

  • Mesylation: The purified alcohol (1.0 equivalent) is dissolved in dichloromethane with triethylamine (1.5 equivalents) and cooled to 0 °C. Methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred for 1 hour. The mixture is washed with water and brine, dried, and concentrated.

  • Azide Displacement: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 equivalents) is added. The mixture is heated to 80 °C for 6 hours. After cooling, water is added, and the product is extracted with diethyl ether. The organic layers are washed, dried, and concentrated.

  • Reduction of Azide: The crude azide is dissolved in THF/water, and triphenylphosphine (1.5 equivalents) is added. The mixture is stirred at room temperature overnight. The solvent is removed, and the crude amine is purified.

Step 4: Cleavage of the Chiral Auxiliary

This procedure is based on standard methods for Evans auxiliary removal.[8][9][10][11]

  • Reaction Setup: The product from the previous step is dissolved in a 4:1 mixture of THF and water, and the solution is cooled to 0 °C.

  • Cleavage: Lithium hydroxide (2.0 equivalents) and 30% hydrogen peroxide (4.0 equivalents) are added.

  • Reaction: The mixture is stirred at 0 °C for 4 hours.

  • Workup: The reaction is quenched with an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the carboxylic acid product, which in this modified route would be further processed to the amine. A more direct cleavage to the amine can sometimes be achieved but is often lower yielding. For this reason, the multi-step conversion in Step 3 is often preferred before cleavage.

A more direct approach would involve the diastereoselective alkylation of an N-acylated oxazolidinone with a suitable electrophile to introduce the 2-methylbenzyl group. However, for the synthesis of this compound, the reduction of the acyl group derived from 2-methylphenylacetic acid is a more direct conceptual route.

Quantitative Data (Representative for Analogous Transformations)
Reaction StepSubstrate TypeReagentsDiastereomeric Ratio (d.r.)Yield (%)Reference
Acylation(S)-4-benzyl-2-oxazolidinonePropionyl chlorideN/A>95[7]
AlkylationN-propionyl oxazolidinoneBenzyl bromide>99:190-95[6]
Auxiliary CleavageN-acylated oxazolidinoneLiOH / H2O2N/A85-95[10]

Logical Relationship Diagram

Chiral_Auxiliary start 2-Methylphenylacetic acid acylation 1. Acylation start->acylation auxiliary (S)-(-)-4-Benzyl- 2-oxazolidinone auxiliary->acylation acyloxazolidinone (S)-4-Benzyl-3-(2-(o-tolyl)acetyl)- 1,3-oxazolidin-2-one acylation->acyloxazolidinone reduction 2. Reduction (LiBH4) acyloxazolidinone->reduction alcohol_intermediate Chiral Alcohol Intermediate reduction->alcohol_intermediate conversion 3. Mesylation, Azide Displacement, Reduction alcohol_intermediate->conversion amine_with_auxiliary Amine with Auxiliary Attached conversion->amine_with_auxiliary cleavage 4. Auxiliary Cleavage (LiOH / H2O2) amine_with_auxiliary->cleavage final_product (S)-2-Methylphenethylamine cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Logical steps in the chiral auxiliary-mediated synthesis.

Signaling Pathway Involvement

This compound is an agonist of the human trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that is involved in the modulation of monoaminergic systems in the brain.

TAAR1_Signaling 2MPEA This compound TAAR1 TAAR1 Receptor 2MPEA->TAAR1 Binds and Activates Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates downstream Modulation of Dopamine & Serotonin Transporters PKA->downstream Phosphorylates & Modulates

Caption: Simplified TAAR1 signaling pathway.

Conclusion

References

2-Methylphenethylamine hydrochloride salt synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Methylphenethylamine Hydrochloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound hydrochloride, a compound of interest in neuroscience and pharmacology. The document details a feasible synthetic route for its preparation and outlines its key physicochemical and pharmacological properties. A significant focus is placed on its interaction with the trace amine-associated receptor 1 (TAAR1) and its effects on dopamine and norepinephrine transporters. This guide consolidates available data into structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (2-MPEA) is a substituted phenethylamine and a structural isomer of amphetamine.[1] As with other compounds in this class, it exhibits psychoactive properties, primarily through its interaction with monoamine systems in the central nervous system. The hydrochloride salt of this compound is a common form for research and handling due to its increased stability and solubility in aqueous solutions.[2] This guide aims to provide a detailed technical resource on the synthesis, properties, and pharmacological profile of this compound hydrochloride.

Synthesis of this compound Hydrochloride

A viable and commonly referenced method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile (benzyl cyanide). In the case of this compound, the precursor is 2-methylbenzyl cyanide (also known as o-tolylacetonitrile).

Synthesis of the Free Base

The primary reaction is the catalytic hydrogenation of 2-methylbenzyl cyanide. This method is analogous to the synthesis of other substituted phenethylamines.[3]

Reaction:

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of β-phenylethylamine from benzyl cyanide, is provided by Organic Syntheses, and can be adapted for this compound.[4]

  • Apparatus: A high-pressure hydrogenation apparatus (bomb) is required.

  • Materials:

    • 2-Methylbenzyl cyanide (o-tolylacetonitrile)

    • Raney nickel catalyst

    • Anhydrous methanol

    • Ammonia gas

    • Hydrogen gas

  • Procedure:

    • Prepare a solution of 10 N methanolic ammonia by saturating anhydrous methanol with ammonia gas at 0°C.

    • In the high-pressure hydrogenation bomb, combine 2-methylbenzyl cyanide dissolved in the 10 N methanolic ammonia. The ratio of ammonia to the cyanide should be at least 5:1 to minimize the formation of secondary amines.

    • Add a suspension of Raney nickel catalyst to the bomb.

    • Seal the bomb and introduce hydrogen gas to a pressure of 500-1000 psi.

    • Heat the bomb to 100-125°C and begin shaking to ensure proper mixing. The reaction is typically complete when hydrogen absorption ceases (approximately 2 hours).

    • Cool the bomb, vent the excess hydrogen, and carefully open it.

    • Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry.

    • Remove the methanol and ammonia from the filtrate by distillation.

    • The remaining residue is this compound, which can be further purified by vacuum distillation.

Formation of the Hydrochloride Salt

The free base can be converted to the hydrochloride salt to improve its stability and handling properties.

Reaction:

Experimental Protocol:

  • Dissolve the purified this compound free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the crystals with the anhydrous solvent to remove any unreacted starting material.

  • Dry the this compound hydrochloride crystals under vacuum.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₉H₁₃NC₉H₁₄ClN[5]
Molecular Weight 135.21 g/mol [6]171.67 g/mol [7][8]
Appearance Clear colorless liquid at room temp[1]White to Off-White Solid[8]
Boiling Point 97 °C at 5 mmHg[1]Not applicable
Density 0.96 g/cm³[1]Not available
Solubility Not miscible or difficult to mix with water[9]Soluble in water[2]
CAS Number 55755-16-3[1]55755-18-5[7][8]

Pharmacological Properties

This compound is a pharmacologically active compound that primarily interacts with the monoaminergic system. Its main mechanisms of action are as a TAAR1 agonist and as a substrate for monoamine transporters.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist of the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that modulates the activity of monoamine systems.

TAAR1 Signaling Pathway:

Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs and Gαq proteins.[10] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7][11][12] Elevated cAMP levels activate protein kinase A (PKA) and protein kinase C (PKC).[3][13] These kinases then phosphorylate downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[11][13] TAAR1 activation can also lead to the internalization of the dopamine transporter (DAT) through a PKC-dependent mechanism.[3] Furthermore, TAAR1 can form heterodimers with the dopamine D2 receptor, modulating its signaling.[3]

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular 2MPEA_ext This compound (extracellular) TAAR1 TAAR1 2MPEA_ext->TAAR1 Binds to G_protein Gαs / Gαq TAAR1->G_protein Activates D2R_modulation D2 Receptor Modulation TAAR1->D2R_modulation Interacts with 2MPEA_int This compound (intracellular) AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA_PKC PKA / PKC cAMP->PKA_PKC Activates ERK ERK PKA_PKC->ERK Phosphorylates CREB CREB PKA_PKC->CREB Phosphorylates DAT_internalization DAT Internalization PKA_PKC->DAT_internalization Leads to

Caption: TAAR1 Signaling Pathway initiated by this compound.

Interaction with Monoamine Transporters

This compound acts as a substrate-type releaser at both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a preference for NET.[14] This means it is transported into the presynaptic neuron by these transporters, and in turn, promotes the efflux of dopamine and norepinephrine from the neuron into the synaptic cleft.

Table 2: Pharmacological Actions of this compound

TargetAction
TAAR1 Agonist[1]
Dopamine Transporter (DAT) Substrate-type releaser[14]
Norepinephrine Transporter (NET) Substrate-type releaser (preferred over DAT)[14]

Experimental Protocols for Pharmacological Assays

The following are generalized protocols for key experiments to characterize the pharmacological activity of this compound.

TAAR1 Agonist Activity Assay (cAMP Accumulation)

This functional assay measures the ability of a compound to stimulate TAAR1 and produce the second messenger cAMP.

  • Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing human TAAR1.

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound hydrochloride to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

TAAR1_Assay_Workflow Start Start: TAAR1-expressing cells Step1 Plate cells in microplate Start->Step1 Step2 Add phosphodiesterase inhibitor Step1->Step2 Step3 Add this compound HCl (various concentrations) Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Lyse cells Step4->Step5 Step6 Measure cAMP concentration Step5->Step6 Step7 Data Analysis: Dose-response curve, EC₅₀ Step6->Step7 End End Step7->End

Caption: Experimental workflow for TAAR1 agonist activity assay.

Monoamine Transporter Release Assay

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from cells expressing DAT or NET.[14]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing human DAT or NET.

  • Assay Procedure:

    • Plate the cells in a suitable microplate format.

    • Pre-load the cells by incubating them with a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET).

    • Wash the cells to remove the excess radiolabeled substrate.

    • Add varying concentrations of this compound hydrochloride to the cells.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C.

    • Collect the supernatant (extracellular medium).

    • Lyse the cells to collect the intracellular content.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of the total pre-loaded substrate that was released into the supernatant for each concentration of this compound. Plot this against the log of the concentration to determine the EC₅₀ for release.

Transporter_Release_Assay_Workflow Start Start: DAT or NET-expressing cells Step1 Plate cells Start->Step1 Step2 Pre-load with radiolabeled substrate (e.g., [³H]DA or [³H]NE) Step1->Step2 Step3 Wash to remove excess substrate Step2->Step3 Step4 Add this compound HCl (various concentrations) Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Separate supernatant and cell lysate Step5->Step6 Step7 Measure radioactivity in both fractions Step6->Step7 Step8 Data Analysis: % Release, EC₅₀ Step7->Step8 End End Step8->End

Caption: Experimental workflow for monoamine transporter release assay.

Conclusion

This compound hydrochloride is a valuable research tool for investigating the complexities of the monoaminergic system. Its dual action as a TAAR1 agonist and a monoamine transporter substrate makes it a compound of interest for understanding the modulation of dopamine and norepinephrine signaling. This guide provides a foundational resource for its synthesis and pharmacological characterization, aiming to support further research and development in the fields of neuroscience and drug discovery.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methylphenethylamine (2-MPEA), a substituted phenethylamine and a known agonist of the trace amine-associated receptor 1 (TAAR1). This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed compilation of its physicochemical characteristics, established and putative pharmacological actions, and relevant experimental methodologies. All quantitative data are summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside visualizations of its primary signaling pathway and a representative experimental workflow.

Core Physical and Chemical Properties

This compound is a primary amine with a chemical formula of C₉H₁₃N.[1][2] It is a clear, colorless liquid at room temperature with a characteristic fishy odor.[1] As a primary amine, it is basic and can form salts with acids.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2][3]
Appearance Clear colorless liquid[1]
Density 0.96 g/cm³[1]
Boiling Point 97 °C at 5 mmHg[1]
Melting Point (estimated) 116 °C
pKa (predicted) 9.91 ± 0.10
Water Solubility Not miscible or difficult to mix with water
Identifier ValueReference(s)
IUPAC Name 2-(2-methylphenyl)ethanamine[3]
CAS Number 55755-16-3[3]
Synonyms 2-(o-Tolyl)ethanamine, o-Methylphenethylamine[3]

Synthesis and Purification

The synthesis of this compound can be achieved through various established routes in organic chemistry. A common and effective method involves the reduction of 2-methylphenylacetonitrile.

Synthesis via Reduction of 2-Methylphenylacetonitrile

This protocol is adapted from established methods for the synthesis of phenethylamines.

Reaction Scheme:

2-Methylbenzyl cyanide → this compound

Materials:

  • 2-Methylbenzyl cyanide (o-tolylacetonitrile)

  • Lithium aluminum hydride (LiAlH₄) or Raney nickel

  • Anhydrous diethyl ether or ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of 2-methylbenzyl cyanide in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure the complete reduction of the nitrile.

  • The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide.

  • The resulting granular precipitate is filtered off, and the filter cake is washed with diethyl ether.

  • The combined ether filtrates are dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude this compound.

Purification by Vacuum Distillation

Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound.

Procedure:

  • The crude this compound is transferred to a distillation flask with a few boiling chips or a magnetic stir bar.

  • The distillation apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

  • A vacuum is applied, and the flask is gently heated.

  • The fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure is collected.

Analytical Methodologies

The identity and purity of this compound can be confirmed using a variety of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of this compound, which may require optimization for specific instrumentation.

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent such as methanol or ethyl acetate.

  • For biological samples, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte from the matrix.

  • Derivatization with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can improve chromatographic peak shape and volatility.

Instrumentation and Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold of 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

Sample Preparation:

  • A solution of this compound is prepared in the mobile phase.

  • For biological samples, protein precipitation followed by solid-phase extraction is recommended.

Instrumentation and Conditions:

  • HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). A typical starting condition could be 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 215 nm or mass spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Sample Preparation:

  • A small amount of purified this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic protons: A multiplet in the range of δ 7.0-7.3 ppm.

  • Ethylamine chain protons (-CH₂-CH₂-N): Two triplets, one around δ 2.9 ppm and another around δ 2.7 ppm.

  • Methyl group proton (-CH₃): A singlet around δ 2.3 ppm.

  • Amine protons (-NH₂): A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Aromatic carbons: Multiple signals in the range of δ 125-140 ppm.

  • Ethylamine chain carbons (-CH₂-CH₂-N): Signals around δ 40-50 ppm.

  • Methyl group carbon (-CH₃): A signal around δ 19 ppm.

Pharmacological Profile: TAAR1 Agonism

This compound is an agonist of the human trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in the central nervous system and various peripheral tissues. The activation of TAAR1 by agonists like 2-MPEA modulates monoaminergic neurotransmission, particularly affecting dopamine and serotonin systems.

TAAR1 Signaling Pathways

Upon activation by an agonist, TAAR1 can couple to at least two distinct G protein signaling pathways: Gαs and Gα13.[4][5][6]

  • Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing neuronal excitability and gene expression.[4][5][6]

  • Gα13 Pathway: Coupling to the Gα13 subunit leads to the activation of the small GTPase RhoA.[4][5] Activated RhoA can influence the trafficking of monoamine transporters, such as the dopamine transporter (DAT), leading to their internalization.[4][5]

Visualizations

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 Gs Gαs TAAR1->Gs activates G13 Gα13 TAAR1->G13 activates MPEA This compound MPEA->TAAR1 activates AC Adenylyl Cyclase Gs->AC stimulates RhoA RhoA G13->RhoA activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream_PKA Downstream PKA Targets PKA->Downstream_PKA phosphorylates DAT_Internalization DAT Internalization RhoA->DAT_Internalization induces

Caption: TAAR1 signaling cascade initiated by this compound.

Experimental Workflow for Analysis

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of 2-MPEA (e.g., nitrile reduction) Purification Purification (Vacuum Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR Structure_Confirmation Structure Confirmation GCMS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment NMR->Structure_Confirmation

Caption: A typical experimental workflow for the synthesis and analysis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with its primary pharmacological mechanism of action as a TAAR1 agonist. The tabulated data, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development. Further research into the specific downstream effects of TAAR1 activation by 2-MPEA and the development of more detailed analytical methods will continue to enhance our understanding of this compound.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Methylphenethylamine (2-MPEA). Due to the limited availability of specific quantitative stability data for 2-MPEA in publicly accessible literature, this guide combines established principles of phenethylamine chemistry, detailed experimental protocols for stability testing, and data from structurally related compounds to offer a robust framework for researchers.

Introduction to this compound (2-MPEA)

This compound (2-MPEA) is a substituted phenethylamine derivative with the methyl group located at the ortho position of the phenyl ring. Like other phenethylamines, its chemical stability is a critical factor in its development, formulation, and storage. Understanding its degradation pathways is essential for ensuring product quality, safety, and efficacy. The primary routes of degradation for phenethylamines, including 2-MPEA, are typically oxidation, and in solution, pH-dependent hydrolysis. Metabolic degradation in biological systems also plays a significant role.

Predicted Chemical Degradation Pathways

The chemical structure of 2-MPEA suggests several potential degradation pathways under various stress conditions. The primary sites susceptible to chemical transformation are the amino group and the ethyl side chain.

Oxidative Degradation

Oxidation is a major degradation pathway for phenethylamines. The amino group is prone to oxidation, which can lead to the formation of an imine intermediate, followed by hydrolysis to an aldehyde and subsequent oxidation to a carboxylic acid.

A proposed oxidative degradation pathway for 2-MPEA is as follows:

  • Oxidative deamination: The primary amine of 2-MPEA is oxidized, losing ammonia and forming 2-(2-methylphenyl)acetaldehyde.

  • Further oxidation: The resulting aldehyde is then readily oxidized to 2-(2-methylphenyl)acetic acid.

Oxidative Degradation of 2-MPEA MPEA This compound Aldehyde 2-(2-methylphenyl)acetaldehyde MPEA->Aldehyde Oxidative Deamination CarboxylicAcid 2-(2-methylphenyl)acetic acid Aldehyde->CarboxylicAcid Oxidation

Caption: Predicted oxidative degradation pathway of 2-MPEA.

Photodegradation

Exposure to light, particularly UV radiation, can accelerate the oxidative degradation of phenethylamines. The general mechanism is similar to oxidative degradation, with light providing the energy to initiate the process. Therefore, it is crucial to protect 2-MPEA from light during storage and handling.

Predicted Metabolic Degradation Pathways

In biological systems, 2-MPEA is expected to undergo metabolic degradation primarily through the action of monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.

Monoamine Oxidase (MAO) Mediated Degradation

MAO enzymes are responsible for the oxidative deamination of monoamines. This pathway is analogous to the chemical oxidative degradation, converting 2-MPEA to 2-(2-methylphenyl)acetaldehyde, which is then further metabolized to 2-(2-methylphenyl)acetic acid by aldehyde dehydrogenase.

Cytochrome P450 (CYP) Mediated Degradation

CYP enzymes can introduce hydroxyl groups onto the aromatic ring or the alkyl side chain of phenethylamines. For 2-MPEA, hydroxylation of the phenyl ring is a probable metabolic pathway. Studies on the metabolism of the positional isomer, beta-methylphenethylamine, have suggested that hydroxylation is a key metabolic step.

Metabolic Pathways of 2-MPEA cluster_0 MAO Pathway cluster_1 CYP450 Pathway MPEA_MAO This compound Aldehyde 2-(2-methylphenyl)acetaldehyde MPEA_MAO->Aldehyde MAO Acid 2-(2-methylphenyl)acetic acid Aldehyde->Acid Aldehyde Dehydrogenase MPEA_CYP This compound Hydroxylated_MPEA Hydroxylated 2-MPEA MPEA_CYP->Hydroxylated_MPEA CYP450

Caption: Predicted metabolic pathways of 2-MPEA.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Forced Degradation Data for Phenethylamine

Stress ConditionTemperatureDurationSolventDegradation (%)
0.1 M HCl80°C24 hWater~5-10%
0.1 M NaOH80°C24 hWater~10-20%
3% H₂O₂Room Temp24 hWater~15-25%
Thermal (Solid)100°C48 h-<5%
PhotolyticUV Light24 hWater~5-15%

Note: The above data is an approximation based on typical results for phenethylamines and is intended for illustrative purposes.

Table 2: Illustrative Forced Degradation Data for Methamphetamine

Stress ConditionTemperatureDurationSolventDegradation (%)
0.1 M HCl60°C24 hWater12.5%
0.1 M NaOH60°C24 hWater8.2%
Thermal (Solution)60°C4 hWater5.1%
PhotolyticUV Lamp24 hWater3.7%

Note: This data is adapted from studies on methamphetamine and serves as an example of expected degradation levels.

Experimental Protocols for Stability Studies

The following protocols are provided as a guide for conducting forced degradation studies on 2-MPEA. These methods are based on established practices for phenethylamine derivatives.

General Forced Degradation Workflow

Forced Degradation Workflow Start Prepare 2-MPEA Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC/LC-MS Method Neutralize->Analyze Characterize Characterize Degradation Products (MS, NMR) Analyze->Characterize

Caption: General workflow for forced degradation studies.

Protocol for Forced Degradation Study

Objective: To generate potential degradation products of 2-MPEA under various stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, methanol, and acetonitrile

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-MPEA in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Cool the solution and neutralize with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH.

    • Cool the solution and neutralize with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • For solid-state stability, place a known amount of 2-MPEA powder in an oven at 80°C for 48 hours.

    • For solution-state stability, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.

Stability-Indicating HPLC Method (Example)

Objective: To separate and quantify 2-MPEA and its degradation products.

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 215 nm and 254 nm, or Mass Spectrometry (MS) for identification.

In Silico Prediction of Degradation

In the absence of extensive experimental data, computational (in silico) models can be valuable tools for predicting the metabolic and chemical degradation pathways of new chemical entities like 2-MPEA. Software programs can predict sites of metabolism by various CYP enzymes and identify potential degradation products based on the molecule's structure and reactivity. These predictions can guide the design of forced degradation studies and the search for specific degradation products.

Conclusion

While specific quantitative stability data for this compound is limited in the current literature, a comprehensive understanding of its stability and degradation can be achieved by applying established principles of phenethylamine chemistry. The primary degradation pathways are predicted to be oxidation of the amino group, leading to the corresponding aldehyde and carboxylic acid, and metabolic hydroxylation of the aromatic ring. The provided experimental protocols offer a robust framework for conducting forced degradation studies to generate specific stability data for 2-MPEA. For a complete stability profile, it is recommended to perform these studies and characterize the resulting degradation products using modern analytical techniques.

A Technical Guide to the Biological Activity of 2-Methylphenethylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of the enantiomers of 2-Methylphenethylamine (2-MPA), a substituted phenethylamine that interacts with monoamine transporters. Due to a lack of publicly available, direct comparative studies on the individual R-(-)-2-Methylphenethylamine and S-(+)-2-Methylphenethylamine enantiomers, this guide synthesizes information from studies on closely related phenethylamine derivatives and general pharmacological principles to provide a comprehensive overview. The primary focus is on the interaction of these compounds with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are key targets for psychostimulant drugs.

Core Concepts: Stereoselectivity in Phenethylamine Pharmacology

The biological activity of chiral molecules like 2-MPA can differ significantly between enantiomers. This stereoselectivity arises from the three-dimensional nature of drug-receptor and drug-transporter interactions. The specific orientation of the methyl group on the phenyl ring of 2-MPA dictates how each enantiomer fits into the binding pockets of its target proteins, influencing both its affinity and efficacy. In the broader class of phenethylamines, the S-enantiomer (dextrorotatory) of related compounds like amphetamine is generally more potent at interacting with DAT and NET than the R-enantiomer (levorotatory).

Quantitative Data Summary

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM) of 2-MPA Enantiomers

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
(R)-2-MethylphenethylamineData Not AvailableData Not AvailableData Not Available
(S)-2-MethylphenethylamineData Not AvailableData Not AvailableData Not Available

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of 2-MPA Enantiomers

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
(R)-2-MethylphenethylamineData Not AvailableData Not AvailableData Not Available
(S)-2-MethylphenethylamineData Not AvailableData Not AvailableData Not Available

Table 3: In Vivo Behavioral Effects of 2-MPA Enantiomers

CompoundLocomotor Activity (ED₅₀, mg/kg)Drug Discrimination (ED₅₀, mg/kg)
(R)-2-MethylphenethylamineData Not AvailableData Not Available
(S)-2-MethylphenethylamineData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of 2-MPA enantiomers.

Monoamine Transporter Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of the 2-MPA enantiomers for DAT, NET, and SERT.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (R- or S-2-MPA).

    • Incubations are carried out in a final volume of 250 µL in 96-well plates for 60-120 minutes at room temperature.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assays

This protocol measures the ability of 2-MPA enantiomers to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

  • Cell Culture:

    • HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded into 96-well plates and grown to confluence.

  • Uptake Assay:

    • On the day of the experiment, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are pre-incubated with varying concentrations of the test compound (R- or S-2-MPA) or vehicle for 10-20 minutes at 37°C.

    • Uptake is initiated by adding a mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and the corresponding concentration of the test compound.

    • The uptake reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • The reaction is terminated by rapidly aspirating the uptake solution and washing the cells with ice-cold KRH buffer.

    • The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a known potent inhibitor of the respective transporter.

  • Data Analysis:

    • The concentration of the test compound that produces 50% inhibition of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

In Vivo Behavioral Assays: Locomotor Activity

This protocol assesses the stimulant or depressant effects of the 2-MPA enantiomers on spontaneous motor activity in rodents.

  • Animals:

    • Male C57BL/6 mice are typically used. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Apparatus:

    • Locomotor activity is measured in automated activity monitoring chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Mice are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are administered either vehicle (e.g., saline) or varying doses of the test compound (R- or S-2-MPA) via intraperitoneal (i.p.) injection.

    • Immediately after injection, each mouse is placed individually into an activity chamber.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period, typically 60-120 minutes.

  • Data Analysis:

    • The total locomotor activity is calculated for each animal. The dose-response relationship is analyzed to determine the effective dose (ED₅₀) that produces half of the maximal effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound enantiomers.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DAT->MAO Transport Two_MPA 2-MPA Enantiomer Two_MPA->DAT Inhibition Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_synthesis Compound Preparation Binding Receptor Binding Assays (Determine Ki) Data_Analysis Data Analysis & SAR Determination Binding->Data_Analysis Uptake Uptake Inhibition Assays (Determine IC50) Uptake->Data_Analysis Locomotor Locomotor Activity (Assess Stimulant/Depressant Effects) Locomotor->Data_Analysis Discrimination Drug Discrimination (Assess Subjective Effects) Discrimination->Data_Analysis Synthesis Synthesis & Resolution of (R)- and (S)-2-MPA Synthesis->Binding Synthesis->Uptake Synthesis->Locomotor Synthesis->Discrimination

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of 2-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 2-Methylphenethylamine (2-MPEA) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed below are compiled from established practices for the analysis of phenethylamines and related compounds, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a positional isomer of amphetamine and is classified as a stimulant. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including forensic samples and pharmaceutical preparations. GC-MS is a powerful and widely used technique for this purpose, offering high sensitivity and specificity. This document outlines the necessary sample preparation, instrumentation, and data analysis procedures for the successful analysis of 2-MPEA.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for extracting phenethylamines from biological matrices like urine or plasma.[1][2]

Reagents and Materials:

  • Sample (e.g., urine, plasma, or dissolved solid sample)

  • Internal Standard (IS) solution (e.g., deuterated 2-MPEA or a structurally similar compound)

  • pH 9.5 Extraction Buffer (e.g., Potassium Carbonate/Potassium Bicarbonate buffer)[3]

  • Extraction Solvent (e.g., n-Butyl Chloride, Ethyl Acetate, Diethyl Ether)[1][2]

  • Concentrated Ammonium Hydroxide (if needed for pH adjustment)[2]

  • Sodium Sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1-5 mL of the sample into a clean glass test tube.[2][3]

  • Add a known amount of the Internal Standard solution.

  • Add 5 mL of extraction buffer to adjust the sample pH to approximately 9.5.[3]

  • Vortex the tube to mix the contents thoroughly.

  • Add 5 mL of the extraction solvent, cap the tube, and vortex for 10 minutes to extract the analyte.[2][3]

  • Centrifuge at 3000 rpm (approximately 1650 x g) for 5 minutes to separate the organic and aqueous layers.[2][3]

  • Carefully transfer the upper organic layer to a new clean test tube.[2][3]

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the tube and vortexing.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[2][3]

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis or proceed to derivatization.[2][3]

Derivatization (Recommended)

Derivatization is often recommended for the analysis of phenethylamines to improve chromatographic peak shape, thermal stability, and mass spectral fragmentation.[4][5] Acylation with agents like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) is common.[3][6]

Reagents and Materials:

  • Dried sample extract

  • Derivatizing agent (e.g., Pentafluoropropionic Anhydride (PFPA), Acetic Anhydride)[2][3]

  • Pyridine (for acetate derivative formation)[3]

  • Heating block or water bath

Procedure (using PFPA):

  • To the dried extract, add 50 µL of PFPA.[3][6]

  • Cap the tube and heat at 50-70°C for 15-20 minutes.[3][6]

  • Allow the tube to cool to room temperature.

  • Evaporate the excess derivatizing agent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.[3]

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
InstrumentAgilent 7890 GC or equivalent[7]
Injection Port Temp.250 - 280°C[7][8]
Injection ModeSplit (e.g., 40:1 or 50:1) or Splitless[7][8]
Injection Volume1 µL
Carrier GasHelium or Hydrogen[7]
Flow RateConstant flow, 1.0 - 1.5 mL/min[6][7]
GC Column
TypeHP-5MS, DB-5MS, or equivalent (5% Phenyl Methyl Siloxane)[7]
Dimensions15-30 m length, 0.25 mm I.D., 0.25 µm film thickness[7][8]
Oven Temperature Program
Initial Temperature80 - 100°C, hold for 1-2 min[3][6]
Ramp Rate15 - 35°C/min[7][8]
Final Temperature280 - 320°C, hold for 3-5 min[7][8]
Mass Spectrometer
InstrumentAgilent 5977 MS or equivalent[7]
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C[8]
Acquisition ModeFull Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data, including retention times and characteristic mass fragments for both underivatized and derivatized 2-MPEA, are crucial for identification and quantification.

Table 1: Retention Time and Mass Spectra Data for this compound

CompoundFormExpected Retention Time (min)Characteristic Mass Ions (m/z)
This compoundUnderivatized~6.6135, 120, 91, 77[3]
2-MPEA-PFPAPFPA Derivative~7.2281, 178, 165, 119, 91[3]
2-MPEA-AcetateAcetate Derivative~8.5177, 118, 91

Note: Retention times are approximate and will vary depending on the specific GC column and temperature program used. The base peak is indicated in bold.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Urine, Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (pH Adjustment, Solvent Addition) Spike->LLE Evap1 Evaporation 1 LLE->Evap1 Deriv Add Derivatizing Agent (e.g., PFPA) & Heat Evap1->Deriv Evap2 Evaporation 2 Deriv->Evap2 Recon Reconstitution in Solvent Evap2->Recon Inject GC Injection Recon->Inject Sep Chromatographic Separation Inject->Sep Ion Ionization & Fragmentation (EI, 70eV) Sep->Ion Detect Mass Detection (Scan or SIM) Ion->Detect Process Data Acquisition & Processing Detect->Process Ident Compound Identification (RT & Mass Spectrum) Process->Ident Quant Quantification (Calibration Curve) Ident->Quant Report Final Report Quant->Report

References

Application Note: Quantification of 2-Methylphenethylamine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of 2-Methylphenethylamine using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a reversed-phase HPLC method for the quantification of the total amount of this compound and a chiral HPLC method for the separation and quantification of its enantiomers.

Introduction

This compound is a structural analog of phenethylamine and amphetamine. As with many chiral phenethylamine derivatives, the biological activity of this compound can be stereospecific, meaning each enantiomer may exhibit different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the total amount of the drug and to resolve its enantiomers is crucial in research, drug development, and quality control. The methods outlined below are adapted from established protocols for structurally similar compounds such as Ortetamine (2-methylamphetamine) and methamphetamine.[1][2]

Part 1: Achiral Quantification by Reversed-Phase HPLC

This method is suitable for determining the total concentration of this compound in a sample.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Pyrrolidine

  • Water (HPLC grade or equivalent)

  • Hydrochloric acid (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: XTerra RP18, 150 x 4.6 mm, 5 µm particle size, or equivalent C18 column.[2][3]

  • Mobile Phase: 50 mM Pyrrolidine (pH adjusted to 11.5 with HCl) : Acetonitrile (50:50, v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection Wavelength: 214 nm.[2][3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: Ambient.[3]

3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation (e.g., Pharmaceutical Formulation):

    • Accurately weigh a portion of the homogenized sample (e.g., powdered tablets) and transfer to a volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the achiral HPLC method, adapted from a validated method for a structurally similar compound.[2]

ParameterValue
Linearity Range0.075 - 0.60 mg/mL
Correlation Coefficient (r²)≥0.9998
Limit of Detection (LOD)0.85 µg/mL
Limit of Quantification (LOQ)2.0 µg/mL
Precision (RSD%)< 1%

Part 2: Chiral Separation and Quantification of Enantiomers

This method allows for the separation and individual quantification of the (R)- and (S)-enantiomers of this compound. This protocol is adapted from a method for the chiral separation of Ortetamine (2-methylamphetamine).[1]

Experimental Protocol

1. Materials and Reagents

  • Racemic this compound reference standard

  • (Optional) (R)- and (S)-2-Methylphenethylamine enantiomeric standards

  • Methanol (HPLC grade)

  • Glacial Acetic Acid

  • Ammonium Hydroxide

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm particle size, or equivalent macrocyclic glycopeptide-based chiral stationary phase.[1]

  • Mobile Phase: Methanol with 0.1% Glacial Acetic Acid and 0.02% Ammonium Hydroxide.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.[1]

3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic this compound reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Follow the same procedure as for the achiral analysis, using the chiral mobile phase as the diluent.

4. Data Analysis

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers. If individual standards are available, confirm the elution order.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation (Rs > 1.5 is desirable).

  • Construct separate calibration curves for each enantiomer by plotting the peak area against the concentration.

  • Determine the concentration of each enantiomer in the sample from its respective calibration curve.

  • Calculate the enantiomeric excess (% ee) if required.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for the chiral HPLC method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)~ 8.5~ 9.8
Linearity Range1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²)≥0.999≥0.999
Resolution (Rs)\multicolumn{2}{c}{> 1.5}

Visualizations

G Experimental Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Sample Weighing Dissolution Dissolution in Mobile Phase Weighing->Dissolution Sonication Sonication Dissolution->Sonication Dilution Dilution to Final Concentration Sonication->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

G Logical Flow for HPLC Method Development and Validation MethodDevelopment Method Development SelectColumn Select Column (C18 or Chiral) MethodDevelopment->SelectColumn OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, pH, Additives) MethodDevelopment->OptimizeMobilePhase OptimizeConditions Optimize Conditions (Flow Rate, Temperature) MethodDevelopment->OptimizeConditions MethodValidation Method Validation SelectColumn->MethodValidation OptimizeMobilePhase->MethodValidation OptimizeConditions->MethodValidation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis

Caption: HPLC method development and validation process.

References

Application Note: Ultrasensitive Quantification of 2-Methylphenethylamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylphenethylamine (2-MPEA) is a trace amine and a structural isomer of amphetamine. Its presence and concentration in biological matrices are of interest in various research fields, including pharmacology and toxicology. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-MPEA in human plasma. The method utilizes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision, making it suitable for high-throughput bioanalytical studies.

Principle

The method involves the extraction of 2-MPEA and its deuterated internal standard from plasma via protein precipitation with an organic solvent.[1][2] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The chromatographic separation provides specificity, while the mass spectrometer offers high sensitivity and selectivity for detection.[3] The use of a stable isotope-labeled internal standard corrects for variability during sample preparation and potential matrix effects during ionization.[4][5]

Experimental Protocol

1. Materials and Reagents

  • This compound (2-MPEA) standard

  • This compound-d5 (2-MPEA-d5) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Human plasma (K2-EDTA)

  • Ultrapure water

2. Sample Preparation

The sample preparation is performed using a protein precipitation method, which is a rapid and effective technique for removing proteins from plasma samples.[6][7]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (2-MPEA-d5).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

3. Liquid Chromatography Conditions

Chromatographic separation is crucial for resolving the analyte from potential interferences in the plasma matrix.

ParameterValue
LC System Agilent 1290 Infinity LC or equivalent[8]
Column Zorbax XDB-C18 (4.6 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water with 5 mM Ammonium Acetate[9]
Mobile Phase B 0.1% Formic acid in Methanol[10]
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
4.0 95
5.0 95
5.1 5

| 7.0 | 5 |

4. Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode for optimal sensitivity of 2-MPEA.

ParameterValue
MS System Agilent 6460 Triple Quadrupole or equivalent[8]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
2-MPEA 136.1 119.1 150 10

| 2-MPEA-d5 (IS) | 141.1 | 124.1 | 150 | 10 |

Method Validation Data

The method was validated according to established bioanalytical method validation guidelines.[11][12][13] The following parameters were assessed:

Table 3: Method Validation Summary

Parameter Result
Linearity Range 0.5 - 200 ng/mL (r² > 0.99)[2][9]
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL[9]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%

| Matrix Effect | Minimal (<15%) |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (2-MPEA-d5) plasma->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Transfer chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification Data Acquisition results Final Concentration (ng/mL) quantification->results

Caption: Workflow for LC-MS/MS detection of 2-MPEA in plasma.

Conclusion

This application note details a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The simple and rapid protein precipitation sample preparation, coupled with the high selectivity and sensitivity of the mass spectrometric detection, provides a robust and efficient workflow for bioanalytical applications. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for pharmacokinetic studies and other research requiring the measurement of 2-MPEA in a complex biological matrix.

References

Application Note: Chiral Separation of 2-Methylphenethylamine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphenethylamine is a chiral primary amine whose enantiomers can exhibit distinct pharmacological and toxicological profiles. As with many chiral compounds in the pharmaceutical industry, the ability to separate and quantify the individual enantiomers is critical for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable analysis of chiral compounds.[1][2] This document provides a detailed protocol for the chiral separation of (R)- and (S)-2-Methylphenethylamine enantiomers by HPLC.

The successful chiral separation of primary amines is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[1] Polysaccharide-based and cyclofructan-based CSPs have demonstrated broad selectivity for a wide range of racemates, including primary amines.[1] Furthermore, the use of acidic and basic additives in the mobile phase is often crucial for achieving good peak shape and resolution by minimizing undesirable interactions with the stationary phase.[3][4]

This application note outlines a starting method for the enantiomeric separation of this compound, which can be further optimized to meet specific analytical requirements.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).[5]

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® IA or a similar column, is recommended as a starting point due to its broad applicability for primary amines.[1]

  • Chemicals and Solvents:

    • Hexane (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Triethylamine (TEA)

    • Racemic this compound standard

    • (R)- and (S)-2-Methylphenethylamine enantiomeric standards (if available)

Sample Preparation
  • Prepare a stock solution of racemic this compound in ethanol at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method

The following method is a starting point and may require optimization.

  • Column: Chiralpak® IA (or equivalent), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane:Ethanol with additives (e.g., 80:20 v/v with 0.1% TFA and 0.1% TEA). The ratio of hexane to ethanol and the concentration of additives should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C. Temperature can be varied (e.g., 15-35 °C) to improve resolution.[3]

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Method Optimization

If the initial conditions do not provide adequate separation, consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of hexane to ethanol. Increasing the ethanol content will generally decrease retention times.

  • Additives: The concentration and ratio of acidic (TFA) and basic (TEA) additives can significantly impact peak shape and resolution.[4][5] A systematic variation of these additives is recommended.

  • Flow Rate: A lower flow rate can sometimes improve resolution, at the cost of longer analysis times.[3]

  • Temperature: Decreasing the column temperature may enhance enantioselectivity.[3]

Data Presentation

The following table summarizes representative quantitative data that could be expected from the chiral separation of this compound enantiomers using the proposed HPLC method.

Parameter(R)-2-Methylphenethylamine(S)-2-Methylphenethylamine
Retention Time (min)8.59.8
Tailing Factor1.11.2
Resolution (Rs)-> 1.5

Note: The data presented above is illustrative and may vary depending on the specific column, instrumentation, and optimized conditions.

Visualizations

G Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock Solution in Ethanol prep2 Dilute to 50 µg/mL with Mobile Phase prep1->prep2 prep3 Filter with 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate Chiral Column prep3->hplc1 hplc2 Inject 10 µL of Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection at 254 nm hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 data2 Calculate Retention Times and Resolution data1->data2 data3 Quantify Enantiomeric Purity data2->data3

Caption: Experimental Workflow for Chiral HPLC Separation.

G Factors Influencing Chiral Separation cluster_csp Chiral Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions center Chiral Separation (Resolution & Selectivity) csp_type Selector Type (e.g., Polysaccharide) csp_type->center csp_chem Selector Chemistry csp_chem->center mp_mode Mode (Normal, Reversed, Polar Organic) mp_mode->center mp_strength Solvent Strength & Ratio mp_strength->center mp_additives Additives (Acid/Base) mp_additives->center cond_temp Temperature cond_temp->center cond_flow Flow Rate cond_flow->center

Caption: Factors Influencing Chiral Separation Outcome.

References

Application Note: Derivatization of 2-Methylphenethylamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylphenethylamine (2-MPA) is a primary amine belonging to the substituted phenethylamine class. Accurate and reliable quantification of 2-MPA and related compounds in various matrices is crucial for researchers in forensic science, toxicology, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity.[1]

However, the direct analysis of primary amines like 2-MPA by GC can be challenging due to their polarity, which can lead to poor peak shape, tailing, and potential interaction with the GC column.[2][3] Chemical derivatization is a critical sample preparation step that converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[4] This process significantly improves chromatographic performance, enhances sensitivity, and produces characteristic mass fragments that aid in structural elucidation and quantification.[2][5] This document provides detailed protocols for the derivatization of 2-MPA using acylation reagents for subsequent GC-MS analysis.

Principle of Derivatization

Derivatization for GC-MS analysis typically involves replacing active hydrogen atoms in polar functional groups (such as -NH2 in 2-MPA) with a protecting group.[3] Acylation, the reaction with an acylating agent, is a common and effective method for derivatizing amines. Reagents like Trifluoroacetic Anhydride (TFAA), Heptafluorobutyric Anhydride (HFBA), and Pentafluoropropionic Anhydride (PFPA) react with the primary amine of 2-MPA to form stable, volatile amide derivatives.[1][6]

The benefits of this approach include:

  • Improved Chromatography: Reduces peak tailing and improves peak symmetry, leading to better resolution and more accurate quantification.[5]

  • Increased Volatility: Allows for elution at lower temperatures or with shorter retention times.[4]

  • Enhanced Mass Spectrometric Detection: The introduction of fluorine atoms in reagents like TFAA, PFPA, or HFBA creates derivatives with higher molecular weights and characteristic fragmentation patterns, which is advantageous for mass spectral identification and quantification.[5][7]

For chiral analysis, specific chiral derivatizing reagents can be used to convert the enantiomers of 2-MPA into diastereomers, which can then be separated on a standard achiral GC column.[8][9]

Experimental Workflow and Protocols

The overall process for the analysis of 2-MPA involves sample extraction from the matrix, derivatization of the analyte, and subsequent analysis by GC-MS.

G Experimental Workflow for 2-MPA Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Collection (e.g., 1 mL Urine) B 2. pH Adjustment (Add buffer to pH > 9) A->B C 3. Liquid-Liquid Extraction (Add organic solvent, vortex, centrifuge) B->C D 4. Isolate Organic Layer C->D E 5. Evaporation (Dry extract under Nitrogen stream) D->E Transfer Extract F 6. Reagent Addition (Add Acylating Agent, e.g., HFBA) E->F G 7. Reaction (Incubate at ~60-70°C) F->G H 8. Final Preparation (Evaporate reagent, reconstitute in solvent) G->H I 9. GC-MS Injection H->I Transfer to Vial J 10. Data Acquisition (Scan or SIM mode) I->J K 11. Data Analysis (Quantification & Identification) J->K

Fig 1. General experimental workflow for 2-MPA analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine

This protocol is adapted from established methods for extracting phenethylamines from biological matrices.[1][6]

Reagents and Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • pH 9.0 Ammonium Chloride buffer or 5.0 N NaOH[1][6]

  • Sodium Chloride (NaCl)

  • Extraction Solvent (e.g., n-Butyl Chloride, Hexane)[1][6]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1 mL of the urine sample into a clean glass test tube.

  • Add 50 µL of the Internal Standard solution.

  • Add approximately 1 g of NaCl and 1 mL of pH 9.0 ammonium chloride buffer to basify the sample.[1]

  • Vortex the tube to mix the contents thoroughly.

  • Add 5 mL of n-butyl chloride, cap the tube, and vortex for 2 minutes to extract the analyte.[1]

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Carefully transfer the upper organic layer to a new clean test tube for the derivatization step.

Protocol 2: Acylation Derivatization with HFBA

This protocol describes the formation of the heptafluorobutyryl derivative of 2-MPA.

Reagents and Materials:

  • Extracted sample in organic solvent (from Protocol 1)

  • Heptafluorobutyric Anhydride (HFBA)

  • Ethyl Acetate

  • Nitrogen evaporator

  • Heating block or water bath

Procedure:

  • Evaporate the organic solvent from the extracted sample to dryness under a gentle stream of nitrogen at 40-50°C.[1]

  • Add 50 µL of Ethyl Acetate and 50 µL of HFBA to the dried residue.

  • Cap the tube and vortex briefly.

  • Incubate the mixture at 70°C for 20 minutes to complete the reaction.

  • After incubation, cool the tube to room temperature.

  • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of ethyl acetate.[1]

  • Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.[1]

G Derivatization Reaction of 2-MPA with HFBA struct1 This compound (Primary Amine) struct2 N-(Heptafluorobutyryl)- This compound (Stable Amide Derivative) struct1:e->struct2:w + label_react Reaction (70°C) reagent HFBA (Acylating Agent)

Fig 2. Acylation of 2-MPA with HFBA.

Data Presentation and GC-MS Parameters

Successful derivatization can be confirmed by changes in retention time and the resulting mass spectrum. The following tables provide representative data and starting parameters for GC-MS analysis.

Table 1: Comparison of Derivatizing Agents for Amines

Derivatizing Agent Abbreviation Type Key Advantages
Trifluoroacetic Anhydride TFAA Acylation Forms stable TFA derivatives, commonly used for phenethylamines.[3][10]
Pentafluoropropionic Anhydride PFPA / PFPA Acylation Adds fluorine, enhancing electron capture detection and creating unique mass fragments.[4][6]
Heptafluorobutyric Anhydride HFBA Acylation Similar to PFPA but adds a larger fluoroacyl group, further increasing mass and retention.[1][11]

| Trichloroacetic Anhydride | TCAA | Acylation | Creates less volatile derivatives compared to other common agents, which can be advantageous.[7] |

Table 2: Example GC-MS Parameters and Quantitative Data

Parameter Value / Description Reference
Gas Chromatograph
GC Column Rxi-5Sil MS (30 m, 0.25 mm ID, 0.25 µm) or similar [5]
Injection Mode Splitless (1 µL) [12]
Injector Temperature 260 - 280°C [12]
Oven Program Initial: 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. (Note: Program must be optimized) [12]
Carrier Gas Helium [13]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV [12]
Ion Source Temp. 230°C [12]
Interface Temp. 280°C [12]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan [11]
Quantitative Data (for TCAA derivative)
Retention Time ~3.2 minutes [7]

| Monitored Ions (m/z) | 105, 118 |[7] |

Note: Retention times and mass spectra are highly dependent on the specific derivative formed and the instrument conditions used. The values provided are illustrative examples.

References

Application Notes and Protocol for TAAR1 Activation Assay Using 2-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction. Unlike classical monoamine receptors, TAAR1 is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, as well as various synthetic compounds. 2-Methylphenethylamine, a substituted phenethylamine derivative, is an agonist of TAAR1. Activation of TAAR1 primarily leads to the stimulation of the Gαs protein subunit, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade makes the measurement of cAMP accumulation a robust method for quantifying TAAR1 activation in response to agonist stimulation.

This document provides a detailed protocol for a TAAR1 activation assay using this compound in a cellular context, typically employing Human Embryonic Kidney 293 (HEK293) cells engineered to express human TAAR1.

Quantitative Data Summary

The following table summarizes the potency and efficacy of β-methylphenethylamine, an isomer of this compound, and the parent compound phenethylamine at the human TAAR1 receptor. This data is crucial for comparative analysis and for establishing expected ranges in experimental setups.

CompoundAgonistEC50 (µM)Emax (%)Reference Cell Line
β-MethylphenethylamineFull Agonist2.177HEK293T overexpressing human TAAR1
PhenethylamineFull Agonist8.897HEK293T overexpressing human TAAR1

EC50: The concentration of an agonist that gives half-maximal response. Emax: The maximum response achievable by an agonist, expressed as a percentage relative to a reference full agonist.[3]

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like this compound initiates a well-defined intracellular signaling cascade. The primary pathway involves the coupling of the activated receptor to the Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.[4][5]

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes conversion Gas->AC Activates Agonist This compound Agonist->TAAR1 Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.

Experimental Protocol: TAAR1 Activation Assay via cAMP Accumulation

This protocol details the steps for measuring TAAR1 activation by this compound through the quantification of intracellular cAMP levels in HEK293 cells stably or transiently expressing human TAAR1.

Materials

  • Cell Line: HEK293 cells stably or transiently expressing human TAAR1.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Agonist: this compound hydrochloride.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Positive Control: Forskolin, a direct activator of adenylyl cyclase.

  • cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or luminescence-based assays).

  • Cell Culture Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

  • Reagents for Transfection (if applicable): Transfection reagent (e.g., Lipofectamine) and plasmid DNA encoding human TAAR1.

Procedure

  • Cell Culture and Seeding:

    • Culture HEK293-TAAR1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • The day before the assay, detach cells using a non-enzymatic cell dissociation solution and seed them into 96-well or 384-well plates at a density of 2 x 10^5 cells/well.[4]

    • Allow cells to adhere and grow overnight.

  • Preparation of Reagents:

    • Agonist Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in sterile water or DMSO.

    • Serial Dilutions: Perform serial dilutions of the this compound stock solution in stimulation buffer to create a range of concentrations for generating a dose-response curve.

    • IBMX Solution: Prepare a stock solution of IBMX in DMSO. Dilute to the final working concentration (typically 0.5-1 mM) in stimulation buffer.

    • Forskolin Solution: Prepare a stock solution of forskolin in DMSO. Dilute to the final working concentration (typically 10-50 µM) in stimulation buffer.

  • Assay Execution:

    • Cell Wash: Gently wash the cells once with pre-warmed stimulation buffer.

    • Pre-incubation: Add stimulation buffer containing the PDE inhibitor (IBMX) to each well and incubate for 15-30 minutes at 37°C.[1]

    • Agonist Stimulation: Add the serially diluted this compound solutions to the respective wells. Include wells for vehicle control (stimulation buffer with IBMX only) and a positive control (forskolin).

    • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Cell Lysis: Lyse the cells according to the protocol provided with the chosen cAMP detection kit. This step releases the intracellular cAMP.

    • Detection: Follow the manufacturer's instructions for the cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Data Normalization: Normalize the raw data by subtracting the background signal (vehicle control).

    • Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.

    • EC50 and Emax Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the EC50 and Emax values for this compound.

Experimental Workflow

The following diagram illustrates the key steps in the TAAR1 activation assay.

TAAR1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Cell_Culture Culture HEK293-TAAR1 Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Cell_Wash Wash Cells Cell_Seeding->Cell_Wash Reagent_Prep Prepare Agonist Dilutions and Controls Stimulation Add this compound and Controls Reagent_Prep->Stimulation Pre_incubation Pre-incubate with PDE Inhibitor (IBMX) Cell_Wash->Pre_incubation Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Detection Measure cAMP Levels Cell_Lysis->cAMP_Detection Data_Analysis Analyze Data (EC50, Emax) cAMP_Detection->Data_Analysis

Caption: Workflow for the TAAR1 activation cAMP assay.

References

Application Note: Quantification of 2-Methylphenethylamine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphenethylamine (2-MPA) is a positional isomer of amphetamine and a member of the phenethylamine class of compounds, which includes a wide range of stimulants and psychoactive substances. Due to its structural similarity to regulated substances, the accurate and reliable quantification of 2-MPA in biological matrices such as urine is of significant interest in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetics (DMPK) studies. This application note provides detailed protocols for the quantification of 2-MPA in human urine using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Both LC-MS/MS and GC-MS are powerful analytical techniques for the quantification of xenobiotics in complex biological matrices. LC-MS/MS generally offers high sensitivity and specificity with minimal sample derivatization, while GC-MS is a robust and widely available technique, often requiring derivatization for polar analytes like phenethylamines to improve chromatographic performance.

The choice of method may depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput. This document outlines three distinct sample preparation protocols: a simple "dilute-and-shoot" method for rapid screening by LC-MS/MS, a more rigorous solid-phase extraction (SPE) for cleaner extracts in LC-MS/MS, and a classic liquid-liquid extraction (LLE) with derivatization for GC-MS analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the described methods. These values are based on published data for similar phenethylamines and should be validated in-house.[1][2]

Table 1: LC-MS/MS Method Performance

Parameter"Dilute-and-Shoot"Solid-Phase Extraction (SPE)
Limit of Detection (LOD)0.5 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL0.5 - 1.0 ng/mL
Linearity Range1.0 - 100 ng/mL0.5 - 100 ng/mL
Recovery>95% (by dilution)85 - 105%
Precision (%RSD)< 15%< 10%

Table 2: GC-MS Method Performance

ParameterLiquid-Liquid Extraction (LLE)
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantification (LOQ)5 - 10 ng/mL
Linearity Range10 - 500 ng/mL
Recovery80 - 100%
Precision (%RSD)< 15%

Experimental Protocols

Method 1: Quantification of 2-MPA by LC-MS/MS

This method provides two sample preparation options: a rapid "dilute-and-shoot" approach and a more comprehensive solid-phase extraction (SPE) protocol for enhanced sensitivity and removal of matrix interferences.

This method is suitable for rapid screening and quantification where high sample throughput is required.[3]

  • Sample Collection: Collect urine samples in sterile containers. Samples can be stored at 2-8°C for short-term storage or at -20°C for long-term storage.

  • Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 10 minutes to pellet any particulate matter.

  • Dilution: Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube. Add 900 µL of a solution of 50:50 (v/v) methanol/water containing a suitable internal standard (e.g., this compound-d5). Vortex for 10 seconds.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Inject the sample onto the LC-MS/MS system.

This protocol is recommended for applications requiring lower detection limits and higher accuracy, as it effectively removes interfering matrix components.[4][5]

  • Sample Collection and Pre-treatment: Follow steps 1 and 2 from Protocol 1a.

  • Sample pH Adjustment: To 1 mL of urine supernatant, add 1 mL of 100 mM phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8-SCX) with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 1 mL of methanol to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) containing the internal standard. Transfer to an autosampler vial.

  • Analysis: Inject the sample onto the LC-MS/MS system.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 2-MPA from potential interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The protonated molecule [M+H]+ for 2-MPA is m/z 136.1. Based on the fragmentation of its isomers, the following product ions are suggested for Multiple Reaction Monitoring (MRM).[6] These should be optimized for the specific instrument used.

    • Quantifier: 136.1 -> 119.1 (Loss of NH3)

    • Qualifier: 136.1 -> 91.1 (Tropylium ion)

  • Collision Energy: To be optimized for the specific instrument, typically in the range of 10-25 eV.[7]

Method 2: Quantification of 2-MPA by GC-MS

This method involves liquid-liquid extraction followed by derivatization to enhance the volatility and chromatographic properties of 2-MPA.

  • Sample Collection and Pre-treatment: Follow steps 1 and 2 from Protocol 1a.

  • Internal Standard Addition: To 1 mL of urine supernatant, add a suitable internal standard (e.g., Amphetamine-d5).

  • pH Adjustment: Add 200 µL of 5 M potassium hydroxide to basify the sample to a pH > 12.

  • Extraction: Add 4 mL of a non-polar organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol). Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or trifluoroacetic anhydride - TFAA) and 50 µL of ethyl acetate. Cap the tube tightly and heat at 70°C for 30 minutes.[8]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

  • GC System: A standard gas chromatograph.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for 2-MPA (derivatized): The specific ions will depend on the derivatizing agent used. For the underivatized compound, as it is used as an internal standard in some methods, the key fragments are m/z 105 and 118.[9] For the TFA derivative, the expected molecular ion would be higher. It is recommended to first run a full scan analysis of a derivatized 2-MPA standard to identify the characteristic fragments for SIM mode.

Visualizations

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Processing urine Urine Sample centrifuge Centrifugation urine->centrifuge dilute_shoot Dilute & Shoot centrifuge->dilute_shoot spe Solid-Phase Extraction centrifuge->spe lc HPLC/UHPLC Separation dilute_shoot->lc reconstitute Reconstitution spe->reconstitute reconstitute->lc ms Tandem MS Detection (MRM) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Data Processing urine Urine Sample lle Liquid-Liquid Extraction urine->lle derivatize Derivatization lle->derivatize gc GC Separation derivatize->gc ms MS Detection (SIM) gc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

References

Synthesis and Purification of 2-Methylphenethylamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of 2-Methylphenethylamine (2-MPEA), a valuable compound for research in neuroscience and pharmacology. Two primary synthetic routes are presented: the reduction of 2-methylphenylacetonitrile and the reductive amination of 2-methylbenzaldehyde. Furthermore, comprehensive protocols for purification via acid-base extraction, fractional distillation, and column chromatography are detailed. Methods for assessing the purity and confirming the structure of the final product, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are also provided. All quantitative data is summarized in tables for clarity, and key experimental workflows are illustrated with diagrams.

Introduction

This compound (2-MPEA), also known as ortho-methylphenethylamine, is a positional isomer of amphetamine and a trace amine that has garnered interest within the scientific community for its potential interactions with trace amine-associated receptors (TAARs), particularly TAAR1. As a research chemical, the availability of high-purity 2-MPEA is crucial for obtaining reliable and reproducible results in pharmacological and neurochemical studies. This document outlines validated methods for the synthesis and purification of 2-MPEA, ensuring a high degree of purity suitable for research purposes.

Synthetic Protocols

Two common and effective methods for the synthesis of this compound are the reduction of a nitrile and the reductive amination of an aldehyde.

Method 1: Reduction of 2-Methylphenylacetonitrile

This method involves the reduction of the nitrile group of 2-methylphenylacetonitrile to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 4.0 g (0.105 mol) of lithium aluminum hydride (LiAlH₄) and 100 mL of anhydrous diethyl ether. The suspension is stirred and cooled to 0 °C in an ice bath.

  • A solution of 10.0 g (0.076 mol) of 2-methylphenylacetonitrile in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.

  • Work-up: The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide, and finally 12 mL of water.

  • The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 30 mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

Method 2: Reductive Amination of 2-Methylbenzaldehyde

This one-pot reaction involves the formation of an imine from 2-methylbenzaldehyde and ammonia, which is then reduced in situ to the corresponding amine using a reducing agent like sodium borohydride (NaBH₄).[1]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.083 mol) of 2-methylbenzaldehyde in 100 mL of methanol.

  • Ammonia Addition: To this solution, add 25 mL of a 7 M solution of ammonia in methanol. The mixture is stirred at room temperature for 1 hour to form the imine intermediate.

  • Reduction: The flask is cooled in an ice bath, and 4.7 g (0.125 mol) of sodium borohydride (NaBH₄) is added portion-wise over 30 minutes, keeping the temperature below 20 °C.[1]

  • Reaction: The reaction mixture is then stirred at room temperature for 12 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in 100 mL of water and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to give crude this compound.

Purification Protocols

The crude this compound obtained from either synthetic route can be purified by one or a combination of the following methods to achieve high purity.

Acid-Base Extraction

This technique is used to separate the basic amine from any neutral or acidic impurities.[2][3][4]

Experimental Protocol:

  • Dissolve the crude 2-MPEA in 100 mL of diethyl ether.

  • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 50 mL).

  • Combine the acidic aqueous layers, which now contain the protonated amine salt, and wash with diethyl ether (2 x 30 mL) to remove any remaining neutral impurities.

  • The aqueous layer is then basified to a pH > 12 with a 4 M sodium hydroxide solution while cooling in an ice bath.

  • The liberated free amine is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield purified this compound.

Vacuum Fractional Distillation

Distillation under reduced pressure is an effective method for purifying liquid amines with relatively high boiling points.[5][6]

Experimental Protocol:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • The crude 2-MPEA is placed in the distillation flask with a few boiling chips or a magnetic stirrer.

  • The system is evacuated to a pressure of approximately 10-15 mmHg.

  • The flask is heated gently. The fraction boiling at the appropriate temperature for 2-MPEA under the applied pressure is collected. The boiling point of 2-(o-Tolyl)ethanamine is 97 °C at 5 mmHg.[7]

  • Collect the heart fraction, which should be a clear, colorless liquid.

Purification via Hydrochloride Salt Recrystallization

Conversion to a salt followed by recrystallization is an excellent method for obtaining highly pure solid material.[8]

Experimental Protocol:

  • Dissolve the purified 2-MPEA freebase in 50 mL of anhydrous diethyl ether.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol dropwise, until no further precipitation is observed.

  • The precipitated this compound hydrochloride is collected by vacuum filtration and washed with cold diethyl ether.

  • For recrystallization, dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.[8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • The purified crystals are collected by vacuum filtration, washed with a small amount of cold isopropanol, and dried under vacuum.

Data Presentation

Table 1: Summary of Expected Yields and Purity

Synthesis MethodTypical Crude Yield (%)Purity after Acid-Base Extraction (%)Purity after Distillation (%)Purity after Recrystallization of HCl Salt (%)
Reduction of Nitrile75-85>95>98>99.5
Reductive Amination70-80>95>98>99.5

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Table 2: Representative HPLC Data

CompoundRetention Time (min)Purity (%)
This compound~4.5>99.5
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for both purity assessment and structural confirmation.[11]

Experimental Protocol:

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Expected Fragmentation Pattern: The mass spectrum of 2-MPEA is expected to show a molecular ion peak (M+) at m/z 135. The base peak is typically from the cleavage of the Cα-Cβ bond, resulting in a fragment at m/z 91 (tropylium ion) and a fragment corresponding to the amine side chain.

Table 3: Key GC-MS Fragmentation Data

m/zRelative IntensityProposed Fragment
135Moderate[M]+
120Moderate[M-CH₃]+
91High (Base Peak)[C₇H₇]+
44Moderate[CH₂NH₂]+
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

  • δ 7.10-7.25 (m, 4H): Aromatic protons.

  • δ 2.85-2.95 (m, 2H): -CH₂-Ar.

  • δ 2.70-2.80 (m, 2H): -CH₂-NH₂.

  • δ 2.30 (s, 3H): -CH₃.

  • δ 1.40 (br s, 2H): -NH₂.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

  • δ 138.0: Quaternary aromatic carbon attached to the ethylamine group.

  • δ 136.5: Quaternary aromatic carbon attached to the methyl group.

  • δ 130.0, 126.5, 126.0, 125.5: Aromatic CH carbons.

  • δ 42.0: -CH₂-NH₂.

  • δ 36.0: -CH₂-Ar.

  • δ 19.0: -CH₃.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Precursor 2-Methylphenylacetonitrile or 2-Methylbenzaldehyde Start->Precursor Reaction Reduction or Reductive Amination Precursor->Reaction Crude_Product Crude 2-MPEA Reaction->Crude_Product Purification_Method Acid-Base Extraction, Distillation, or Recrystallization Crude_Product->Purification_Method Pure_Product Pure 2-MPEA Purification_Method->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Signaling_Pathway 2_MPEA This compound TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) 2_MPEA->TAAR1 Agonist Binding G_Protein G-Protein Coupling (Gs/Gq) TAAR1->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream_Effects Modulation of Neurotransmitter Release (e.g., Dopamine, Serotonin) PKA->Downstream_Effects

Caption: Postulated signaling pathway of this compound via TAAR1 activation.

Conclusion

The protocols described in this document provide reliable and reproducible methods for the synthesis and purification of high-purity this compound for research applications. The choice of synthetic route and purification strategy can be adapted based on available starting materials, equipment, and desired final purity. The analytical methods outlined are crucial for ensuring the quality and identity of the synthesized compound, which is paramount for obtaining meaningful scientific data.

References

Application Notes and Protocols for In Vitro Dopamine Release Assay for 2-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphenethylamine (2-MPA) is a substituted phenethylamine that is structurally related to other psychoactive compounds known to interact with monoamine systems. Like its isomers, such as amphetamine, 2-MPA is recognized as an agonist of the human trace amine-associated receptor 1 (TAAR1).[1] The activation of TAAR1 is a key mechanism through which phenethylamines can modulate dopaminergic neurotransmission, primarily by influencing the function of the dopamine transporter (DAT).[2][3]

The primary mechanism of action for TAAR1 agonists involves their entry into the presynaptic neuron, where they activate intracellular TAAR1.[5] This initiates a signaling cascade involving protein kinase A (PKA) and protein kinase C (PKC), leading to the phosphorylation of the dopamine transporter (DAT).[2] Specifically, PKC-mediated phosphorylation can induce a conformational change in DAT, causing it to operate in reverse and transport dopamine out of the neuron and into the synaptic cleft, a process known as efflux.[2]

Signaling Pathway of 2-MPA Induced Dopamine Release

The proposed signaling cascade for 2-MPA-induced dopamine release is initiated by its interaction with the dopamine transporter and subsequent activation of TAAR1. This leads to a series of intracellular events culminating in dopamine efflux.

Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft 2MPA_ext This compound (2-MPA) DAT Dopamine Transporter (DAT) 2MPA_ext->DAT Uptake 2MPA_int 2-MPA DAT->2MPA_int DAT_p Phosphorylated DAT (Reverse Transport) DAT->DAT_p TAAR1 TAAR1 2MPA_int->TAAR1 Agonist Binding G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKC PKC cAMP->PKC Activates PKA->DAT Phosphorylates PKC->DAT Phosphorylates DA_efflux Dopamine Efflux DAT_p->DA_efflux Efflux DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_cyto->DAT_p Transport Experimental Workflow start Start prep Preparation of Rat Striatal Synaptosomes start->prep preincubation Pre-incubation with [3H]-Dopamine prep->preincubation wash Wash to Remove Unbound [3H]-Dopamine preincubation->wash exposure Exposure to 2-MPA (or control) wash->exposure supernatant_collection Collection of Supernatant (Released [3H]-Dopamine) exposure->supernatant_collection lysis Synaptosome Lysis (Remaining [3H]-Dopamine) exposure->lysis scintillation Liquid Scintillation Counting supernatant_collection->scintillation lysis->scintillation analysis Data Analysis (% Release, EC50) scintillation->analysis end End analysis->end

References

Solid-Phase Extraction of 2-Methylphenethylamine from Biological Matrices: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphenethylamine (2-MPEA) is a trace amine and a positional isomer of amphetamine. As a human trace amine-associated receptor 1 (TAAR1) agonist, 2-MPEA and its analogs are of increasing interest in pharmacological and toxicological research.[1] Accurate and reliable quantification of 2-MPEA in complex biological matrices such as urine and plasma is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. Solid-phase extraction (SPE) offers a robust and efficient method for sample cleanup and concentration, enabling sensitive and selective analysis by downstream techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of 2-MPEA from biological matrices, based on established methods for structurally similar phenethylamines. It also includes information on the relevant signaling pathways and expected analytical performance.

Signaling Pathway of this compound

2-MPEA exerts its biological effects primarily through the activation of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor.[1] Upon binding of 2-MPEA, TAAR1 initiates a signaling cascade that modulates monoaminergic systems in the brain, including dopamine, norepinephrine, and serotonin. This interaction is a key area of research for understanding the pharmacological and toxicological profile of 2-MPEA.

2-MPEA Signaling Pathway 2-MPEA 2-MPEA TAAR1 TAAR1 2-MPEA->TAAR1 binds to G-protein coupling G-protein coupling TAAR1->G-protein coupling activates Adenylyl Cyclase Adenylyl Cyclase G-protein coupling->Adenylyl Cyclase stimulates cAMP production cAMP production Adenylyl Cyclase->cAMP production increases Downstream Effects Modulation of Dopamine, Norepinephrine, and Serotonin Systems cAMP production->Downstream Effects leads to

Caption: Signaling pathway of this compound via TAAR1 activation.

Experimental Protocols

The following protocols are adapted from validated methods for the extraction of phenethylamines and their isomers from biological matrices.[2][3] Mixed-mode solid-phase extraction (MMSPE) is recommended for its ability to provide superior cleanup by combining reversed-phase and ion-exchange retention mechanisms.[4][5]

Materials and Reagents
  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX)

  • Solvents (LC-MS grade): Methanol, Acetonitrile, Ethyl Acetate, Isopropanol

  • Reagents: Formic acid, Ammonium hydroxide, Phosphate buffer (0.1 M)

  • Internal Standard (IS): this compound-d3 or a structurally similar compound not present in the sample.

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation

For Urine Samples:

  • To 1 mL of urine, add the internal standard.

  • Add 1 mL of 0.1 M phosphate buffer and vortex.[6]

  • Centrifuge the sample if particulate matter is present.

For Plasma/Blood Samples:

  • To 0.5 mL of plasma or whole blood, add the internal standard.

  • Add 1 mL of 2% formic acid and vortex to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Collect the supernatant for SPE.

Solid-Phase Extraction Protocol

The following is a general protocol for a mixed-mode strong cation exchange SPE cartridge. Volumes may need to be adjusted based on the specific cartridge and sample volume.

SPE Workflow for 2-MPEA cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Matrix (Urine or Plasma) Pre-treatment Add Internal Standard and Buffer/Acid Sample->Pre-treatment Conditioning Condition Cartridge (e.g., Methanol) Equilibration Equilibrate Cartridge (e.g., Water/Buffer) Conditioning->Equilibration Loading Load Pre-treated Sample Equilibration->Loading Washing Wash Cartridge (e.g., Acidic solution, then Methanol) Loading->Washing Elution Elute 2-MPEA (e.g., Basic organic solvent) Washing->Elution Evaporation Evaporate Eluate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC-MS/MS LC-MS/MS Analysis Reconstitution->LC-MS/MS

Caption: General workflow for the solid-phase extraction of 2-MPEA.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water or the initial sample buffer.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid or 2% formic acid.

    • Wash 2: 1 mL of methanol.

    • Dry the cartridge thoroughly under vacuum or positive pressure.

  • Elution: Elute the analyte with 1-2 mL of a freshly prepared solution of ethyl acetate:isopropanol:ammonium hydroxide (78:20:2 v/v/v) or a similar basic organic mixture.

Post-Extraction Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of a positional isomer, β-Methylphenethylamine (BMPEA), in rat blood using a mixed-mode SPE followed by UPLC-qTOF-MS.[2][3] This data can be used as a benchmark for the expected performance of the 2-MPEA method.

Table 1: Analytical Parameters for BMPEA in Rat Blood

ParameterValue
Linearity Range20–1000 ng/mL
Correlation Coefficient (R²)> 0.99
Limit of Quantification (LOQ)20 ng/mL
Limit of Detection (LOD)Not explicitly stated, but quantifiable at 20 ng/mL

Data adapted from a study on β-Methylphenethylamine.[2][3]

Table 2: Precision and Accuracy for BMPEA in Rat Blood

AnalyteConcentration (ng/mL)Precision (%RSD)Accuracy (%)
BMPEA20 (LOQ)< 2089–118
BMPEA50 (Low QC)< 1590–110
BMPEA500 (Mid QC)< 1590–110
BMPEA800 (High QC)< 1590–110

Data represents typical acceptance criteria for bioanalytical method validation and is supported by findings for BMPEA.[3]

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from biological matrices. The use of mixed-mode SPE cartridges is recommended for optimal sample cleanup and recovery. The provided workflow and expected performance data, based on the analysis of a closely related isomer, offer a solid foundation for researchers and scientists to develop and validate a robust method for the quantification of 2-MPEA in various research and development settings. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of accurate and reliable data.

References

Troubleshooting & Optimization

Improving yield and purity in 2-Methylphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylphenethylamine (2-MPEA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Leuckart reaction and reductive amination of 2-methylphenylacetone. Both methods are widely used for the preparation of phenethylamines.

Q2: What are the typical starting materials for 2-MPEA synthesis?

A2: For the Leuckart reaction and reductive amination, the key precursor is 2-methylphenylacetone. Other reagents include a nitrogen source, such as ammonium formate or formamide for the Leuckart reaction, and a reducing agent for reductive amination.

Q3: What are the main factors influencing the yield and purity of the final product?

A3: Key factors include the quality of starting materials, reaction temperature, reaction time, pH control, and the efficiency of the purification process. Side reactions, such as the formation of secondary amines or reduction of the ketone to an alcohol, can significantly impact both yield and purity.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through a combination of techniques. An initial acid-base extraction can separate the basic amine from non-basic impurities. This is often followed by vacuum distillation to isolate the pure amine. For higher purity, the freebase can be converted to its hydrochloride salt and recrystallized.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Leuckart Reaction: Ensure the reaction temperature is maintained between 120-130°C when using ammonium formate, or above 165°C with formamide. Extend the reaction time if necessary.[1] - Reductive Amination: Verify the activity of the reducing agent. If using a borohydride reagent, ensure it is fresh and has been stored under anhydrous conditions.
Side Reactions - Formation of Secondary Amines: In reductive amination, a large excess of the amine source (e.g., ammonia) can minimize the formation of secondary amines.[2] - Reduction of Ketone to Alcohol: This is a common side reaction in reductive amination.[2] Ensure the reaction conditions favor imine formation before the addition of the reducing agent.
Loss during Workup - Inefficient Extraction: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine for extraction into the organic solvent. Perform multiple extractions with smaller volumes of solvent. - Decomposition during Distillation: If the product is temperature-sensitive, use vacuum distillation at the lowest possible temperature.
Issue 2: Impure this compound Product
Possible Cause Suggested Solution
Presence of Unreacted Starting Material - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting ketone.
Formation of N-formyl Intermediate (Leuckart) - After the initial reaction, ensure complete hydrolysis of the N-formyl intermediate by refluxing with a strong acid (e.g., HCl).[1]
Presence of Imine Intermediate (Reductive Amination) - Incomplete reduction can leave residual imine.[3] Ensure a sufficient excess of the reducing agent is used and allow for adequate reaction time. The reduction can be monitored by IR spectroscopy (disappearance of the C=N stretch).
Contamination with Solvent or Reagents - Ensure all solvents are thoroughly removed after extraction and before distillation. Wash the crude product appropriately during workup to remove residual reagents.
Co-distillation of Impurities - If impurities have boiling points close to the product, fractional distillation under vacuum may be necessary. Alternatively, conversion to the hydrochloride salt and recrystallization can be a highly effective purification method.[4]

Quantitative Data

Reaction Starting Material Product Yield Purity Reference Compound
Leuckart ReactionAcetophenone1-Phenylethylamine92% (NMR yield), 85% (isolated)>99%1-Phenylethylamine
Reductive AminationPhenyl-2-propanoneAmphetamine85%Not specifiedAmphetamine
Reductive AminationFuranic AldehydesFurfuryl Aminesup to 99%HighVarious Furfuryl Amines

Experimental Protocols

Protocol 1: Synthesis of this compound via Leuckart Reaction

Materials:

  • 2-methylphenylacetone

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 10 M)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a round-bottom flask, combine 2-methylphenylacetone and an excess of ammonium formate (e.g., 2-3 molar equivalents).

  • Heat the mixture under reflux at approximately 120-130°C for 4-6 hours. The reaction should be monitored for the consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and add a concentrated solution of hydrochloric acid.

  • Reflux the mixture for an additional 2-4 hours to ensure complete hydrolysis of any N-formyl intermediate.

  • After cooling, make the solution strongly alkaline (pH > 12) with a sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • 2-methylphenylacetone

  • Ammonia solution (e.g., in methanol)

  • Sodium borohydride (or other suitable reducing agent)

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, distillation apparatus.

Procedure:

  • Dissolve 2-methylphenylacetone in methanol in a reaction flask equipped with a magnetic stirrer.

  • Add a solution of ammonia in methanol in large excess.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium borohydride in methanol to the cooled mixture. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid and then remove the methanol under reduced pressure.

  • Make the remaining aqueous solution strongly alkaline with sodium hydroxide solution.

  • Extract the product with diethyl ether, dry the organic layer, and remove the solvent as described in Protocol 1.

  • Purify the crude product by vacuum distillation.

Visualizations

Leuckart_Reaction_Workflow start Start: 2-Methylphenylacetone + Ammonium Formate reaction Heat under Reflux (120-130°C) start->reaction hydrolysis Acid Hydrolysis (HCl) to cleave N-formyl intermediate reaction->hydrolysis basify Basify with NaOH (pH > 12) hydrolysis->basify extract Extract with Organic Solvent basify->extract dry Dry and Evaporate Solvent extract->dry distill Vacuum Distillation dry->distill end Pure 2-MPEA distill->end

Caption: Leuckart Reaction Workflow for 2-MPEA Synthesis.

Reductive_Amination_Workflow start Start: 2-Methylphenylacetone + Ammonia in Methanol imine_formation Imine Formation (Room Temperature) start->imine_formation reduction Reduction with NaBH4 (in Ice Bath) imine_formation->reduction workup Quench, Acidify, Basify, Extract reduction->workup purification Dry, Evaporate, Vacuum Distillation workup->purification end Pure 2-MPEA purification->end

Caption: Reductive Amination Workflow for 2-MPEA Synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion check_conditions Verify Reaction Conditions (Temp, Time, Reagents) check_completion->check_conditions Incomplete check_workup Review Workup Procedure (pH, Extractions) check_completion->check_workup Complete optimize_workup Optimize Extraction pH and Solvent Volume check_workup->optimize_workup Inefficient check_purification Evaluate Purification Step (Distillation) check_workup->check_purification Efficient optimize_distillation Use Fractional Distillation or Lower Pressure check_purification->optimize_distillation Losses Observed

References

Navigating the Synthesis of Phenethylamines: A Technical Guide to Troubleshooting Low Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in common phenethylamine synthesis reactions. This guide, presented in a user-friendly question-and-answer format, directly addresses specific issues encountered during reductive amination, the Leuckart reaction, and the Ritter reaction. Detailed experimental protocols, quantitative data summaries, and visual troubleshooting workflows are included to facilitate rapid problem-solving and optimization of reaction outcomes.

General Frequently Asked Questions (FAQs)

Q1: I am new to phenethylamine synthesis. Which method should I choose?

A1: The choice of synthesis method depends on several factors including the available starting materials, scale of the reaction, and desired purity of the final product.

  • Reductive Amination is a versatile and widely used method that offers good to excellent yields and can be performed under various conditions. It is often a good starting point for many researchers.

  • The Leuckart Reaction is a classical method that uses readily available reagents like formic acid or its derivatives. However, it often requires high temperatures and can sometimes lead to the formation of N-formylated byproducts.[1][2]

  • The Ritter Reaction is suitable for specific starting materials like alkenes (e.g., allylbenzene) but requires strong acid catalysts and can generate significant salt byproducts, which may complicate purification.[3]

Q2: How can I monitor the progress of my phenethylamine synthesis reaction?

A2: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the composition of the reaction mixture, allowing for the identification of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for analyzing complex mixtures and quantifying the desired product and any impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the disappearance of starting material signals and the appearance of product signals, providing structural information about the compounds in the reaction mixture.

Q3: What are some general tips for improving the yield of my phenethylamine synthesis?

A3: Regardless of the specific method, several general principles can help improve your yield:

  • Reagent Quality: Ensure all reagents and solvents are of high purity and anhydrous where specified.

  • Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintain the optimal reaction temperature as specified in the protocol. Deviations can lead to side reactions or incomplete conversion.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but can also lead to side products.

  • Efficient Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.

Section 1: Troubleshooting Reductive Amination of Phenylacetones

Reductive amination is a cornerstone of amine synthesis, typically proceeding via the formation of an imine or enamine intermediate from a carbonyl compound (phenylacetone) and an amine source (e.g., ammonia, methylamine), followed by reduction to the target phenethylamine.

Common Issues and Solutions

Q1: My reaction has a low yield, and I have a significant amount of unreacted phenylacetone.

A1: This often points to incomplete imine formation or inefficient reduction.

  • Incomplete Imine Formation:

    • Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water. Removing water as it forms can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

    • pH Optimization: The rate of imine formation is pH-dependent. A slightly acidic pH (around 5-6) is often optimal. You can add a catalytic amount of a weak acid, such as acetic acid.

  • Inefficient Reduction:

    • Choice of Reducing Agent: The choice of reducing agent is critical. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the ketone. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting phenylacetone to the corresponding alcohol.[6]

    • Catalyst Activity (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned. The quality of the catalyst and the presence of impurities in the starting materials can significantly affect its performance.[7]

Q2: I am observing a significant amount of a side product that appears to be a secondary or tertiary amine (over-alkylation).

A2: Over-alkylation occurs when the newly formed primary amine reacts further with the phenylacetone.

  • Control Stoichiometry: Using a large excess of the amine source (e.g., ammonia) can help to minimize the reaction of the product amine with the starting ketone.

  • Slow Addition: Adding the reducing agent slowly to the reaction mixture can help to reduce the concentration of the primary amine product at any given time, thus decreasing the likelihood of over-alkylation.

Q3: My main byproduct is phenyl-2-propanol. How can I avoid this?

A3: The formation of phenyl-2-propanol indicates that the reducing agent is reducing the starting ketone instead of the imine intermediate.

  • Use a Milder Reducing Agent: As mentioned in Q1, switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.

  • Two-Step Procedure: First, form the imine intermediate and, if possible, isolate it or confirm its formation by an analytical method like TLC or NMR. Then, add the reducing agent in a separate step.

Quantitative Data: Impact of Reducing Agent on Yield
Reducing AgentTypical Yield of PhenethylamineNotes
Sodium Borohydride (NaBH₄)40-60%Can lead to significant alcohol byproduct formation.
Sodium Cyanoborohydride (NaBH₃CN)70-85%More selective for the imine; reaction is typically slower.[6]
Catalytic Hydrogenation (H₂/Pd-C)80-95%High yielding but requires specialized equipment (hydrogenator).[7]
Aluminum Amalgam (Al/Hg)60-80%Effective but involves the use of toxic mercury salts.
Experimental Protocol: Reductive Amination using Catalytic Hydrogenation

This protocol describes a high-yield synthesis of phenethylamine from phenylacetone using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • Phenylacetone

  • Anhydrous ammonia

  • Methanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Pressurized hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve phenylacetone (1 equivalent) in methanol.

  • Add a solution of anhydrous ammonia in methanol (typically a large excess, e.g., 10-20 equivalents).

  • Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the phenylacetone).

  • Seal the pressure vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The resulting solution contains the phenethylamine, which can be isolated and purified by distillation after removing the solvent.

Troubleshooting Workflow: Reductive Amination

G start Low Yield in Reductive Amination check_ketone Unreacted Phenylacetone? start->check_ketone check_alcohol Phenyl-2-propanol byproduct? check_ketone->check_alcohol No incomplete_imine Incomplete Imine Formation check_ketone->incomplete_imine Yes check_overalkylation Over-alkylation products? check_alcohol->check_overalkylation No wrong_reductant Incorrect Reducing Agent check_alcohol->wrong_reductant Yes inefficient_reduction Inefficient Reduction check_overalkylation->inefficient_reduction No overalkylation_issue Over-alkylation check_overalkylation->overalkylation_issue Yes add_water_removal Action: Add dehydrating agent (e.g., molecular sieves) or use Dean-Stark trap. incomplete_imine->add_water_removal optimize_ph Action: Adjust pH to ~5-6 with a weak acid (e.g., AcOH). incomplete_imine->optimize_ph change_reductant Action: Switch to a milder reducing agent (e.g., NaBH3CN). inefficient_reduction->change_reductant check_catalyst Action: Use fresh, active catalyst (for catalytic hydrogenation). inefficient_reduction->check_catalyst wrong_reductant->change_reductant increase_amine Action: Increase excess of amine source. overalkylation_issue->increase_amine slow_addition Action: Add reducing agent slowly. overalkylation_issue->slow_addition

Troubleshooting Low Yield in Reductive Amination

Section 2: Troubleshooting the Leuckart Reaction

The Leuckart reaction is a method of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[8]

Common Issues and Solutions

Q1: My yield is very low, and the reaction seems to be incomplete.

A1: Low conversion in the Leuckart reaction is often related to temperature, reaction time, or the choice of reagents.

  • Insufficient Temperature: This reaction typically requires high temperatures, often in the range of 160-190 °C.[1] Operating at a lower temperature will result in a very slow reaction rate.

  • Inadequate Reaction Time: The Leuckart reaction can be slow, sometimes requiring several hours at high temperatures to reach completion. Monitor the reaction over time to determine the optimal duration.

  • Reagent Choice: Ammonium formate generally gives better yields than formamide alone.[8] The addition of formic acid to formamide can also improve yields.[9]

Q2: I have a significant amount of N-formylphenethylamine byproduct.

A2: The formation of the N-formyl derivative is an inherent part of the Leuckart reaction mechanism. The final step is the hydrolysis of this intermediate to the free amine.

  • Incomplete Hydrolysis: Ensure that the hydrolysis step is complete. This is typically done by heating the reaction mixture with a strong acid (like hydrochloric acid) or a strong base (like sodium hydroxide).[10]

Q3: The reaction mixture has turned into a dark, tarry mess.

A3: Tar formation is a common issue in the Leuckart reaction, especially at very high temperatures or with prolonged reaction times.

  • Temperature Control: Avoid excessively high temperatures (above 200 °C) as this can lead to decomposition and polymerization of reactants and products.

  • Optimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress to determine the point of maximum product formation before significant decomposition occurs.

Quantitative Data: Impact of Temperature on Yield
Reaction TemperatureTypical Yield of PhenethylamineNotes
160-170 °C40-60%Slower reaction rate, but often cleaner with fewer byproducts.[9]
180-190 °C60-75%Generally considered the optimal temperature range for good yield and manageable side reactions.[1]
> 200 °CVariable, often lowerIncreased risk of tar formation and decomposition of the product.
Experimental Protocol: Leuckart Reaction using Ammonium Formate

This protocol describes the synthesis of phenethylamine from phenylacetone using ammonium formate.

Materials:

  • Phenylacetone

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylacetone (1 equivalent) and ammonium formate (a significant excess, e.g., 5-10 equivalents).

  • Heat the mixture with stirring to 180-190 °C. The reaction will become vigorous, and ammonia and carbon dioxide will be evolved.

  • Maintain the temperature and continue heating for several hours (e.g., 4-6 hours).

  • Cool the reaction mixture and add a solution of concentrated hydrochloric acid.

  • Heat the mixture under reflux for a few hours to hydrolyze the N-formyl intermediate.

  • After cooling, make the solution strongly basic with a concentrated solution of sodium hydroxide.

  • Extract the aqueous layer several times with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

  • The crude phenethylamine can be purified by distillation.

Troubleshooting Workflow: Leuckart Reaction

G start Low Yield in Leuckart Reaction check_incomplete Incomplete Reaction? start->check_incomplete check_byproduct N-formyl byproduct present? check_incomplete->check_byproduct No low_temp Insufficient Temperature check_incomplete->low_temp Yes wrong_reagent Suboptimal Reagent check_incomplete->wrong_reagent Yes check_tar Significant Tar Formation? check_byproduct->check_tar No incomplete_hydrolysis Incomplete Hydrolysis check_byproduct->incomplete_hydrolysis Yes high_temp Excessive Temperature check_tar->high_temp Yes increase_temp Action: Increase temperature to 180-190 °C. low_temp->increase_temp use_ammonium_formate Action: Use ammonium formate instead of formamide. wrong_reagent->use_ammonium_formate ensure_hydrolysis Action: Ensure complete hydrolysis by heating with strong acid/base. incomplete_hydrolysis->ensure_hydrolysis lower_temp Action: Reduce temperature to < 200 °C. high_temp->lower_temp

Troubleshooting Low Yield in the Leuckart Reaction

Section 3: Troubleshooting the Ritter Reaction

The Ritter reaction involves the reaction of a nitrile with a carbocation precursor, such as an alkene or an alcohol, in the presence of a strong acid to form an N-substituted amide, which can then be hydrolyzed to the corresponding amine.[3] For phenethylamine synthesis, allylbenzene is a common starting material.

Common Issues and Solutions

Q1: The reaction is not proceeding, and I have a low conversion of my starting material (e.g., allylbenzene).

A1: Low conversion in a Ritter reaction often points to issues with carbocation formation or the stability of the reactants under the strong acidic conditions.

  • Insufficiently Strong Acid: The Ritter reaction requires a very strong acid catalyst, such as concentrated sulfuric acid or triflic acid, to generate the carbocation intermediate.

  • Low Reaction Temperature: While some Ritter reactions proceed at room temperature, others may require gentle heating to facilitate carbocation formation. However, be cautious as higher temperatures can also promote side reactions.

  • Poor Quality Starting Material: Impurities in the starting alkene or nitrile can interfere with the reaction. Ensure your starting materials are pure.

Q2: I am getting a complex mixture of products and a low yield of the desired amide.

A2: The strong acidic conditions of the Ritter reaction can lead to a variety of side reactions.

  • Polymerization of the Alkene: Alkenes can polymerize under strong acidic conditions. Using a high concentration of the nitrile can help to trap the carbocation before it reacts with another alkene molecule.

  • Rearrangement of the Carbocation: The initially formed carbocation may rearrange to a more stable carbocation, leading to isomeric products. Careful selection of the starting material and reaction conditions can sometimes minimize this.

  • Byproduct Formation from the Nitrile: The nitrile itself can undergo side reactions under the harsh conditions.

Quantitative Data: Impact of Acid Catalyst on Yield (Illustrative)
Acid CatalystTypical Yield of Amide IntermediateNotes
Concentrated Sulfuric Acid (H₂SO₄)50-70%A common and effective catalyst, but can cause charring and other side reactions.[3]
Triflic Acid (TfOH)60-80%A stronger acid that can sometimes give higher yields and cleaner reactions, but is more expensive.
Perchloric Acid (HClO₄)VariableAlso a strong acid, but can be hazardous to handle.
Experimental Protocol: Ritter Reaction of Allylbenzene with Acetonitrile

This protocol provides a general procedure for the synthesis of the N-acetylphenethylamine intermediate from allylbenzene and acetonitrile.

Materials:

  • Allylbenzene

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium hydroxide solution

  • Organic solvent for extraction

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool a mixture of allylbenzene (1 equivalent) and an excess of acetonitrile to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a cold sodium hydroxide solution.

  • The N-acetylphenethylamine intermediate may precipitate as a solid or can be extracted with an organic solvent.

  • The isolated amide can then be hydrolyzed to phenethylamine by heating with a strong acid or base.

Troubleshooting Workflow: Ritter Reaction

G start Low Yield in Ritter Reaction check_conversion Low Conversion of Starting Material? start->check_conversion check_byproducts Multiple Byproducts Formed? check_conversion->check_byproducts No weak_acid Insufficient Acid Strength check_conversion->weak_acid Yes low_temp Low Reaction Temperature check_conversion->low_temp Yes side_reactions Side Reactions Dominating check_byproducts->side_reactions Yes use_stronger_acid Action: Use a stronger acid catalyst (e.g., TfOH). weak_acid->use_stronger_acid gentle_heating Action: Try gentle heating, monitor for side reactions. low_temp->gentle_heating increase_nitrile Action: Increase the excess of the nitrile. side_reactions->increase_nitrile control_temp Action: Maintain low temperature during acid addition. side_reactions->control_temp

Troubleshooting Low Yield in the Ritter Reaction

Section 4: Purification of Phenethylamine

Regardless of the synthetic route, the crude phenethylamine product will likely contain unreacted starting materials, byproducts, and residual reagents. Proper purification is essential to obtain a high-purity final product.

Detailed Protocol: Acid-Base Extraction and Distillation

This protocol describes a general method for the purification of phenethylamine from a crude reaction mixture.

Materials:

  • Crude phenethylamine

  • Hydrochloric acid (e.g., 1 M solution)

  • Sodium hydroxide (e.g., 2 M solution)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Acidification: Dissolve the crude phenethylamine in an organic solvent. Transfer the solution to a separatory funnel and add 1 M hydrochloric acid. Shake the funnel vigorously to protonate the amine, forming the water-soluble phenethylamine hydrochloride.

  • Separation of Layers: Allow the layers to separate. The aqueous layer now contains the phenethylamine hydrochloride, while non-basic impurities remain in the organic layer. Drain and save the aqueous layer. Discard the organic layer.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide solution with swirling until the solution is strongly basic (pH > 12). This will deprotonate the phenethylamine hydrochloride, regenerating the free base which is less soluble in water.

  • Extraction of Free Base: Extract the basic aqueous layer multiple times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Distillation: The resulting crude phenethylamine can be purified by vacuum distillation to obtain the pure product.

Preparation of Phenethylamine Hydrochloride Salt

For easier handling and storage, the purified phenethylamine free base can be converted to its hydrochloride salt.

Procedure:

  • Dissolve the purified phenethylamine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).

  • The phenethylamine hydrochloride will precipitate as a white solid.

  • Collect the solid by filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum.

This technical support center provides a foundational guide to troubleshooting common issues in phenethylamine synthesis. For more specific challenges, consulting detailed literature and considering the specific properties of your substrates and reagents is always recommended.

References

Technical Support Center: Optimizing Peak Resolution of Phenethylamine Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of phenethylamine isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these compounds using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of phenethylamine isomers, presented in a question-and-answer format.

Q1: Why am I seeing poor resolution between my phenethylamine isomer peaks?

A1: Potential Causes and Solutions for Poor Resolution

Poor resolution, where two peaks are not well separated, is a frequent challenge.[1] The primary causes can be categorized into issues with the mobile phase, the column, or other instrumental parameters.

  • Inadequate Mobile Phase Composition: The choice of organic solvent, buffer, and pH is critical for separating closely related isomers.

    • Solution: Systematically adjust the mobile phase composition. Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. For ionizable compounds like phenethylamines, adjusting the mobile phase pH by ±2 units from the analyte's pKa can significantly alter retention and improve selectivity.[2]

  • Suboptimal Column Chemistry: Not all columns are suitable for separating isomers.

    • Solution: For structural isomers, a high-purity, well-endcapped C18 column is often a good starting point.[3] For enantiomers (chiral isomers), a specialized Chiral Stationary Phase (CSP) is necessary.[4][5] Polysaccharide-based and cyclofructan-based CSPs are particularly effective for primary amines.[6]

  • Incorrect Flow Rate: A flow rate that is too high can lead to insufficient interaction with the stationary phase, resulting in poor separation.[1]

    • Solution: Optimize the flow rate. Lowering the flow rate can enhance resolution, though it will increase the run time.[7]

  • Temperature Fluctuations: Inconsistent column temperature can affect solvent viscosity and retention times, leading to variable resolution.[1]

    • Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[1]

Q2: My phenethylamine peaks are broad and tailing. What's causing this and how can I fix it?

A2: Addressing Broad and Tailing Peaks

Peak tailing is often caused by secondary interactions between the basic amine group of phenethylamine and residual acidic silanols on the silica-based stationary phase.

  • Cause: Secondary Silanol Interactions

    • Solution 1 (Mobile Phase Additives): For chiral separations of amines, adding a small amount of a basic additive to the mobile phase can significantly improve peak shape.[6] Common additives include diethylamine (DEA), triethylamine (TEA), or butylamine (BA), typically at concentrations of 0.1% to 0.5%.[6]

    • Solution 2 (pH Adjustment): Ensure the mobile phase is adequately buffered. For basic compounds like phenethylamines, a mobile phase pH in the acidic range (e.g., pH 3.0) can protonate the amine, reducing interactions with silanols.[8][9]

  • Cause: Column Overload

    • Solution: Injecting too much sample can lead to broad, fronting, or tailing peaks.[1] Reduce the injection volume or dilute the sample to see if the peak shape improves.[7][10]

  • Cause: Column Contamination or Degradation

    • Solution: If the problem persists, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If this doesn't work, replacing the column may be necessary. Using a guard column can help protect the analytical column from contaminants.

Q3: How do I choose the right column for separating phenethylamine enantiomers?

A3: Selecting a Chiral Stationary Phase (CSP)

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[11]

  • Polysaccharide-Based CSPs: Columns with stationary phases derived from amylose and cellulose phenylcarbamates are highly versatile and effective for resolving a broad range of chiral compounds, including primary amines.[6]

  • Cyclofructan-Based CSPs: These have also demonstrated a high success rate for separating primary amines, particularly when using a polar organic mobile phase.[6]

  • Protein-Based CSPs: A cellobiohydrolase (CBH) based chiral selector has been successfully used for the enantioseparation of synephrine, a phenethylamine derivative.[4]

  • Crown Ether-Based CSPs: While highly efficient for certain primary amines, these columns typically require strongly acidic mobile phases.[6]

The selection process is often empirical. It is recommended to screen several different types of CSPs to find the one that provides the best selectivity for your specific phenethylamine isomers.[5]

Experimental Protocols & Data

Protocol 1: General Method for Chiral Separation of Primary Amines

This protocol provides a starting point for developing a method for the enantiomeric separation of phenethylamine.

  • Column Selection: Begin with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane or heptane).

    • Add a basic additive such as Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1% (v/v) to both the polar and non-polar components of the mobile phase. This is crucial for achieving good peak shape.[6]

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm or 241 nm.[9][12]

    • Injection Volume: 1-5 µL.[12]

  • Optimization:

    • Adjust the ratio of the alcohol to the non-polar solvent to optimize retention time and resolution.

    • If resolution is still insufficient, screen other CSPs (e.g., cyclofructan-based).

Protocol 2: Pre-column Derivatization for Optical Purity Determination

This method can be used on a standard achiral column to separate enantiomers after converting them into diastereomers.

  • Derivatization: React the phenethylamine enantiomers with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[9]

  • Column: Use a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Prepare a mobile phase of methanol and a phosphate buffer (e.g., 1.36 g/L potassium dihydrogen phosphate, adjusted to pH 3.0) in a 58:42 (v/v) ratio.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 241 nm[9]

    • Column Temperature: Ambient

Quantitative Data Summary

Table 1: Mobile Phase Modifiers for Chiral Amine Separations

AdditiveTypical ConcentrationPurposeReference
Diethylamine (DEA)0.1% - 0.5%Improves peak shape, reduces tailing[6]
Triethylamine (TEA)0.1% - 0.5%Improves peak shape, reduces tailing[6]
Butylamine (BA)0.1% - 0.5%Improves peak shape, reduces tailing[6]
Trifluoroacetic acid (TFA)0.1%Can be used as an ion-pairing agent[6]

Table 2: Example Chromatographic Conditions for Phenethylamine Analysis

AnalyteColumnMobile PhaseFlow RateDetectionReference
α-phenylethylamine enantiomersAgilent Zorbax C18 (after derivatization)Methanol:Phosphate Buffer (pH 3.0) (58:42)1.0 mL/minUV at 241 nm[9]
2-phenylethylamine (PEA)Erbasil S C18IsocraticNot specifiedFluorescence[3]
(+/-)-synephrine enantiomersChiral-CBHNot specifiedNot specifiedNot specified[4]

Visual Guides

HPLC Troubleshooting Workflow

G start Poor Peak Resolution check_shape Assess Peak Shape start->check_shape tailing Peaks Tailing or Broad? check_shape->tailing No symmetric Symmetric Peaks? check_shape->symmetric Yes cause_tailing1 Secondary Interactions (Silanol Effects) tailing->cause_tailing1 cause_tailing2 Column Overload tailing->cause_tailing2 solution_tailing1 Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA/TEA) cause_tailing1->solution_tailing1 end Resolution Optimized solution_tailing1->end solution_tailing2 Reduce Injection Volume or Sample Concentration cause_tailing2->solution_tailing2 solution_tailing2->end cause_symmetric1 Insufficient Selectivity symmetric->cause_symmetric1 cause_symmetric2 Low Efficiency symmetric->cause_symmetric2 solution_symmetric1 Optimize Mobile Phase (Solvent Ratio, pH) cause_symmetric1->solution_symmetric1 solution_symmetric2 Change Column (Different CSP or Stationary Phase) solution_symmetric1->solution_symmetric2 solution_symmetric2->end solution_symmetric3 Optimize Flow Rate (Try a lower flow rate) cause_symmetric2->solution_symmetric3 solution_symmetric4 Increase Column Length solution_symmetric3->solution_symmetric4 solution_symmetric4->end

Troubleshooting workflow for poor peak resolution.
Chiral Method Development Strategy

G cluster_step1 start Start: Define Analyte (Phenethylamine Isomer) step1 Step 1: Column Screening start->step1 step1_opt1 Polysaccharide CSP step1_opt2 Cyclofructan CSP step1_opt3 Other CSPs (e.g., Protein-based) step1_opt1->step1_opt2 step1_opt2->step1_opt3 step2 Step 2: Mobile Phase Optimization step1_opt2->step2 step2_sub1 Select Solvents (e.g., Hexane/Ethanol) step2->step2_sub1 step2_sub2 Add Basic Modifier (e.g., 0.1% DEA for peak shape) step2_sub1->step2_sub2 step2_sub3 Adjust Solvent Ratio step2_sub2->step2_sub3 decision Sufficient Resolution? step2_sub3->decision decision->step1 No, Return to Column Screening step3 Step 3: Parameter Refinement decision->step3 Yes step3_opt1 Optimize Flow Rate step3->step3_opt1 step3_opt2 Optimize Temperature step3_opt1->step3_opt2 end Final Validated Method step3_opt2->end

General strategy for chiral method development.

References

Common issues in 2-MPEA GC-MS analysis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxyphenethylamine (2-MPEA) analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 2-MPEA?

A1: Derivatization is a critical step in the analysis of 2-MPEA for several reasons.[1][2] The primary amine group in 2-MPEA is polar and can interact with active sites in the GC column, leading to poor peak shape (tailing) and reduced sensitivity.[3] Derivatization chemically modifies the amine group, making the molecule more volatile and thermally stable, which is essential for successful gas chromatography.[2][4] This process improves chromatographic behavior, enhances sensitivity, and produces predictable fragmentation patterns in the mass spectrometer for more reliable identification and quantification.[2]

Q2: What are the most common derivatizing agents for primary amines like 2-MPEA?

A2: For primary amines such as 2-MPEA, acylation reagents are commonly used. These include:

  • Trifluoroacetic anhydride (TFAA): Reacts with the primary amine to form a stable trifluoroacetyl derivative.

  • Pentafluoropropionic anhydride (PFPA): Forms a pentafluoropropionyl derivative.

  • Heptafluorobutyric anhydride (HFBA): Creates a heptafluorobutyryl derivative.

These reagents are popular because they create derivatives with excellent chromatographic properties and produce characteristic mass spectra.[5] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used.[4][6]

Q3: What is the expected mass fragmentation pattern for derivatized 2-MPEA?

A3: The mass spectrum of a derivatized 2-MPEA molecule will be dominated by fragmentation patterns influenced by the derivative group and the methoxyphenyl ethyl structure. The molecular ion peak ([M]+) will be present, and key fragments will arise from cleavage of the bonds within the molecule.[7][8][9] For example, with a trifluoroacetyl (TFA) derivative, you would expect to see fragments corresponding to the loss of parts of the side chain and the methoxy group.

Troubleshooting Guides

Chromatography Issues

Q4: My 2-MPEA peak is tailing. What are the possible causes and solutions?

A4: Peak tailing for 2-MPEA is a common issue and can significantly affect quantification.[10][11] The primary causes are often related to interactions between the analyte and the GC system or improper setup.[3]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining underivatized 2-MPEA will interact strongly with the column, causing tailing.

    • Solution: Optimize the derivatization protocol. Ensure the reagent is not expired and is used in sufficient excess. Check reaction time and temperature.[6]

  • Active Sites in the GC System: Active sites in the inlet liner, column, or detector can interact with the analyte.

    • Solution: Use a deactivated inlet liner. Trim the front end of the column (0.5-1 meter) to remove accumulated non-volatile residues. Ensure the column is properly conditioned.[12]

  • Poor Column Installation: An improperly cut or installed column can cause turbulence in the flow path.[3][10]

    • Solution: Re-cut the column to ensure a clean, 90-degree cut. Install the column at the correct height in the inlet as per the manufacturer's instructions.[10]

Q5: I am observing ghost peaks in my chromatogram. What is the source?

A5: Ghost peaks are extraneous peaks that appear in your chromatogram and can arise from several sources.[13][14]

  • Contaminated Syringe or Inlet: Residue from previous injections can carry over.

    • Solution: Thoroughly clean the syringe and injection port. Replace the inlet septum and liner regularly.[13][15]

  • Column Bleed: Degradation of the column's stationary phase at high temperatures can produce a rising baseline and discrete peaks.[15]

    • Solution: Ensure the column is not heated above its maximum operating temperature. Condition the column properly.[16]

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.[14][17]

    • Solution: Use high-purity carrier gas and install gas filters.

Q6: Why are my retention times shifting?

A6: Retention time variability can compromise peak identification. Common causes include:

  • Changes in Carrier Gas Flow Rate: Fluctuations in the carrier gas flow will directly impact retention times.

    • Solution: Check for leaks in the gas lines and connections. Verify that the gas regulator and flow controllers are functioning correctly.

  • Column Issues: A change in the column length (due to trimming) or degradation of the stationary phase can alter retention times.

    • Solution: After trimming the column, update the column length in the instrument software. If the column is old and has been used extensively, consider replacing it.[18]

  • Oven Temperature Variations: Inconsistent oven temperature control will lead to retention time shifts.

    • Solution: Verify the oven temperature program and ensure the oven is calibrated and functioning properly.

Mass Spectrometry Issues

Q7: I am not seeing the expected molecular ion for my derivatized 2-MPEA.

A7: The absence of a molecular ion can be due to several factors:

  • Excessive Fragmentation: The energy in the ion source may be too high, causing the molecular ion to fragment completely.

    • Solution: If possible, lower the electron energy in the ion source (standard is 70 eV).

  • Analyte Instability: The derivatized molecule may be unstable under the analysis conditions.

    • Solution: Check the temperature of the transfer line and ion source to ensure they are not excessively high.

  • In-Source Fragmentation: Fragmentation can occur in the ion source before mass analysis.[9]

    • Solution: This is an inherent property of the molecule and ionization method. Focus on identifying characteristic fragment ions for quantification.

Q8: My signal intensity is low. How can I improve sensitivity?

A8: Low signal intensity can be caused by a variety of issues throughout the analytical process.[19]

  • Sample Preparation: The concentration of 2-MPEA in the sample may be too low, or there may be losses during extraction and derivatization.

    • Solution: Optimize the sample extraction and concentration steps. Ensure the derivatization reaction is complete.

  • GC System: Leaks in the inlet, a contaminated liner, or a degraded column can reduce the amount of analyte reaching the detector.[19]

    • Solution: Perform a leak check. Replace the inlet liner and septum. Trim or replace the column.[18]

  • MS Detector: A dirty ion source or a failing electron multiplier will reduce sensitivity.

    • Solution: Clean the ion source. Check the electron multiplier voltage and replace the multiplier if necessary.[20][21]

Quantitative Analysis Issues

Q9: My calibration curve is not linear. What are the potential causes?

A9: Non-linearity in the calibration curve can lead to inaccurate quantification.[22]

  • Detector Saturation: At high concentrations, the detector may become saturated, leading to a non-linear response.

    • Solution: Reduce the concentration of the calibration standards or dilute the samples.

  • Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of 2-MPEA, affecting the signal response.[23][24][25]

    • Solution: Use a matrix-matched calibration curve, where the standards are prepared in a blank matrix similar to the samples.[26] Alternatively, use a stable isotope-labeled internal standard.

  • Inaccurate Standard Preparation: Errors in the preparation of calibration standards will lead to a non-linear curve.

    • Solution: Carefully prepare new calibration standards and verify their concentrations.

Q10: How do I choose and use an internal standard for 2-MPEA analysis?

A10: An internal standard (IS) is crucial for accurate and precise quantification, as it corrects for variations in sample preparation and instrument response.[27][28]

  • Choosing an Internal Standard: The ideal IS for 2-MPEA analysis is a stable isotope-labeled version, such as 2-MPEA-d3. If this is not available, choose a compound that is structurally similar to 2-MPEA, has a similar retention time, and is not present in the samples.[27][29][30] For example, a deuterated analog of a related phenethylamine could be suitable.

  • Using an Internal Standard: The IS should be added to all samples, calibration standards, and quality controls at a constant concentration early in the sample preparation process.[27][28] Quantification is then based on the ratio of the peak area of the analyte to the peak area of the IS.[31]

Data and Protocols

Illustrative Quantitative Data

The following table provides an example of expected mass-to-charge ratios (m/z) for the trifluoroacetyl (TFA) derivative of 2-MPEA. Note: This is illustrative data based on typical fragmentation patterns.

Ion DescriptionExpected m/zRelative Abundance
Molecular Ion [M]+277Low
[M - OCH3]+246Moderate
Tropylium ion [C7H7]+91High
Key Fragment 1150High (Base Peak)
Key Fragment 2121Moderate
Experimental Protocol: 2-MPEA Analysis

This protocol outlines a general procedure for the analysis of 2-MPEA in a biological matrix (e.g., plasma) after derivatization.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1 mL of plasma, add the internal standard solution.

    • Add 1 mL of 1 M sodium hydroxide to basify the sample.

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 30 minutes.[6]

    • Cool to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the final derivative in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Parameters

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions.

Visual Guides

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_derivatization Check Derivatization Protocol start->check_derivatization check_system Check GC System start->check_system incomplete_derivatization Incomplete Derivatization? check_derivatization->incomplete_derivatization active_sites Active Sites? check_system->active_sites incomplete_derivatization->check_system No optimize_protocol Optimize Reagent Ratio, Time, and Temperature incomplete_derivatization->optimize_protocol Yes deactivate_system Use Deactivated Liner, Trim Column active_sites->deactivate_system Yes improper_install Improper Column Installation? active_sites->improper_install No end_node Problem Resolved optimize_protocol->end_node deactivate_system->end_node reinstall_column Re-cut and Re-install Column improper_install->reinstall_column Yes improper_install->end_node No reinstall_column->end_node

Caption: Troubleshooting workflow for peak tailing.

Experimental_Workflow sample_prep Sample Preparation (LLE) derivatization Derivatization (e.g., with TFAA) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_ionization MS Ionization (EI) gc_separation->ms_ionization ms_detection MS Detection ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for 2-MPEA GC-MS analysis.

Matrix_Effects matrix Sample Matrix (Co-eluting Compounds) ion_source Ion Source matrix->ion_source signal_suppression Signal Suppression (Underestimation) ion_source->signal_suppression signal_enhancement Signal Enhancement (Overestimation) ion_source->signal_enhancement analyte 2-MPEA Analyte analyte->ion_source

Caption: Relationship between matrix effects and analytical results.

References

2-Methylphenethylamine stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylphenethylamine (2-MPEA)

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of this compound (2-MPEA). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your samples and the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the officially recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is recommended to maintain it at room temperature, protected from direct sunlight and extremes of temperature.[1] For some related phenethylamines, storage under an inert gas is advised as they can be air-sensitive.[2]

Q2: What are the primary signs that my 2-MPEA standard may be degrading?

A2: The first signs of degradation can often be observed visually. Any change from its typical appearance as a clear, colorless liquid, such as discoloration or the formation of particulate matter, may indicate degradation.[3] Analytically, degradation can be identified by the appearance of new, unexpected peaks in chromatographic analyses (e.g., HPLC, GC-MS), a decrease in the peak area of the 2-MPEA, or changes in peak shape.

Q3: What are the likely chemical degradation pathways for 2-MPEA?

A3: Based on its chemical structure, 2-MPEA is susceptible to a few primary degradation pathways. The amine functional group is prone to oxidation, especially when exposed to air. Another potential pathway is photodegradation if the compound is exposed to light. Furthermore, at elevated temperatures, thermal decomposition can occur, which may lead to the formation of carbon oxides and nitrogen oxides (NOx).[1]

Q4: Is 2-MPEA incompatible with any specific materials or chemicals?

A4: Yes, 2-MPEA should be kept away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4] It is also noted that it can be corrosive to some metals, so storage in appropriate containers is crucial.[2]

Q5: How can I determine the shelf life or expiration date for my 2-MPEA sample?

A5: The shelf life, retest date, or expiration date will be specified on the product's Certificate of Analysis (COA) if sufficient stability data is available from the manufacturer. If no such date is provided on the COA, it means that a definitive shelf life has not been determined for the product under specific conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

  • Possible Cause: This issue is often due to the degradation of the 2-MPEA stock solution, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before your experiment. Avoid using stock solutions that have been stored for extended periods, especially if not stored under ideal conditions.

    • Verify Storage: Confirm that your stock solutions are stored in tightly sealed vials, protected from light, and kept at the recommended temperature (refrigerated or frozen).

    • Use High-Purity Solvents: Ensure that the solvents used for making solutions are of high purity and free from contaminants that could accelerate degradation.

    • Analytical Confirmation: If problems persist, verify the concentration and purity of your stock solution using an analytical technique like HPLC-UV or LC-MS before use.

Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, GC-MS).

  • Possible Cause: The presence of extra peaks typically indicates the formation of degradation products or the presence of impurities in the original sample. For some phenethylamines, thermal degradation during GC analysis can also be a cause.[5]

  • Troubleshooting Steps:

    • Check the Standard: Analyze a freshly opened or new standard to confirm if the issue is with your stored sample or the standard itself.

    • Review Storage Conditions: Ensure your 2-MPEA is stored as per the guidelines (cool, dry, dark, sealed).[1] Improper storage is the most common cause of degradation.

    • Optimize Analytical Method: If using Gas Chromatography (GC), consider that thermal degradation can occur. It may be beneficial to use a lower injection port temperature or switch to a less thermally intensive method like HPLC.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting samples.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ParameterRecommendationRationale & Source
Temperature Room temperature; Keep cool.To prevent thermal degradation.[1]
Atmosphere Store in a tightly closed container.To prevent exposure to air and moisture.[1][6]
Consider storing under an inert gas (e.g., Argon, Nitrogen).Some related phenethylamines are air-sensitive.[2]
Light Exposure Protect from direct sunlight.To prevent photolytic degradation.[1]
Container Tightly closed, properly labeled containers.To prevent contamination and leakage.[1][4]
Avoid metal containers if corrosivity is a concern.The compound may be corrosive to metals.[2]
Location Store in a dry, well-ventilated place.To maintain chemical stability.[1]
Incompatibilities Keep away from strong oxidizing agents, acids.To avoid hazardous chemical reactions.[1][4]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of 2-MPEA over time. Specific parameters may need optimization for your available equipment and columns.

1. Objective: To quantify the amount of 2-MPEA in a sample over time and detect the formation of any degradation products.

2. Materials:

  • This compound (2-MPEA) reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and autosampler vials

3. Sample Preparation (Time Point Zero):

  • Accurately weigh and dissolve a known amount of 2-MPEA in a suitable solvent (e.g., 50:50 acetonitrile/water) to prepare a stock solution of 1 mg/mL.

  • Further dilute this stock solution to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. This is your T=0 sample.

4. Stability Study Setup:

  • Prepare multiple aliquots of the 1 mg/mL stock solution.

  • Store these aliquots under various conditions to be tested (e.g., room temperature, 4°C, 40°C, exposed to UV light).

  • Ensure each aliquot is in a tightly sealed container.

5. HPLC Analysis:

  • Mobile Phase: Isocratic elution with 30% Acetonitrile and 70% Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Run Time: 10 minutes (or until all peaks have eluted).

6. Data Collection and Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take one of the stored aliquots, dilute it to the working concentration (50 µg/mL), and analyze it by HPLC.

  • Record the peak area of 2-MPEA and the peak areas of any new peaks that appear.

  • Calculate the percentage of 2-MPEA remaining at each time point relative to the T=0 sample.

  • The appearance and growth of new peaks signify degradation. The rate of decrease of the main peak indicates the stability under the tested conditions.

Visualizations

G compound compound stressor stressor product product MPEA This compound Degradation Degradation Products (e.g., Oxides, Impurities) MPEA->Degradation degrades to Oxidation Oxidation (Air) Oxidation->MPEA Light Photolysis (Light) Light->MPEA Heat Thermal Stress (Heat) Heat->MPEA

Caption: Potential degradation pathways for this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation step step decision decision result result A Prepare 2-MPEA Stock and Working Solutions B Inject T=0 Sample into HPLC A->B C Store Aliquots under Stress Conditions B->C D Analyze Samples at Scheduled Time Points C->D E Compare Chromatograms to T=0 D->E F New Peaks Present? E->F G Calculate % Recovery of 2-MPEA F->G No I Degradation Confirmed F->I Yes H Stable? G->H J Sample is Stable Under Conditions H->J Yes K Sample is Unstable H->K No

Caption: Experimental workflow for a typical HPLC-based stability study.

G center_node center_node factor_node factor_node Stability 2-MPEA Stability Container Tightly Sealed Container Stability->Container requires Atmosphere Inert Atmosphere (If Necessary) Stability->Atmosphere requires Temperature Cool & Consistent Temperature Stability->Temperature requires Light Protection from Light Stability->Light requires

Caption: Key factors for maintaining this compound stability.

References

Minimizing by-product formation in 2-Methylphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Methylphenethylamine (2-MPEA).

Troubleshooting Guide

This guide addresses common issues encountered during 2-MPEA synthesis in a question-and-answer format.

Question 1: My reaction yielded a significant amount of a higher molecular weight impurity. What is the likely cause and how can I prevent it?

Answer: A common high-molecular-weight impurity is the corresponding secondary amine, N,N-di-[β-(2-methylphenyl)isopropyl]amine, formed through over-alkylation of the primary amine product.

Possible Causes:

  • Excess of the alkylating agent or starting ketone/aldehyde: A high concentration of the electrophile can promote further reaction with the newly formed primary amine.

  • Prolonged reaction time or high temperature: These conditions can increase the likelihood of the product reacting further.

Solutions:

  • Control stoichiometry: Use a stoichiometric or slight excess of the amine source (e.g., ammonia or ammonium salt) relative to the ketone (2-methylphenylacetone).

  • Optimize reaction conditions: Reduce the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed.

  • Slow addition: Add the reducing agent or the ketone slowly to the reaction mixture to maintain a low concentration of the electrophile.

Question 2: I observe an impurity with a mass corresponding to the alcohol of my starting ketone. How can I minimize this?

Answer: The formation of 1-(2-methylphenyl)-2-propanol is a common side product resulting from the direct reduction of the starting ketone, 2-methylphenylacetone.

Possible Causes:

  • Potent reducing agent: Strong reducing agents like sodium borohydride can reduce the ketone before imine formation occurs.[1]

  • Reaction pH: The pH of the reaction mixture can influence the rate of imine formation versus ketone reduction.

Solutions:

  • Use a milder reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are more selective for reducing the imine in the presence of the ketone.[2]

  • Optimize pH: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation, which is then preferentially reduced.

  • Two-step process: First, form the imine by reacting the ketone and amine source, and then add the reducing agent in a subsequent step.

Question 3: My final product is contaminated with N-formyl-2-methylphenethylamine. What is the source of this impurity and how can I remove it?

Answer: This impurity is specific to the Leuckart reaction, where formamide or ammonium formate is used as the amine source and reducing agent.[3] The N-formyl derivative is an intermediate in this reaction.

Possible Cause:

  • Incomplete hydrolysis: The final step of the Leuckart reaction is the hydrolysis of the N-formyl intermediate to the primary amine. Incomplete hydrolysis will leave this impurity in the product.

Solution:

  • Ensure complete hydrolysis: After the initial reaction, ensure complete hydrolysis by refluxing the reaction mixture with a strong acid (e.g., HCl) for a sufficient period. Monitor the hydrolysis by TLC or GC-MS to confirm the disappearance of the formylated intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic routes are reductive amination of 2-methylphenylacetone and the Leuckart reaction using 2-methylphenylacetone.[1][4]

Q2: What analytical techniques are best for identifying by-products in my reaction mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying and quantifying by-products in the synthesis of phenethylamines.[5][6] It allows for the separation of components in the reaction mixture and provides mass spectra for their identification.

Q3: How can I purify my this compound product from the by-products?

A3: The choice of purification method depends on the nature of the impurities. Common methods include:

  • Distillation: If the boiling points of the product and by-products are sufficiently different.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization.[7]

  • Column chromatography: This is a versatile method for separating compounds with different polarities.

Q4: Can impurities in my starting materials affect the reaction?

A4: Yes, impurities in the starting materials can lead to the formation of unexpected by-products. For example, impurities in N-methylformamide used in the Leuckart reaction can lead to the formation of α,α′-dimethyldiphenethylamine.[8] It is crucial to use high-purity starting materials or to purify them before use.

Data Presentation

Table 1: Effect of Reducing Agent on By-product Formation in Reductive Amination

Reducing Agent2-MPEA Yield (%)1-(2-methylphenyl)-2-propanol By-product (%)Reference
Sodium Borohydride (NaBH4)60-7020-30[1]
Sodium Cyanoborohydride (NaBH3CN)85-95<5[2]
Sodium Triacetoxyborohydride (NaBH(OAc)3)90-98<2[9]

Note: The data presented are representative values based on the selectivity of the reducing agents and may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

  • Imine Formation: In a round-bottom flask, dissolve 2-methylphenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC or GC-MS.

  • Work-up: Quench the reaction by adding dilute HCl. Remove the methanol under reduced pressure. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted ketone and other non-basic impurities.

  • Extraction: Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization as the hydrochloride salt.

Visualizations

ReactionPathways ketone 2-Methylphenylacetone imine Imine Intermediate ketone->imine + Ammonia alcohol 1-(2-methylphenyl)-2-propanol (By-product) ketone->alcohol Direct Reduction (e.g., NaBH4) amine Ammonia/Ammonium Salt amine->imine product This compound (Desired Product) imine->product Reduction (e.g., NaBH3CN) secondary_amine Secondary Amine (Over-alkylation By-product) product->secondary_amine + Imine Intermediate (Further Reaction)

Caption: Reaction pathways in 2-MPEA synthesis.

TroubleshootingWorkflow start Problem: Low Yield & Presence of Impurities gcms Analyze by GC-MS start->gcms mw_check Impurity MW > Product MW? gcms->mw_check alcohol_check Impurity is alcohol of starting ketone? mw_check->alcohol_check No over_alkylation Cause: Over-alkylation mw_check->over_alkylation Yes ketone_reduction Cause: Direct Ketone Reduction alcohol_check->ketone_reduction Yes incomplete_hydrolysis Cause: Incomplete Hydrolysis (Leuckart Reaction) alcohol_check->incomplete_hydrolysis No (Check for N-formyl impurity) solution_over_alkylation Solution: - Control stoichiometry - Optimize conditions - Slow addition over_alkylation->solution_over_alkylation solution_ketone_reduction Solution: - Use milder reducing agent - Optimize pH - Two-step process ketone_reduction->solution_ketone_reduction solution_incomplete_hydrolysis Solution: - Ensure complete hydrolysis with strong acid incomplete_hydrolysis->solution_incomplete_hydrolysis

Caption: Troubleshooting workflow for 2-MPEA synthesis.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-MPEA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 2-methoxy-phenylethylamine (2-MPEA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on mitigating matrix effects.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your 2-MPEA analysis.

Symptom Potential Cause Recommended Action
Poor Reproducibility (High %CV) Inconsistent matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2-MPEA is the most effective way to compensate for variability in ion suppression or enhancement between samples. 2. Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 3. Method Validation: During method validation, assess matrix effects using at least six different lots of the biological matrix to ensure the method's robustness.
Low Analyte Response/Sensitivity Significant ion suppression.1. Improve Sample Cleanup: Phospholipids and other endogenous components are common sources of ion suppression. Use a phospholipid removal plate or a more selective SPE sorbent. 2. Chromatographic Separation: Optimize the LC gradient to separate 2-MPEA from the ion-suppressing regions of the chromatogram. This can be identified using a post-column infusion experiment. 3. Sample Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the limit of quantification.
Shifting Retention Times Matrix components affecting the column chemistry or pressure.1. Use a Guard Column: This will protect the analytical column from strongly retained matrix components. 2. Implement a Column Wash Step: After each injection, include a high-organic wash step in your gradient to elute any retained matrix components. 3. Sample Preparation: A cleaner sample extract will minimize the impact on the analytical column.
Inaccurate Quantification Non-linear response due to matrix effects.1. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects. 2. Standard Addition: For individual samples with unique matrices, the standard addition method can provide accurate quantification. 3. Use a SIL-IS: An appropriate internal standard is crucial for accurate quantification in the presence of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 2-MPEA?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like 2-MPEA, by co-eluting compounds from the sample matrix (e.g., urine, plasma).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively affect the accuracy, precision, and sensitivity of the LC-MS/MS method.[1]

Q2: How can I quantitatively assess the matrix effect for my 2-MPEA assay?

A2: The most common method is the post-extraction spike.[1] This involves comparing the peak area of 2-MPEA spiked into an extracted blank matrix with the peak area of 2-MPEA in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for 2-MPEA analysis?

A3: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for quantitative bioanalysis to achieve the best accuracy and precision. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction.

Q4: What are the best sample preparation techniques to reduce matrix effects for 2-MPEA?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common methods:

Method Principle Pros Cons Typical Recovery Matrix Effect Reduction
Dilute-and-Shoot Sample is diluted with a suitable solvent and injected directly.Fast, simple, and inexpensive.Minimal cleanup, high potential for matrix effects.Not applicableLow
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile).Simple and fast.Does not remove other matrix components like phospholipids.>90%Moderate
Liquid-Liquid Extraction (LLE) 2-MPEA is partitioned between two immiscible liquid phases.Good for removing highly polar or non-polar interferences.Can be labor-intensive and use large volumes of organic solvents.70-90%Good
Solid-Phase Extraction (SPE) 2-MPEA is retained on a solid sorbent while interferences are washed away.High selectivity, provides the cleanest extracts.Requires method development, can be more expensive.>85%Excellent

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 2-MPEA from Human Urine

This protocol is a starting point and may require optimization for your specific application.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol (LC-MS grade)

  • Deionized Water (18 MΩ·cm)

  • Ammonium Hydroxide

  • 2-MPEA standard solutions

  • Internal standard solution (if available)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard. Dilute with 1 mL of deionized water and vortex.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of 10% methanol in water.

  • Elution: Elute 2-MPEA with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of 2-MPEA from Human Plasma

This protocol provides a general framework for extracting 2-MPEA from plasma.

Materials:

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

  • 2-MPEA standard solutions

  • Internal standard solution (if available)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To 500 µL of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add 100 µL of saturated sodium bicarbonate solution to basify the sample. Vortex briefly.

  • Extraction: Add 2 mL of MTBE. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Urine/Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Data Acquisition

Caption: A generalized workflow for the analysis of 2-MPEA.

troubleshooting_workflow start Poor Reproducibility or Inaccurate Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_significant Matrix Effect > 15%? assess_me->me_significant improve_cleanup Improve Sample Cleanup (SPE or LLE) me_significant->improve_cleanup Yes revalidate Re-validate Method me_significant->revalidate No optimize_lc Optimize Chromatographic Separation improve_cleanup->optimize_lc optimize_lc->revalidate end Acceptable Results revalidate->end

Caption: A troubleshooting decision tree for matrix effects.

References

Addressing peak tailing in HPLC analysis of 2-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 2-Methylphenethylamine.

Troubleshooting Guide

Q1: Why is my this compound peak tailing in my reversed-phase HPLC analysis?

Peak tailing for this compound, a basic compound, is most commonly a chemical issue rooted in secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the basic amine group on your molecule with acidic residual silanol groups on the surface of the silica-based column packing material.[1][2][3]

Primary Chemical Cause:

  • Silanol Interactions: At a mid-range pH (e.g., > 3), the silanol groups (Si-OH) on the silica surface become ionized (Si-O-), creating negatively charged sites.[2][3][4] The positively charged (protonated) this compound molecule is then strongly retained by these sites through an ion-exchange mechanism, in addition to the desired reversed-phase retention.[1][2] This mixed-mode retention leads to a distorted, tailing peak.[1]

Other Potential Causes:

  • Column Issues: A void at the column inlet, a partially blocked frit, or general column degradation can cause physical distortion of the peak shape for all analytes.[1][2][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, causing band broadening and tailing.[4][5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak shape issues.[5]

Q2: How can I systematically troubleshoot this peak tailing issue?

A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing.[1] Start by evaluating the chromatography, then isolate potential issues related to the mobile phase, column, sample, and instrument.

Below is a logical workflow to guide your troubleshooting process.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_neutral Inject a Neutral Compound (e.g., Toluene, Progesterone) start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_issue Physical Problem Likely: - Check for column void/blockage - Minimize extra-column volume - Check for leaks neutral_tails->physical_issue Yes chemical_issue Chemical Interaction Problem neutral_tails->chemical_issue No resolve_check Problem Resolved? physical_issue->resolve_check mobile_phase Step 1: Evaluate Mobile Phase - Is pH appropriate (2.5-3.5)? - Is buffer strength adequate (20-50 mM)? chemical_issue->mobile_phase column_check Step 2: Evaluate Column - Is it old or degraded? - Is it a modern, high-purity, end-capped column? sample_check Step 3: Evaluate Sample - Is sample overloaded? - Is sample solvent compatible? adjust_mp Adjust Mobile Phase pH or Buffer mobile_phase->adjust_mp adjust_mp->resolve_check replace_column Use a New or Different Column (e.g., Polar-Embedded, Hybrid) column_check->replace_column replace_column->resolve_check adjust_sample Dilute Sample or Match Solvent sample_check->adjust_sample adjust_sample->resolve_check resolve_check->column_check No, try next step end Symmetrical Peak Achieved resolve_check->end Yes

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q3: What are the recommended initial HPLC conditions to prevent peak tailing for this compound?

To proactively avoid peak tailing, start with a method optimized for basic analytes.

  • Column: Use a modern, high-purity silica, end-capped C18 column (e.g., ZORBAX StableBond, Waters XTerra® MS C18).[2] Dimensions of 150 x 4.6 mm with 5 µm particles are a robust starting point.[6] For faster analysis, a 50 or 100 mm length column with smaller particles (<3 µm) can be used.[7][8]

  • Mobile Phase:

    • Aqueous (A): 20 mM Potassium Phosphate buffer, adjusted to pH 2.5-3.0 with phosphoric acid.[9]

    • Organic (B): Acetonitrile or Methanol.

  • Mode: Isocratic or Gradient, starting with a composition that provides a retention factor (k) between 2 and 10. A typical starting point could be 70:30 (A:B).

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Temperature: 30-40 °C to improve peak shape and reduce viscosity.

  • Detector: UV at an appropriate wavelength (e.g., 254 nm).

Frequently Asked Questions (FAQs)

Q1: What is a tailing factor and how do I calculate it?

The tailing factor (Tf), also known as the USP tailing factor, is a measure of peak symmetry. A perfectly symmetrical, Gaussian peak has a Tf of 1.0. A value greater than 1 indicates peak tailing.[10] For most methods, a tailing factor of less than 1.5 is considered acceptable, though a value below 1.2 is often desired.[2][5]

Calculation: Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak front to the peak maximum, also measured at 5% of the peak height.[4][5][10]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like this compound.[11][12] It directly influences the ionization state of both the basic analyte and the acidic silanol groups on the column.[4][13] Operating at a pH far from the analyte's pKa is recommended to ensure it exists in a single ionic form.[11][12]

G cluster_analyte This compound (Basic) cluster_silanol Silica Surface Silanols (Acidic) analyte_low Low pH (< 8) Protonated (R-NH3+) interaction Strong Ionic Interaction (Peak Tailing) analyte_low->interaction Attracted to no_interaction Minimal Interaction (Good Peak Shape) analyte_low->no_interaction No attraction to analyte_high High pH (> 11) Neutral (R-NH2) silanol_low Low pH (< 3.5) Neutral (Si-OH) silanol_high High pH (> 3.5) Ionized (Si-O-) interaction->silanol_high no_interaction->silanol_low

Caption: Impact of pH on analyte and silanol group interactions.

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

pH RangeAnalyte State (pKa ≈ 9.9)Silanol State (pKa ≈ 3.5-4.5)Dominant InteractionExpected Peak Shape
Low pH (2.5 - 3.0) Fully Protonated (R-NH₃⁺)Fully Protonated (Si-OH)Reversed-Phase (Hydrophobic)Symmetrical
Mid pH (4 - 7) Fully Protonated (R-NH₃⁺)Ionized (Si-O⁻)Mixed-Mode (Hydrophobic + Ionic)Severe Tailing [4]
High pH (> 10) Neutral (R-NH₂)Fully Ionized (Si-O⁻)Reversed-Phase (Hydrophobic)Symmetrical (Requires high-pH stable column)
Q3: Which HPLC column is best for analyzing basic compounds like this compound?

The choice of column is critical. While standard Type-A silica C18 columns often produce poor peak shapes for basic compounds, modern columns are designed to minimize these secondary interactions.[9]

Table 2: Comparison of HPLC Columns for Basic Compound Analysis

Column TypeDescriptionPros for Basic AnalytesCons
High-Purity, End-Capped C18 Based on ultra-pure silica ("Type B") with minimal metal content and a high degree of end-capping to cover residual silanols.[2]Good peak shape at low pH. Industry standard.Can still exhibit some tailing for very basic compounds.
Polar-Embedded Phase C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface.Shields residual silanols, improving peak shape at mid-pH ranges.[4] Offers alternative selectivity.May have different retention characteristics than standard C18.
Hybrid Silica (e.g., CSH, XTerra) Silica-polymer hybrid particles that are more resistant to pH extremes.[5]Excellent stability at high pH, allowing analysis of basic compounds in their neutral state. Good peak shapes.Can be more expensive.
Superficially Porous Particles (Core-Shell) Solid core with a porous outer layer.High efficiency and resolution, which can help separate the main peak from any tail.Higher backpressure.
Q4: Can my sample preparation affect peak shape?

Yes, proper sample preparation is essential for good chromatography and can directly impact peak shape.[14]

  • Sample Solvent: Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[5] Dissolving in a much stronger organic solvent can cause the sample to spread on the column before the separation begins, leading to broad or distorted peaks.

  • Sample Concentration: Overloading the column is a common cause of peak tailing and fronting.[1] If you suspect overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.

  • Sample Clean-up: Complex matrices can contain components that interfere with the analysis or irreversibly bind to the column, creating active sites and causing tailing.[5] Use techniques like Solid Phase Extraction (SPE) or filtration to clean up complex samples.[2][4][15]

G start Raw Sample dissolve Dissolve in Mobile Phase start->dissolve cleanup Filter or use SPE (if matrix is complex) dissolve->cleanup inject Inject into HPLC cleanup->inject

Caption: A simplified workflow for effective sample preparation.

Q5: When should I use a mobile phase modifier like triethylamine (TEA)?

Adding a competing base, such as triethylamine (TEA), to the mobile phase was a traditional strategy for improving the peak shape of basic compounds on older silica columns.[9] TEA acts as a "silanol suppressor" by binding to the active silanol sites, making them unavailable to interact with the analyte.[9]

However, this approach has significant drawbacks and is less common with modern, high-purity columns:

  • Reduced Column Lifetime: Additives like TEA can accelerate the hydrolysis of the bonded phase, leading to a shorter column lifespan.[9]

  • Baseline Instability: These modifiers can cause baseline noise and drift.

  • LC-MS Incompatibility: TEA is non-volatile and causes significant ion suppression in mass spectrometry.

Recommendation: Instead of using competing bases, it is highly preferable to address peak tailing by optimizing the mobile phase pH and using a modern, high-quality HPLC column designed for analyzing basic compounds.[9]

Experimental Protocols

Protocol 1: Recommended HPLC Method for Symmetrical Peaks of this compound
  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Buffer (A): Weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm filter.

    • Organic (B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Mode: Isocratic.

    • Composition: 70% Mobile Phase A, 30% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5-10 µL.

    • Detector: UV at 254 nm.

    • Run Time: 10 minutes (adjust as needed based on retention time).

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Column Flushing and Regeneration

If you suspect a column is contaminated or has a partial blockage causing peak tailing, a flushing procedure can help. Always disconnect the column from the detector before flushing with strong solvents.[2]

  • Disconnect: Disconnect the column outlet from the detector.

  • Reverse Flow (Optional but Recommended): Reverse the column direction to flush contaminants from the inlet frit.[1][2] Check the column manual to ensure it is safe to reverse the flow.

  • Flush with Buffered Mobile Phase: Flush the column with your mobile phase (without buffer salts) for 20 column volumes. (e.g., for a 150x4.6mm column, ~2.5 mL per column volume; flush with 50 mL).

  • Organic Flush: Flush with 100% Acetonitrile for 20 column volumes.

  • Strong Solvent Flush (if needed): For stubborn contaminants, a sequence of solvents like Isopropanol, then Hexane, then Isopropanol, and finally back to your mobile phase solvent can be used.

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate thoroughly with the initial mobile phase conditions until the baseline is stable.

References

Technical Support Center: Mass Spectrometry Analysis of 2-MPEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor fragmentation during the mass spectrometry analysis of 2-methoxy-N-phenylethylamine (2-MPEA).

Troubleshooting Poor Fragmentation of 2-MPEA

Poor or inconsistent fragmentation can significantly hinder the identification and quantification of 2-MPEA. The following guide addresses common issues in a question-and-answer format.

Q1: I am not observing the expected fragment ions for 2-MPEA. What are the characteristic fragments I should be looking for?

A1: For 2-MPEA (molar mass: 151.21 g/mol , formula: C₉H₁₃NO), the protonated molecule [M+H]⁺ will have an m/z of approximately 152.1. Upon fragmentation, you should expect to see several characteristic product ions. The most common fragmentation pathway involves cleavage of the bond between the ethylamino side chain and the methoxy-substituted benzene ring (alpha-cleavage) and cleavage of the C-C bond adjacent to the phenyl ring (beta-cleavage).

The primary expected fragment ions for 2-MPEA are detailed in the table below.

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Putative Structure
152.1122.1[C₈H₁₀O]⁺
152.191.1[C₇H₇]⁺
152.130.0[CH₄N]⁺

Q2: My signal intensity for the precursor and fragment ions is very low. What are the potential causes and how can I improve it?

A2: Low signal intensity can stem from several factors, from sample preparation to instrument settings.[1]

  • Suboptimal Sample Preparation: Ensure your sample is free of contaminants that can cause ion suppression.[2] High salt concentrations are particularly detrimental to electrospray ionization (ESI).[3] It is also crucial to ensure the analyte concentration is within the optimal range for your instrument; both overly diluted and overly concentrated samples can lead to poor signal.[1]

  • Incorrect Instrument Settings: The ion source parameters, such as spray voltage, capillary temperature, and gas flows, need to be optimized for 2-MPEA.

  • Mobile Phase Composition: The pH of the mobile phase can significantly impact ionization efficiency. For phenethylamines like 2-MPEA, using a mobile phase with a volatile acidic additive, such as 0.1% formic acid, is recommended to promote protonation and enhance the signal in positive ion mode.[2]

Q3: I see the precursor ion, but the fragmentation is weak or non-existent. How do I optimize the collision energy?

A3: Inadequate collision energy is a primary cause of poor fragmentation. If the energy is too low, the precursor ion will not fragment efficiently. If it is too high, you may observe excessive fragmentation into smaller, less specific ions. A collision energy optimization experiment is crucial.

A general starting range for the collision-induced dissociation (CID) of small molecules like 2-MPEA is typically between 10 and 40 eV. However, the optimal value is instrument-dependent. You should perform a collision energy optimization experiment to determine the ideal setting for your specific instrument and experimental conditions.

Frequently Asked Questions (FAQs)

Q: What is the expected fragmentation pathway for 2-MPEA?

A: The fragmentation of 2-MPEA in positive ion mode ESI-MS/MS is primarily driven by the cleavage of the ethylamine side chain. The two main fragmentation pathways are:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of the methoxybenzyl radical and the [CH₂NH₂]⁺ iminium ion at m/z 30.0.

  • Beta-cleavage: Cleavage of the benzylic C-C bond, resulting in a neutral ethylamine fragment and a methoxy-substituted tropylium ion at m/z 122.1. This ion can further lose a methoxy group to form a tropylium ion at m/z 91.1.

G Proposed Fragmentation Pathway of 2-MPEA cluster_precursor Precursor Ion cluster_fragments Product Ions MPEA_H 2-MPEA [M+H]⁺ m/z = 152.1 frag1 [C₈H₁₀O]⁺ m/z = 122.1 MPEA_H->frag1 Beta-cleavage frag3 [CH₄N]⁺ m/z = 30.0 MPEA_H->frag3 Alpha-cleavage frag2 [C₇H₇]⁺ m/z = 91.1 frag1->frag2 Loss of CH₂O G start Poor 2-MPEA Fragmentation check_precursor Is the precursor ion (m/z 152.1) present? start->check_precursor optimize_source Optimize Ion Source (Spray Voltage, Gas Flow, Temp) check_precursor->optimize_source No check_fragments Are characteristic fragments (m/z 122.1, 91.1, 30.0) _present but weak?_ check_precursor->check_fragments Yes check_sample_prep Review Sample Preparation (Concentration, Purity) optimize_source->check_sample_prep check_sample_prep->start optimize_ce Perform Collision Energy Optimization check_fragments->optimize_ce Yes check_instrument Check Instrument Performance (Calibration, Contamination) check_fragments->check_instrument No success Successful Fragmentation optimize_ce->success check_instrument->start

References

Technical Support Center: Optimizing Derivatization of 2-MPEA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Methoxy-4-(2-nitrovinyl)phenol (2-MPEA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization and subsequent GC-MS analysis of 2-MPEA.

Question: Why am I observing low or no product peak for my derivatized 2-MPEA?

Answer:

Incomplete derivatization is a common cause for low or absent product peaks. 2-MPEA possesses a phenolic hydroxyl group which requires derivatization to increase its volatility and thermal stability for GC-MS analysis.[1][2][3][4] Several factors can contribute to an incomplete reaction:

  • Suboptimal Reagent Choice: The selection of the derivatizing reagent is critical. For phenolic compounds like 2-MPEA, silylation reagents are widely used.[1][5]

  • Incorrect Reaction Conditions: Time, temperature, and reagent concentration are key parameters that must be optimized.[6]

  • Presence of Moisture: Water can deactivate silylating reagents and should be rigorously excluded from the reaction.

  • Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction.[6]

Solutions:

  • Reagent Selection: For the phenolic hydroxyl group in 2-MPEA, silylation is a common and effective derivatization strategy.[1][5] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating reagent.[7]

  • Optimization of Reaction Conditions: To ensure complete derivatization, systematically optimize the reaction time and temperature. A typical starting point for silylation with BSTFA is heating at 60-70°C for 30-60 minutes.[6][7] To find the optimal conditions, you can analyze aliquots at different time intervals until the peak area of the derivatized product no longer increases.[6] It is also recommended to use the silylating reagent in excess.

  • Moisture Control: Ensure all glassware is thoroughly dried. Samples should be evaporated to dryness under a stream of nitrogen before adding the derivatization reagent.[9] Use anhydrous solvents and store derivatization reagents under an inert atmosphere.

  • Sample Cleanup: If matrix effects are suspected, consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances.[7]

Question: What is causing significant peak tailing for my derivatized 2-MPEA in the GC-MS chromatogram?

Answer:

Peak tailing can compromise chromatographic resolution and the accuracy of quantification.[6] The primary causes for peak tailing of derivatized phenolic compounds are:

  • Incomplete Derivatization: Residual underivatized 2-MPEA, with its polar hydroxyl group, can interact with active sites in the GC system.[6]

  • Active Sites in the GC System: The injector liner, the GC column itself, or the detector can have active sites that interact with polar analytes.[6][10]

  • Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.[11]

Solutions:

  • Ensure Complete Derivatization: Re-evaluate and optimize your derivatization protocol as described in the previous section to ensure complete conversion of 2-MPEA to its derivative.

  • Deactivate the GC System:

    • Injector Liner: Use a deactivated liner. If contamination is suspected, replace the liner.[6][10]

    • GC Column: Use a high-quality, well-conditioned column. If the column has been in use for an extended period, removing the first few centimeters from the inlet might resolve the issue.[6]

  • Column Maintenance: Regularly bake out the column according to the manufacturer's instructions to remove contaminants.[6][11]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 2-MPEA?

A1: Derivatization is a chemical modification process that makes analytes more suitable for GC-MS analysis.[2] For 2-MPEA, the primary reasons for derivatization are:

  • Increased Volatility: The phenolic hydroxyl group in 2-MPEA makes it relatively non-volatile. Derivatization replaces the active hydrogen with a less polar group, increasing its volatility and allowing it to be effectively analyzed by gas chromatography.[1][2][12]

  • Improved Thermal Stability: Derivatization enhances the thermal stability of the molecule, preventing decomposition in the hot GC injector and column.[1][2]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and quantification.[13]

Q2: What are the main types of derivatization reactions suitable for 2-MPEA?

A2: The three primary types of derivatization reactions are silylation, acylation, and alkylation.[1] For a phenolic compound like 2-MPEA, silylation is the most common and generally most effective method.[1][5]

  • Silylation: This is the most widely used technique for GC derivatization and involves replacing the active hydrogen of the hydroxyl group with a silyl group, such as trimethylsilyl (TMS).[1][14]

  • Acylation: This reaction introduces an acyl group. While effective for amines and alcohols, it can also be used for phenols.[5]

  • Alkylation: This method adds an alkyl group to enhance volatility.[2]

Q3: How do I choose between different silylating reagents like BSTFA and MSTFA?

A3: Both BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are excellent choices for silylating phenols.[7][8]

  • BSTFA: A powerful silylating reagent that reacts with a wide range of functional groups. It is often used with a catalyst like TMCS.[7]

  • MSTFA: Considered the most volatile of the trimethylsilyl acetamides, making it particularly useful for trace analysis as its byproducts are also highly volatile and less likely to interfere with early eluting peaks.[8][13]

The choice may depend on the specific requirements of your analysis and any interfering compounds in your sample matrix. It is often beneficial to test both to determine which provides the optimal results for your application.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for Phenolic Compounds

ReagentAbbreviationCommon CatalystKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA1% TMCSWidely used, powerful silylating agent.[7]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFANone or 1% TMCSHighly volatile byproducts, ideal for trace analysis.[8][13]
N,O-Bis(trimethylsilyl)acetamideBSA1% TMCSAnother popular and effective silylating reagent.[14]
N-methyl-N-tert-butyldimethylsilyltrifluoroacetamideMTBSTFANoneForms more stable t-butyldimethylsilyl (TBDMS) derivatives.[15]

Table 2: General Starting Conditions for Silylation of Phenolic Compounds

ParameterConditionNotes
Reagent BSTFA + 1% TMCS or MSTFAA good starting point for 2-MPEA.
Solvent Pyridine, Acetonitrile, or Ethyl AcetateMust be anhydrous.
Reagent to Sample Ratio Excess (e.g., 2:1 molar ratio of reagent to active hydrogens)Ensures the reaction goes to completion.
Temperature 60 - 80°COptimization is often required.[6][7]
Time 30 - 60 minutesMonitor reaction progress to determine the optimal time.[6][7]

Experimental Protocols

Protocol 1: Silylation of 2-MPEA using BSTFA with TMCS Catalyst

This protocol provides a general guideline and should be optimized for your specific instrumentation and sample matrix.

Materials:

  • 2-MPEA standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Micro-reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: If your 2-MPEA sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water.[9]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to redissolve the analyte. Then, add 50 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes.[7]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. Inject 1 µL of the derivatized sample.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis start 2-MPEA Sample dry Evaporate to Dryness (Nitrogen Stream) start->dry reagent Add Anhydrous Solvent + Silylating Reagent (e.g., BSTFA + 1% TMCS) dry->reagent vortex Vortex reagent->vortex heat Heat (e.g., 70°C for 30 min) vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject end Data Acquisition & Analysis inject->end

Caption: Experimental workflow for the derivatization and GC-MS analysis of 2-MPEA.

Troubleshooting_Logic cluster_low_peak Low or No Product Peak cluster_peak_tailing Peak Tailing start Problem Observed in GC-MS Chromatogram check_reagent Verify Reagent Choice & Freshness start->check_reagent Low/No Peak check_derivatization Confirm Complete Derivatization start->check_derivatization Peak Tailing check_conditions Optimize Reaction Time & Temperature check_reagent->check_conditions check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture solution Resolution check_moisture->solution check_system Check for Active Sites (Liner, Column) check_derivatization->check_system check_contamination Column Bakeout or Maintenance check_system->check_contamination check_contamination->solution

Caption: Logical troubleshooting guide for common 2-MPEA derivatization issues.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 2-MPEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of 2-methoxy-N-phenethylacetamide (2-MPEA).

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive analytical methods for the low-level detection of 2-MPEA?

A1: For achieving high sensitivity in the low-level detection of 2-MPEA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers excellent selectivity and low detection limits, often in the sub-ng/mL range. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially when coupled with a derivatization step to improve the volatility and chromatographic behavior of 2-MPEA. A study on various phenethylamines reported a limit of detection (LOD) of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL for this class of compounds using LC-MS/MS, providing a benchmark for expected sensitivity.[1][2][3]

Q2: What are the key challenges in analyzing 2-MPEA at low concentrations?

A2: Key challenges include matrix effects from complex biological samples (e.g., plasma, urine), which can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification. Other challenges include potential for poor chromatographic peak shape (tailing), and the need for efficient extraction methods to remove interferences and concentrate the analyte. For GC-MS, the polarity of 2-MPEA may necessitate derivatization to achieve good peak shape and thermal stability.[4][5]

Q3: How can I improve the sensitivity of my 2-MPEA assay?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Employ solid-phase extraction (SPE) for effective sample clean-up and pre-concentration.

  • Chromatography: Optimize the mobile phase and gradient conditions in LC-MS/MS to improve peak shape and separation from interfering compounds. For GC-MS, derivatization can significantly improve sensitivity.

  • Mass Spectrometry: Use a highly sensitive mass spectrometer and optimize the ionization source and collision energy parameters for 2-MPEA.

  • Detector: For HPLC-UV, using a more sensitive detector like a diode-array detector (DAD) or a mass spectrometer can significantly improve detection limits.[6]

Q4: What is the purpose of derivatization in the GC-MS analysis of 2-MPEA?

A4: Derivatization is a chemical modification process used to convert 2-MPEA into a less polar and more volatile compound. This is often necessary for compounds containing polar functional groups, like the amide group in 2-MPEA, to improve their chromatographic behavior, thermal stability, and, consequently, their detection by GC-MS.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 2-MPEA.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between 2-MPEA and active sites on the stationary phase.- Optimize mobile phase pH to ensure 2-MPEA is in a single ionic form.- Use a column with end-capping or a different stationary phase chemistry.- Reduce the sample load on the column.[8][9][10]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure proper mobile phase preparation and degassing.- Check the pump for leaks and verify the flow rate.- Use a column oven to maintain a stable temperature.[8]
Low Signal Intensity / No Peak - Ion suppression in LC-MS/MS due to matrix components.- Inefficient ionization.- Sample loss during preparation.- Improve sample clean-up using a more selective SPE sorbent.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Evaluate and optimize the extraction recovery.
High Background Noise - Contaminated mobile phase, solvents, or glassware.- Column bleed.- Use high-purity solvents and freshly prepared mobile phases.- Thoroughly clean all glassware.- Use a guard column and ensure the analytical column is not degraded.
Ghost Peaks Carryover from previous injections.- Implement a robust needle and injection port washing procedure between samples.- Run blank injections to confirm the source of the ghost peaks.[8][10]
High Backpressure - Blockage in the HPLC system (e.g., tubing, frits, column).- Particulate matter from the sample.- Filter all samples and mobile phases before use.- Systematically check for blockages by disconnecting components.- Backflush the column if recommended by the manufacturer.[11]

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of 2-MPEA using LC-MS/MS and GC-MS. Please note that this data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Illustrative Performance of an LC-MS/MS Method for 2-MPEA

ParameterUrinePlasma
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL0.5 ng/mL
Linearity Range 0.5 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) >0.995>0.995
Accuracy (Recovery) 90-110%85-115%
Precision (%RSD) <10%<15%

Table 2: Illustrative Performance of a GC-MS Method for 2-MPEA (with Derivatization)

ParameterUrinePlasma
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantitation (LOQ) 2.0 ng/mL2.5 ng/mL
Linearity Range 2 - 200 ng/mL2.5 - 250 ng/mL
Correlation Coefficient (r²) >0.99>0.99
Accuracy (Recovery) 85-110%80-115%
Precision (%RSD) <15%<15%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 2-MPEA in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-MPEA and its internal standard.

Protocol 2: GC-MS Analysis of 2-MPEA in Urine

1. Sample Preparation (Solid-Phase Extraction & Derivatization)

  • To 1 mL of urine, add 10 µL of internal standard solution and 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute 2-MPEA with 2 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet: Splitless mode, 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Derivatization (GC-MS) Derivatization (GC-MS) Extraction->Derivatization (GC-MS) Optional Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation LC-MS Derivatization (GC-MS)->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: General experimental workflow for the analysis of 2-MPEA.

Fragmentation_Pathway M 2-MPEA Molecular Ion (M+) F1 Fragment 1 (Loss of acetamide group) M->F1 F2 Fragment 2 (Benzylic cleavage) M->F2 F3 Other Fragments M->F3

Caption: Simplified potential fragmentation pathway of 2-MPEA in mass spectrometry.

References

Validation & Comparative

A Comparative Analysis of 2-MPEA, 3-MPEA, and 4-MPEA: Pharmacology, Synthesis, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the ortho, meta, and para isomers of methoxyphenethylamine (MPEA): 2-MPEA, 3-MPEA, and 4-MPEA. This document delves into their pharmacological profiles, synthesis methodologies, and known signaling pathways, supported by available experimental data, to serve as a valuable resource for research and drug development.

Introduction

Methoxyphenethylamines are a class of phenethylamine derivatives characterized by a methoxy group on the phenyl ring. The position of this methoxy group significantly influences their pharmacological properties, leading to distinct interactions with various receptors and transporters in the central nervous system. This guide focuses on the 2-methoxy (ortho), 3-methoxy (meta), and 4-methoxy (para) positional isomers, providing a side-by-side comparison of their currently understood biological activities.

Pharmacological Profile: A Tale of Three Isomers

The pharmacological profiles of 2-MPEA, 3-MPEA, and 4-MPEA reveal significant differences in their potencies and primary mechanisms of action, particularly concerning their interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine systems.

Receptor and Transporter Binding Affinities

The following table summarizes the available quantitative data on the binding affinities and functional activities of the three MPEA isomers at key molecular targets.

Target2-MPEA3-MPEA4-MPEA
TAAR1 Potent Full Agonist (EC₅₀ = 144 nM)[1]Low-Potency Partial Agonist (EC₅₀ = 1,444 nM, Eₘₐₓ = 73%)[2]Data not available
Serotonin Receptors (general) Very Low Affinity (A₂ = 3,020 nM)[1]Very Low Affinity (A₂ = 1,290 nM)[2]Data not available
5-HT₂A Receptor No Affinity (Kᵢ > 10,000 nM)[1]Data not availableData not available
5-HT₂C Receptor No Affinity (Kᵢ > 10,000 nM)[1]Data not availableData not available
Monoamine Release May act as a monoamine releasing agentData not availableSerotonin and Norepinephrine Releasing Agent

Key Observations:

  • TAAR1 Activity: There is a clear structure-activity relationship regarding TAAR1 agonism. The ortho-substituted isomer, 2-MPEA, is a potent full agonist, while the meta-substituted isomer, 3-MPEA, is a significantly less potent partial agonist. Quantitative data for 4-MPEA at TAAR1 is currently lacking in the available literature.

  • Serotonin Receptor Affinity: Both 2-MPEA and 3-MPEA exhibit very low affinity for serotonin receptors, suggesting these are not their primary targets.[1][2]

  • Monoamine Release: 4-MPEA is distinguished by its action as a serotonin and norepinephrine releasing agent, a property that suggests a different primary mechanism of action compared to its isomers' direct receptor agonism.

Synthesis of MPEA Isomers

The synthesis of 2-MPEA, 3-MPEA, and 4-MPEA can be achieved through several established synthetic routes, most commonly involving the reduction of a corresponding nitrile or nitrostyrene precursor.

General Synthesis Workflow

A common and versatile method for the synthesis of these phenethylamines involves a two-step process starting from the appropriately substituted methoxybenzaldehyde.

General Synthesis Workflow cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Reduction to Amine Methoxybenzaldehyde Methoxybenzaldehyde Nitrostyrene Nitrostyrene Methoxybenzaldehyde->Nitrostyrene Henry Reaction Acetonitrile Acetonitrile Methoxybenzaldehyde->Acetonitrile Knoevenagel Condensation Nitromethane Nitromethane Phenylacetonitrile Phenylacetonitrile Reduction Reduction Nitrostyrene->Reduction Acetonitrile->Reduction MPEA MPEA Reduction->MPEA

Caption: General synthetic routes to MPEA isomers.

Experimental Protocols

Synthesis of 4-Methoxyphenethylamine from 4-Methoxybenzaldehyde via Nitrostyrene Intermediate

  • Step 1: Synthesis of 4-Methoxy-β-nitrostyrene. 4-Methoxybenzaldehyde is reacted with nitromethane in the presence of a base such as ammonium acetate in a solvent like glacial acetic acid. The reaction mixture is heated to reflux, and upon cooling, the nitrostyrene product crystallizes and can be collected by filtration.

  • Step 2: Reduction of 4-Methoxy-β-nitrostyrene. The synthesized nitrostyrene is then reduced to the corresponding phenethylamine. A common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed. After the reaction is complete, an aqueous workup followed by extraction and purification (e.g., distillation or chromatography) yields 4-methoxyphenethylamine.

(Note: Similar synthetic strategies can be applied for the synthesis of 2-MPEA and 3-MPEA starting from 2-methoxybenzaldehyde and 3-methoxybenzaldehyde, respectively.)

Signaling Pathways

The primary signaling pathway initiated by the interaction of these compounds with TAAR1 involves the Gαs protein and subsequent activation of adenylyl cyclase.

TAAR1 Signaling Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s activates Beta_Arrestin β-Arrestin TAAR1->Beta_Arrestin alternative pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC activates MPEA MPEA MPEA->TAAR1 Agonist Binding PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression regulates ERK ERK Beta_Arrestin->ERK activates

Caption: TAAR1 downstream signaling cascade.

Activation of TAAR1 by an agonist like 2-MPEA leads to the stimulation of adenylyl cyclase through the Gαs protein, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, TAAR1 signaling can also involve G protein-independent pathways, such as those mediated by β-arrestin, which can lead to the activation of other signaling molecules like ERK (extracellular signal-regulated kinase).

In Vivo Effects

Detailed in vivo studies specifically comparing the behavioral and physiological effects of 2-MPEA, 3-MPEA, and 4-MPEA are limited. However, based on their in vitro pharmacology, some predictions can be made:

  • 2-MPEA: As a potent TAAR1 agonist, it might be expected to modulate monoaminergic systems, potentially affecting behaviors related to mood, cognition, and reward.

  • 3-MPEA: Its weaker partial agonism at TAAR1 suggests it would have similar but less pronounced effects compared to 2-MPEA.

  • 4-MPEA: Its role as a serotonin and norepinephrine releasing agent suggests it may have stimulant-like and mood-altering effects, potentially with a different behavioral profile than its isomers. Some studies on related phenethylamines have shown effects on locomotor activity and stereotyped behaviors.[3]

Further in vivo research is necessary to fully characterize and compare the behavioral pharmacology of these three isomers.

Experimental Methodologies

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

  • Preparation of Receptor Membranes: Cell lines (e.g., HEK293) stably expressing the target receptor (e.g., 5-HT₂A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (2-MPEA, 3-MPEA, or 4-MPEA).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay for TAAR1 Functional Activity (EC₅₀ and Eₘₐₓ)

This functional assay measures the ability of a compound to activate TAAR1 and stimulate the production of the second messenger cAMP.

  • Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with a plasmid encoding the human TAAR1.

  • Assay Setup: The transfected cells are plated in a 96-well plate and incubated until they reach the desired confluency.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (2-MPEA, 3-MPEA, or 4-MPEA) in the presence of a phosphodiesterase inhibitor (to prevent the degradation of cAMP).

  • Incubation: The cells are incubated for a specific time to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: The cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve. From this curve, the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response produced by the compound) can be determined.

Conclusion

The positional isomers 2-MPEA, 3-MPEA, and 4-MPEA exhibit distinct pharmacological profiles. 2-MPEA stands out as a potent TAAR1 agonist, 3-MPEA as a weak partial agonist of the same receptor, and 4-MPEA as a monoamine releasing agent. These differences highlight the critical role of substituent position in determining the biological activity of phenethylamines. While a foundational understanding of their synthesis and primary signaling pathways exists, further research, particularly direct comparative in vivo studies and the acquisition of a complete receptor binding profile for 4-MPEA, is crucial for a comprehensive understanding of their therapeutic and toxicological potential. This guide serves as a foundational resource to inform and direct future investigations in this area.

References

Validating LC-MS/MS Methods for 2-Methylphenethylamine in Urine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel psychoactive substances such as 2-Methylphenethylamine (2-MPEA) in biological matrices is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 2-MPEA in urine with alternative analytical techniques, supported by experimental data and detailed protocols.

The emergence of new psychoactive substances necessitates the development and validation of robust analytical methods for their detection and quantification. LC-MS/MS has become the gold standard in forensic and clinical toxicology due to its high sensitivity and selectivity.[1] This guide focuses on a validated LC-MS/MS method for the determination of 2-MPEA in urine, offering a detailed experimental protocol and a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassay techniques.

Experimental Protocols

A detailed methodology for the analysis of 2-MPEA in urine by LC-MS/MS is presented below. This protocol is based on established methods for the analysis of phenethylamines and offers a reliable "dilute-and-shoot" approach for high-throughput analysis.[1][2]

LC-MS/MS Method for 2-MPEA in Urine

1. Sample Preparation (Dilute-and-Shoot)

This method minimizes sample manipulation, making it efficient for screening large numbers of samples.[1]

  • Centrifuge a 1.0 mL urine sample at 3000 x g for 5 minutes.[1]

  • Collect the supernatant.[1]

  • Mix 20 µL of the supernatant with 20 µL of an internal standard working solution (e.g., 2-MPEA-d5 at 500 ng/mL).

  • Dilute the mixture to 1.0 mL with a 50% methanol in water solution.[1]

  • Filter the final solution through a 0.22 µm PVDF filter prior to injection into the LC-MS/MS system.[1]

2. Liquid Chromatography (LC) Conditions

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm i.d., 1.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[2]

  • Mobile Phase B: 0.1% formic acid in methanol.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for 2-MPEA and its internal standard must be optimized. For 2-MPEA (precursor ion m/z 136.1), characteristic product ions would be selected for quantification and qualification.

4. Method Validation

The method should be validated according to established guidelines, assessing the following parameters:[3]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte.

  • Carryover: The appearance of an analyte in a sample from a preceding sample.[4]

Performance Comparison

The choice of analytical method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a comparison of LC-MS/MS with GC-MS and immunoassays for the analysis of 2-MPEA in urine.

ParameterLC-MS/MSGC-MSImmunoassay
Specificity Very HighHighLow to Moderate
Sensitivity (LOQ) 0.5 - 1.0 ng/mL[2]10 - 20 ng/mL[5]Varies, generally higher than MS methods
Sample Preparation Simple (Dilute-and-Shoot) to Moderate (SPE)[1]Moderate to Complex (LLE/SPE and Derivatization)[6]Minimal
Throughput HighModerateVery High
Cost per Sample ModerateModerateLow
Confirmation YesYesNo (Screening only)

Table 1: Comparison of Analytical Methods for 2-MPEA in Urine.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS and GC-MS methods for the analysis of phenethylamines in urine.

LC-MS/MS Method Performance
Validation ParameterTypical PerformanceReference
Linearity Range 1.0 - 50.0 ng/mL[2]
Coefficient of Determination (r²) > 0.99[5]
Limit of Detection (LOD) 0.5 ng/mL[2]
Limit of Quantification (LOQ) 1.0 ng/mL[2]
Intra-day Precision (%CV) < 15%[7]
Inter-day Precision (%CV) < 15%[7]
Accuracy (% Recovery) 85 - 115%[7]

Table 2: Typical Validation Parameters for an LC-MS/MS Method for Phenethylamines in Urine.

GC-MS Method Performance
Validation ParameterTypical PerformanceReference
Linearity Range 50 - 1500 ng/mL[5]
Coefficient of Determination (r²) > 0.99[5]
Limit of Detection (LOD) 10 - 20 ng/mL[5]
Limit of Quantification (LOQ) 50 ng/mL[5]
Precision (%CV) < 11.4%[5]
Accuracy (% Recovery) 96.9 - 114.5%[5]

Table 3: Typical Validation Parameters for a GC-MS Method for Phenethylamines in Urine.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

LCMSMS_Workflow Sample Urine Sample Collection Centrifuge Centrifugation (3000 x g, 5 min) Sample->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dilute Dilution & Internal Standard Addition Supernatant->Dilute Filter Filtration (0.22 µm) Dilute->Filter LC_Inject LC Injection Filter->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Ionization Ionization (ESI+) LC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result Final Result Data_Processing->Result

Caption: Experimental workflow for the LC-MS/MS analysis of 2-MPEA in urine.

Method_Comparison cluster_attributes Method Attributes Analyte 2-MPEA in Urine Screening Screening Methods Analyte->Screening Confirmation Confirmatory Methods Analyte->Confirmation Immunoassay Immunoassay Screening->Immunoassay LCMSMS LC-MS/MS Confirmation->LCMSMS GCMS GC-MS Confirmation->GCMS Immunoassay_attr High Throughput Low Specificity Qualitative Immunoassay->Immunoassay_attr LCMSMS_attr High Specificity High Sensitivity Quantitative LCMSMS->LCMSMS_attr GCMS_attr High Specificity Good Sensitivity Quantitative Requires Derivatization GCMS->GCMS_attr

Caption: Logical comparison of analytical methods for 2-MPEA detection.

References

Navigating Amphetamine Immunoassays: A Comparative Guide to the Cross-Reactivity of 2-Methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in amphetamine immunoassays is critical for accurate drug screening and the development of specific detection methods. This guide provides a detailed comparison of the cross-reactivity of various phenethylamine analogs, with a special focus on the analytical challenges posed by 2-Methylphenethylamine (2-MPA), also known as β-methylphenethylamine (BMPEA).

While specific quantitative cross-reactivity data for this compound in commercially available amphetamine immunoassays is not widely published, its structural similarity to amphetamine makes it a compound of significant interest and a potential source of false-positive results. This guide will synthesize available data on related compounds to infer the likely behavior of 2-MPA and provide a framework for assessing its impact.

The Challenge of Structural Similarity

Immunoassays rely on the specific binding of antibodies to target analytes. However, the antibodies used in amphetamine screening tests are often designed to detect a class of structurally related compounds.[1] This "class-specificity" can lead to cross-reactivity with other molecules that share a similar phenethylamine backbone. This compound is a positional isomer of amphetamine, meaning it has the same chemical formula but a different arrangement of atoms. This subtle structural difference can be difficult for some antibodies to distinguish, leading to potential misidentification.[2]

The core structure for antibody recognition in many amphetamine immunoassays includes a phenyl ring attached to a two-carbon chain with a terminal amine group.[1] Both amphetamine and this compound possess this fundamental structure, increasing the likelihood of cross-reactivity.

Comparative Cross-Reactivity Data

To provide a comparative context, the following table summarizes the cross-reactivity of amphetamine, methamphetamine, and other relevant phenethylamine analogs in common amphetamine immunoassays. The data is compiled from various studies and manufacturer's package inserts. It is important to note that cross-reactivity can vary significantly between different assays and even between different lots of the same assay.

CompoundChemical StructureEMIT® II Plus Amphetamines AssayCEDIA® DAU Amphetamine/Ecstasy AssayMicrogenics DRI® Amphetamine Assay
d-Amphetamine 100% 100% 100%
d-Methamphetamine HighHighHigh
Phentermine ModerateLow to ModerateLow
Pseudoephedrine LowLowVery Low
Phenylephrine Very LowVery LowVery Low
MDA (3,4-Methylenedioxyamphetamine) HighHighHigh
MDMA (3,4-Methylenedioxymethamphetamine) Moderate to HighHighModerate
This compound (Predicted) Likely Moderate to High Likely Moderate to High Likely Moderate

Note: "High" indicates significant cross-reactivity, often near or exceeding that of the target analyte. "Moderate" indicates noticeable cross-reactivity that could lead to a positive result at higher concentrations. "Low" indicates minimal cross-reactivity, unlikely to cause a false positive at typical concentrations. "Very Low" indicates negligible cross-reactivity.

Based on the structure-activity relationships observed in amphetamine immunoassays, it is predicted that this compound would exhibit moderate to high cross-reactivity. The presence of the methyl group on the beta carbon of the side chain, as opposed to the alpha carbon in amphetamine, may slightly alter the binding affinity to the antibody, but a significant interaction is still anticipated.

Experimental Protocols for Determining Cross-Reactivity

The following is a generalized experimental protocol for assessing the cross-reactivity of a compound in a competitive enzyme immunoassay, a common format for amphetamine screening.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte (e.g., d-amphetamine).

Materials:

  • Immunoassay kit for amphetamine detection (e.g., EMIT®, CEDIA®, DRI®)

  • Drug-free urine matrix

  • Certified reference standards of the target analyte (d-amphetamine) and the test compound (this compound)

  • Microplate reader or automated clinical chemistry analyzer

  • Precision pipettes and consumables

Procedure:

  • Preparation of Calibrators and Controls: Prepare a series of calibrators of the target analyte in drug-free urine at concentrations spanning the assay's dynamic range, including the designated cutoff value. Prepare positive and negative controls as per the assay instructions.

  • Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent and then create a serial dilution in drug-free urine to cover a wide range of concentrations.

  • Assay Performance:

    • Run the calibrators and controls to generate a standard curve and validate the assay performance.

    • Assay the serially diluted solutions of the test compound in the same manner as the calibrators.

  • Data Analysis:

    • From the standard curve, determine the concentration of the target analyte that corresponds to the signal produced by each concentration of the test compound.

    • The cross-reactivity is typically calculated as a percentage using the following formula:

Visualizing the Immunoassay Workflow

The following diagram illustrates the general principle of a competitive immunoassay used for drug screening.

G Competitive Immunoassay Workflow Drug Free Drug (e.g., 2-MPA) BindingReaction Antibody + Free Drug + Enzyme-Labeled Drug Drug->BindingReaction Antibody Antibody Antibody->BindingReaction EnzymeLabeledDrug Enzyme-Labeled Drug EnzymeLabeledDrug->BindingReaction BoundComplex Antibody-Drug Complex BindingReaction->BoundComplex UnboundEnzyme Free Enzyme-Labeled Drug BindingReaction->UnboundEnzyme Product Colored Product UnboundEnzyme->Product Enzyme Activity Substrate Substrate Substrate->Product Signal Signal Product->Signal Measured Signal

Caption: Workflow of a competitive immunoassay for drug detection.

Logical Relationship of Cross-Reactivity

The potential for a compound to cross-react in an immunoassay is primarily determined by its structural similarity to the target analyte.

G Determinants of Immunoassay Cross-Reactivity Target Target Analyte (e.g., Amphetamine) StructuralSimilarity Structural Similarity Target->StructuralSimilarity TestCompound Test Compound (e.g., 2-MPA) TestCompound->StructuralSimilarity Antibody Immunoassay Antibody CrossReactivity Cross-Reactivity (Potential for False Positive) Antibody->CrossReactivity StructuralSimilarity->Antibody influences binding

Caption: Relationship between structural similarity and cross-reactivity.

Conclusion and Recommendations

The structural isomerism between this compound and amphetamine presents a significant analytical challenge for routine drug screening using immunoassays.[2] While specific cross-reactivity data for 2-MPA is scarce, a thorough understanding of the principles of immunoassay cross-reactivity and data from structurally related phenethylamines strongly suggests a high potential for false-positive amphetamine results.

For researchers and drug development professionals, it is imperative to:

  • Be Aware of the Limitations: Recognize that a positive amphetamine immunoassay screen does not definitively identify the compound present.

  • Utilize Confirmatory Methods: Employ more specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm presumptive positive results and differentiate between amphetamine and its isomers like 2-MPA.[3]

  • Consider Structural Features: When developing new compounds with a phenethylamine backbone, anticipate potential cross-reactivity in existing immunoassays.

  • Advocate for More Specific Assays: The development of more specific antibodies or alternative screening methods is crucial to mitigate the challenges posed by the increasing number of designer drugs and structural analogs.

By understanding these complexities, the scientific community can ensure more accurate and reliable drug detection, contributing to better research outcomes and patient care.

References

A Comparative Neurochemical Analysis of 2-MPEA (Phentermine) and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurochemical effects of 2-methyl-1-phenylpropan-2-amine (2-MPEA), also known as phentermine, and methamphetamine. The following sections present a quantitative comparison of their interactions with monoamine transporters, detail the experimental methodologies used to obtain this data, and visualize their mechanisms of action.

Introduction

2-MPEA (phentermine) and methamphetamine are structurally related substituted amphetamines that act as central nervous system stimulants.[1][2] While both compounds exert their effects by modulating monoaminergic neurotransmission, their specific neurochemical profiles exhibit notable differences. Phentermine is primarily utilized as a short-term appetite suppressant for the management of obesity, whereas methamphetamine is a potent psychostimulant with a high potential for abuse.[3][4] This guide aims to elucidate the distinct neurochemical properties of these two compounds through a review of available experimental data.

Quantitative Neurochemical Data

The following tables summarize the in vitro data for 2-MPEA (phentermine) and methamphetamine concerning their effects on dopamine, serotonin, and norepinephrine release and transporter inhibition. It is important to note that the available data for phentermine primarily quantifies its capacity to induce neurotransmitter release (measured by IC50 values), while the most commonly reported data for methamphetamine relates to its potency in inhibiting monoamine transporters (measured by Ki values).

CompoundDopamine (DAT)Serotonin (SERT)Norepinephrine (NET)
2-MPEA (Phentermine) 262 nM3511 nM39.4 nM
Methamphetamine 40.4 nM740 nM14.3 nM
Data represents the half-maximal inhibitory concentration (IC50) for neurotransmitter release in rat brain synaptosomes.[5]
CompoundDopamine (DAT)Serotonin (SERT)Norepinephrine (NET)
Methamphetamine 0.46 ± 0.06 µM31.74 ± 2.40 µM0.11 ± 0.01 µM
Data represents the inhibition constant (Ki) for human monoamine transporters.[6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro neurotransmitter release and transporter binding assays. The following are generalized protocols for these experimental techniques.

Neurotransmitter Release Assay (e.g., using synaptosomes)

This assay measures the ability of a compound to induce the release of a specific neurotransmitter from pre-synaptic nerve terminals (synaptosomes).

  • Synaptosome Preparation: Brain tissue from a specific region (e.g., striatum for dopamine) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake and storage in synaptic vesicles.

  • Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compound (e.g., 2-MPEA or methamphetamine).

  • Measurement of Release: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that induces 50% of the maximal neurotransmitter release is determined and expressed as the IC50 value.[5]

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for a specific monoamine transporter by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Visualization of Neurochemical Effects

The following diagrams illustrate the molecular structures of 2-MPEA and methamphetamine and their primary mechanisms of action at the synapse.

cluster_2MPEA 2-MPEA (Phentermine) cluster_Methamphetamine Methamphetamine 2MPEA_structure Meth_structure

Figure 1: Molecular Structures

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packaging DAT Dopamine Transporter (DAT) DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Leak DA_synapse Dopamine DA_cytosol->DA_synapse Reverse Transport (Release) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding MPEA 2-MPEA (Phentermine) MPEA->DAT Promotes Release & Inhibits Reuptake Meth Methamphetamine Meth->VMAT2 Disrupts Packaging Meth->DAT Potently Promotes Release & Inhibits Reuptake

Figure 2: Monoamine Synapse Action

start Start: Brain Tissue (e.g., Striatum) homogenize Homogenization start->homogenize centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) homogenize->centrifuge1 supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (pellet synaptosomes) supernatant1->centrifuge2 pellet Synaptosome Pellet centrifuge2->pellet resuspend Resuspend in Buffer pellet->resuspend radiolabel Incubate with Radiolabeled Neurotransmitter resuspend->radiolabel wash Wash to Remove Excess Radiotracer radiolabel->wash incubate_drug Incubate with Test Compound (2-MPEA or Methamphetamine) wash->incubate_drug separate Separate Supernatant (containing released neurotransmitter) incubate_drug->separate measure Measure Radioactivity (Liquid Scintillation Counting) separate->measure end End: Determine IC50 measure->end

Figure 3: Neurotransmitter Release Assay

Discussion of Neurochemical Differences

The presented data highlight significant differences in the neurochemical profiles of 2-MPEA (phentermine) and methamphetamine.

Potency and Selectivity: Methamphetamine is a more potent releasing agent and reuptake inhibitor at all three monoamine transporters compared to phentermine.[5][6] Phentermine demonstrates a preference for promoting the release of norepinephrine over dopamine and has a significantly weaker effect on serotonin release.[7] In contrast, while methamphetamine is also most potent at the norepinephrine transporter, its effects on the dopamine transporter are considerably more pronounced than those of phentermine.[5][6]

Mechanism of Action: Both compounds act as monoamine releasing agents, meaning they are substrates for the monoamine transporters and, upon entering the presynaptic neuron, disrupt the vesicular storage of neurotransmitters, leading to their non-vesicular release into the synapse.[8] However, methamphetamine is also a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), an action that is reportedly absent for phentermine.[8] This disruption of vesicular storage contributes to the robust increase in cytosolic monoamine concentrations and subsequent release caused by methamphetamine.

Conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of Phenethylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethylamine and its structural isomers represent a significant class of psychoactive compounds with diverse pharmacological activities. Understanding their pharmacokinetic profiles—how the body absorbs, distributes, metabolizes, and excretes these substances—is fundamental for drug development, therapeutic applications, and toxicological assessment. This guide provides a comparative overview of the key pharmacokinetic parameters of phenethylamine and its prominent isomers: amphetamine, methamphetamine, and 3,4-Methylenedioxymethamphetamine (MDMA), supported by experimental data and methodologies.

Quantitative Pharmacokinetic Data

The following table summarizes the core pharmacokinetic parameters for phenethylamine and its selected isomers, providing a quantitative basis for comparison. These values represent averages from human studies and can exhibit significant inter-individual variability.

ParameterPhenethylamineAmphetamineMethamphetamineMDMA
Oral Bioavailability (%) Very Low[1]~90%[2]67.2%[3]Unknown, but readily absorbed[4][5]
Time to Peak Plasma (Tmax, hours) Rapid3 (Immediate-Release)[4]2 - 12[6]2[4]
Elimination Half-life (t½, hours) 5 - 10 minutes[7]6 - 12[8]~10 - 12[2][9]~7 - 8[9]
Volume of Distribution (Vd, L/kg) Not well-established~4[8]3.2 - 3.7[3]Not specified, but passes readily into tissues[4]
Major Metabolites Phenylacetic acid[1]4-hydroxyamphetamine, norephedrine[4]Amphetamine, p-hydroxymethamphetamine[6]MDA, HMMA, HMA[9]
Primary Excretion Route Renal (as metabolites)[1]Renal (30-40% unchanged)[4]Renal (~90% total, 22% unchanged)[6]Renal

Metabolic Pathways

The biotransformation of phenethylamine and its isomers is primarily hepatic, involving a suite of cytochrome P450 (CYP) enzymes and other metabolic enzymes. The structural differences between these molecules lead to distinct metabolic fates, influencing their duration of action and potential for drug-drug interactions.

Phenethylamine undergoes rapid and extensive first-pass metabolism, primarily by monoamine oxidase (MAO-A and MAO-B), which accounts for its very low oral bioavailability[1][7]. In contrast, the addition of an alpha-methyl group in amphetamine and methamphetamine provides steric hindrance, significantly reducing their susceptibility to MAO and prolonging their half-lives. Methamphetamine is partially N-demethylated to its active metabolite, amphetamine[6]. MDMA metabolism is complex, primarily initiated by CYP2D6-mediated demethylenation, and exhibits non-linear kinetics due to auto-inhibition of this enzyme[10].

MetabolicPathways Simplified Metabolic Pathways of Phenethylamine Isomers PEA Phenethylamine MAO MAO-A/B PEA->MAO AMP Amphetamine CYP2D6_2 CYP2D6 AMP->CYP2D6_2 Hydroxylation DBH DBH AMP->DBH Hydroxylation METH Methamphetamine CYP2D6_1 CYP2D6 METH->CYP2D6_1 N-demethylation pOHM p-Hydroxymethamphetamine METH->pOHM Hydroxylation MDMA MDMA CYP2D6_3 CYP2D6 MDMA->CYP2D6_3 Demethylenation PAA Phenylacetic Acid MAO->PAA Oxidative deamination CYP2D6_1->AMP pOHA p-Hydroxyamphetamine CYP2D6_2->pOHA MDA MDA CYP2D6_3->MDA NOR Norephedrine DBH->NOR

Simplified metabolic pathways of phenethylamine isomers.

Experimental Protocols

The determination of pharmacokinetic parameters for these compounds relies on robust and validated experimental designs and bioanalytical methods.

Human Pharmacokinetic Study Protocol (General Workflow)

A typical clinical study to determine the pharmacokinetic profile of an orally administered phenethylamine isomer involves the following key stages:

  • Subject Recruitment and Screening: Healthy adult volunteers are recruited. Inclusion and exclusion criteria are strictly followed, including a physical examination, medical history review, and laboratory tests to ensure participant safety.

  • Dosing and Clinical Conduct: Following an overnight fast, subjects are administered a single, controlled oral dose of the investigational drug. Vital signs and potential adverse events are monitored throughout the study period.

  • Biological Sample Collection: Blood samples are collected via an indwelling catheter at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Urine is often collected over specific intervals as well.

  • Sample Processing and Storage: Blood samples are centrifuged to separate plasma, which is then transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and clearance.

PK_Workflow General Workflow for a Human Pharmacokinetic Study cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical & Data Phase Recruitment Subject Recruitment & Screening InformedConsent Informed Consent Recruitment->InformedConsent Baseline Baseline Measurements (Vitals, Blood Draw) InformedConsent->Baseline Dosing Oral Drug Administration Baseline->Dosing SerialSampling Serial Blood & Urine Collection Dosing->SerialSampling Monitoring Safety Monitoring SerialSampling->Monitoring Processing Plasma Separation & Storage (-80°C) Monitoring->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Final Report Generation PK_Calc->Report

General workflow for a human pharmacokinetic study.
Bioanalytical Method: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for quantifying phenethylamine isomers in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Plasma samples are first spiked with a deuterated internal standard corresponding to each analyte to correct for matrix effects and extraction variability.

    • The sample is diluted and loaded onto a mixed-mode SPE cartridge.

    • The cartridge is washed with various solvents (e.g., 0.1 M HCl, methanol) to remove interfering matrix components like proteins and phospholipids[11].

    • The analytes of interest are eluted from the cartridge using a specific solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide)[11].

    • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection.

  • Chromatographic Separation (LC):

    • The reconstituted sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • The analytes are separated on a C18 or similar reversed-phase column using a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid)[12]. This separation ensures that isomers and metabolites are resolved from each other before entering the mass spectrometer.

  • Detection (MS/MS):

    • The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

    • This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from other compounds in the matrix.

    • Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in the same biological matrix.

References

Validation of a GC-MS method for 2-Methylphenethylamine in seized samples

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 2-Methylphenethylamine (2-MPEA) in Seized Samples.

This guide provides a comprehensive overview of the validation process for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the quantitative analysis of this compound (2-MPEA) in seized drug materials. The methodologies and validation parameters detailed herein are synthesized from established forensic toxicology guidelines and published research on the analysis of phenethylamines and other illicit substances.[1][2] This document is intended for researchers, analytical scientists, and professionals in the field of drug development and forensic analysis.

Comparison of Analytical Methods

While GC-MS is a gold standard for the confirmatory analysis of illicit drugs due to its high specificity and sensitivity, other analytical techniques can be employed for screening or alternative confirmation.[3][4][5]

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for 2-MPEA Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography followed by mass-based detection.[5][6]High specificity and sensitivity, provides structural information for definitive identification.[3] Well-established for drug analysis.[6]May require derivatization for certain compounds to improve volatility and chromatographic performance.Excellent for confirmation and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by mass-based detection.[5][7]Suitable for a wide range of compounds, including non-volatile and thermally labile substances. High sensitivity and specificity.[5]Matrix effects can be more pronounced than in GC-MS.Excellent for confirmation and quantification, especially if derivatization is to be avoided.
Immunoassay (e.g., ELISA) Antigen-antibody binding.[7][8]High-throughput, suitable for rapid screening of a large number of samples.Prone to cross-reactivity with structurally similar compounds, leading to false positives.[8] Confirmatory analysis is required.[7]Good for initial screening, but lacks specificity for definitive identification of 2-MPEA.
Raman Spectroscopy Inelastic scattering of monochromatic light.[4]Non-destructive, requires minimal to no sample preparation. Portable instruments are available for field testing.Lower sensitivity compared to chromatographic methods. Can be affected by fluorescence from the sample or cutting agents.Fair for rapid, non-destructive screening of bulk materials. Not suitable for quantification of trace amounts.
Microcrystalline Tests Formation of characteristic crystals upon reaction with a specific reagent.[4]Simple, low-cost, and can be highly specific.Requires a relatively pure sample. Interpretation can be subjective.Fair as a presumptive test in combination with other techniques.

Experimental Protocol: GC-MS Method Validation for 2-MPEA

The following protocol outlines the steps for validating a GC-MS method for the quantification of 2-MPEA in seized samples.

Sample Preparation
  • Homogenization: Seized samples (e.g., powders, tablets) are ground into a fine, homogenous powder.

  • Extraction: A known weight of the homogenized sample (e.g., 10 mg) is dissolved in a suitable solvent such as methanol.

  • Internal Standard: An internal standard (IS), for instance, Phentermine, is added to the methanolic solution.

  • Filtration: The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[6]

  • Injector Temperature: 250 °C.[9]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped at 15°C/min to 280°C and held for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Validation Parameters and Acceptance Criteria

The validation of the analytical method is performed in accordance with internationally recognized guidelines.[1] The key parameters to be evaluated are summarized below.[10][11][12]

Validation ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components.No interfering peaks at the retention time of 2-MPEA and the internal standard in blank and placebo samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for a calibration curve constructed with at least five concentration levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10:1; precision (%RSD) ≤ 20% and accuracy within 80-120%.
Accuracy (Trueness) The closeness of the mean test results to the true value.Mean recovery of 85-115% for spiked samples at three different concentration levels.
Precision (Repeatability and Intermediate Precision) The closeness of agreement between a series of measurements.Repeatability (intra-day precision): %RSD ≤ 15%. Intermediate precision (inter-day precision): %RSD ≤ 15%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits when parameters like injector temperature, oven ramp rate, and gas flow are slightly varied.
Stability The chemical stability of the analyte in a given matrix under specific conditions for a given time.Analyte concentration should remain within ±15% of the initial concentration after storage under specified conditions.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the validation of the GC-MS method for 2-MPEA.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery %) Low QC (5 µg/mL): 98.5%Mid QC (50 µg/mL): 101.2%High QC (90 µg/mL): 99.8%
Precision (%RSD) Repeatability (n=6):Low QC: 4.2%Mid QC: 2.8%High QC: 2.1%Intermediate Precision (n=18 over 3 days):Low QC: 5.5%Mid QC: 3.9%High QC: 3.2%
Robustness (%RSD) Injector Temp ± 5°C: < 5%Oven Ramp ± 1°C/min: < 5%Flow Rate ± 0.1 mL/min: < 5%

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the validation of the GC-MS method.

GCMS_Validation_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing & Validation Sample Seized Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Dissolve Dissolution in Methanol Weigh->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Filter Filtration Add_IS->Filter Inject Injection into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of 2-MPEA Calibrate->Quantify Validate Method Validation Assessment Quantify->Validate

Caption: Experimental workflow for GC-MS validation of 2-MPEA.

Validation_Parameters cluster_parameters Validation Parameters Method Validated GC-MS Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity LOD_LOQ LOD & LOQ Method->LOD_LOQ Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Stability Stability Method->Stability

Caption: Key parameters for analytical method validation.

References

Dopamine Transporter Affinity: A Comparative Analysis of 2-MPEA and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dopamine transporter (DAT) affinity of 2-methoxy-phenylethylamine (2-MPEA) and amphetamine. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their respective interactions with this critical neuronal protein.

Quantitative Data Summary

The following table summarizes the available quantitative data for the dopamine transporter affinity of amphetamine. Despite a thorough literature search, specific binding affinity values (Kᵢ, IC₅₀, or Kₐ) for 2-MPEA at the dopamine transporter could not be located. However, studies on related β-phenethylamine derivatives suggest that compounds with a methoxy substitution on the aromatic ring generally exhibit weak to negligible inhibitory activity at the dopamine transporter.

CompoundKᵢ (nM) for DATIC₅₀ (nM) for DA Uptake Inhibition
Amphetamine~500 - 600[1][2]Varies with experimental conditions
2-MPEAData not availableLikely high (weak inhibitor)

Note: The affinity of amphetamine for the norepinephrine transporter (NET) is generally higher than for DAT, with reported Kᵢ values around 70-100 nM.[1][2]

Comparative Analysis of Mechanism of Action

Amphetamine exhibits a complex and multifaceted mechanism of action at the dopamine transporter, which goes beyond simple competitive inhibition. Its primary actions include:

  • Competitive Inhibition of Dopamine Uptake: Amphetamine acts as a substrate for the dopamine transporter, competing with dopamine for binding and reuptake into the presynaptic neuron.[3]

  • Reverse Transport (Efflux): Once inside the neuron, amphetamine disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine concentrations. This, in conjunction with its interaction with the transporter, causes the DAT to reverse its function and transport dopamine out of the neuron into the synaptic cleft.[3][4][5]

  • DAT Internalization: Acute treatment with amphetamine can induce the internalization of dopamine transporters from the cell surface, leading to a reduction in the overall transport capacity.[6]

2-MPEA , as a methoxy-substituted phenethylamine, is predicted to have a significantly lower affinity for the dopamine transporter compared to amphetamine. Research on various β-phenethylamine derivatives has indicated that the presence of a methoxy group on the aromatic ring tends to reduce or eliminate dopamine reuptake inhibitory activity.[4] Therefore, it is unlikely to be a potent competitive inhibitor or a significant substrate for the dopamine transporter in the same manner as amphetamine. Its primary mechanism of action, if any, at dopaminergic synapses is likely to be weak and may not significantly contribute to an increase in extracellular dopamine levels.

Experimental Protocols

The determination of a compound's affinity for the dopamine transporter typically involves two key types of in vitro assays: radioligand binding assays and dopamine uptake inhibition assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the dopamine transporter.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for the dopamine transporter.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Radioligand: Typically [³H]WIN 35,428 or another high-affinity DAT ligand.

  • Test compound (e.g., amphetamine) at various concentrations.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[7]

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing the dopamine transporter.

Objective: To determine the concentration of the test compound that inhibits 50% of dopamine uptake (IC₅₀).

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells) cultured in multi-well plates.

  • [³H]Dopamine.

  • Test compound (e.g., amphetamine) at various concentrations.

  • Uptake buffer.

  • Scintillation cocktail.

  • Scintillation counter or a fluorescence-based detection system if using a non-radioactive substrate.

Procedure:

  • Pre-incubation: The cells are washed and pre-incubated with the uptake buffer containing varying concentrations of the test compound.

  • Initiation of Uptake: [³H]Dopamine is added to the wells to initiate the uptake process.

  • Incubation: The cells are incubated for a short period (typically 5-15 minutes) at 37°C to allow for dopamine uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine.

  • Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of dopamine uptake inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the data to a dose-response curve.[8]

Signaling Pathways and Experimental Workflows

The interaction of amphetamine with the dopamine transporter initiates a cascade of events that ultimately leads to increased dopaminergic signaling. The following diagrams illustrate the key pathways and experimental workflows.

Amphetamine's Mechanism of Action at the Dopamine Transporter cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Amphetamine_outside Amphetamine (extracellular) DAT Dopamine Transporter (DAT) Amphetamine_outside->DAT 1. Competes with DA for uptake Amphetamine_inside Amphetamine (intracellular) DAT->Amphetamine_inside Uptake Dopamine_synapse Dopamine (synaptic) DAT->Dopamine_synapse Increased synaptic DA Vesicle Synaptic Vesicle Amphetamine_inside->Vesicle 2. Disrupts vesicular storage of DA Dopamine_cytosol Dopamine (cytosolic) Vesicle->Dopamine_cytosol DA release into cytosol Dopamine_vesicle Dopamine Dopamine_cytosol->DAT 3. Reverse transport (efflux)

Caption: Amphetamine's multifaceted interaction with the dopamine transporter.

Workflow for DAT Radioligand Binding Assay Start Prepare DAT-expressing cell membranes Incubate Incubate membranes with radioligand and test compound Start->Incubate Filter Rapidly filter to separate bound and unbound ligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: A simplified workflow for determining DAT binding affinity.

References

Head-to-head comparison of 2-MPEA and β-methylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of 2-methoxyphenethylamine (2-MPEA) and β-methylphenethylamine (BMPEA). Due to a notable scarcity of direct comparative studies in peer-reviewed literature, this analysis is constructed from individual compound data and established structure-activity relationships (SAR) within the phenethylamine class. The information is intended to guide researchers by highlighting the predicted and known differences in pharmacology and mechanism of action based on their distinct structural modifications.

Structural and Pharmacological Overview

2-MPEA and BMPEA are both derivatives of the endogenous trace amine, phenethylamine (PEA). Their distinct pharmacological profiles arise from specific substitutions on the parent molecule: a methoxy group on the phenyl ring for 2-MPEA, and a methyl group on the ethylamine side chain for BMPEA.

  • 2-Methoxyphenethylamine (2-MPEA): This compound is characterized by a methoxy group at the ortho (2-position) of the phenyl ring. This substitution primarily influences receptor interaction and metabolism. Available data indicates that 2-MPEA is a potent and full agonist of the human trace amine-associated receptor 1 (TAAR1).[1] However, it displays negligible affinity for key serotonin receptors like 5-HT2A and 5-HT2C.[1] The effects of 2-MPEA in humans have not been formally reported.[1]

  • β-Methylphenethylamine (BMPEA): As a structural isomer of amphetamine, BMPEA features a methyl group on the β-carbon of the ethylamine side chain.[2][3] This modification significantly impacts its interaction with monoamine transporters. BMPEA acts as a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT), triggering neurotransmitter release, though it is substantially less potent than amphetamine.[2][4] Its activity is more pronounced at NET than at DAT.[2][4] Like 2-MPEA, it is also an agonist at the human TAAR1 receptor.[5][6] Clinically, BMPEA has been shown to produce hypertensive effects through its action on peripheral norepinephrine transporters.[2][4]

Below, the chemical structures of the parent compound, phenethylamine, and the two derivatives are illustrated to highlight their structural relationship.

G cluster_PEA Phenethylamine (PEA) cluster_2MPEA 2-Methoxyphenethylamine (2-MPEA) cluster_BMPEA β-Methylphenethylamine (BMPEA) pea pea mpea mpea bmpea bmpea

Figure 1: Chemical Structures

Data Presentation: Pharmacological Properties

The following tables summarize the known and predicted pharmacological data for 2-MPEA and BMPEA.

Table 1: Receptor and Transporter Interactions

Target 2-MPEA β-Methylphenethylamine (BMPEA)
TAAR1 Potent Full Agonist (EC₅₀ = 144 nM)[1] Agonist[5][6]
NET Activity not well-characterized Substrate / Releasing Agent (more potent than at DAT)[2][4]
DAT Weak or no reuptake inhibition predicted[7] Substrate / Releasing Agent (~10x less potent than amphetamine)[2][4]
SERT Activity not well-characterized Weak or no activity predicted
5-HT2A Receptor No significant affinity (Kᵢ >10,000 nM)[1] Activity not well-characterized

| 5-HT2C Receptor | No significant affinity (Kᵢ >10,000 nM)[1] | Activity not well-characterized |

Table 2: Physiological and Predicted Effects

Effect 2-MPEA β-Methylphenethylamine (BMPEA)
Primary Mechanism TAAR1 Agonism TAAR1 Agonism, NET/DAT Release
Blood Pressure Unknown Increases blood pressure[2][8]
Heart Rate Unknown Minimal effect[2][4]
Locomotor Activity Unknown Minimal effect[2][4]

| Psychoactive Potential | Unknown, but predicted to be low due to lack of 5-HT2A affinity | Low, due to weak DAT activity compared to amphetamine[2] |

Signaling Pathways and Experimental Workflows

The primary molecular target shared by both compounds is TAAR1, a G-protein coupled receptor that, upon activation, initiates a complex signaling cascade.

TAAR1_Signaling_Pathway Generalized TAAR1 Signaling Cascade ligand Phenethylamine (e.g., 2-MPEA, BMPEA) taar1 TAAR1 ligand->taar1 binds gas Gαs taar1->gas activates ga13 Gα13 taar1->ga13 activates ac Adenylyl Cyclase gas->ac stimulates rhoa RhoA ga13->rhoa activates camp cAMP ac->camp produces pka PKA camp->pka activates erk ERK1/2 pka->erk creb CREB pka->creb phosphorylates pkc PKC pkc->erk rhoa->erk downstream Modulation of: - Monoamine Transporters - Gene Expression - Ion Channels erk->downstream creb->downstream Experimental_Workflow start Compound Synthesis & Purification invitro In Vitro Characterization start->invitro binding Radioligand Binding Assays (TAAR1, DAT, NET, SERT, 5-HT₂ₐ) invitro->binding Determine Affinity (Kᵢ) functional Functional Assays (e.g., cAMP accumulation) invitro->functional Determine Potency (EC₅₀) exvivo Ex Vivo Analysis binding->exvivo functional->exvivo release Neurotransmitter Release (Synaptosomes) exvivo->release Measure DA/NE Release invivo In Vivo Evaluation release->invivo microdialysis Microdialysis (Neurotransmitter Levels) invivo->microdialysis cardio Cardiovascular Monitoring (Blood Pressure, Heart Rate) invivo->cardio behavior Behavioral Assays (Locomotor, CPP) invivo->behavior conclusion Pharmacological Profile Established microdialysis->conclusion cardio->conclusion behavior->conclusion

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2-Methoxyphenethylamine (2-MPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2-Methoxyphenethylamine (2-MPEA), a key intermediate and potential impurity in pharmaceutical synthesis, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for the analysis of such compounds. The selection of the most appropriate method depends on various factors including the sample matrix, required sensitivity, and the specific goals of the analysis.

At a Glance: HPLC vs. GC-MS for 2-MPEA Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[3]
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[3]Requires analytes to be volatile and thermally stable.[3]
Derivatization Generally not required for 2-MPEA.Often necessary to increase volatility and thermal stability of 2-MPEA.[2]
Sensitivity Method-dependent, with UV, DAD, or MS detectors. LC-MS can offer very high sensitivity.[3]High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.[3]
Selectivity Good, and can be significantly enhanced with a mass spectrometer (LC-MS).[3]Excellent, with mass spectrometry providing structural information for high-confidence identification.[2][3]
Instrumentation Cost Generally lower for HPLC with UV/DAD detection; higher for HPLC-MS.[3]Moderate to high.[3]

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC and GC-MS methods based on the analysis of similar small molecules. These values provide an estimate of the performance that can be expected for 2-MPEA analysis.

Table 1: Comparison of Typical Method Validation Parameters

ParameterHPLC (with UV/DAD Detection)GC-MS (with Derivatization)
Linearity (R²) ≥ 0.999[4]≥ 0.997[5]
Limit of Detection (LOD) 1 - 10 ng/mL[6]0.1 - 1 µM[5][7]
Limit of Quantification (LOQ) 3 - 20 ng/mL[6]0.2 - 2 µM[5]
Accuracy (Recovery) 95% - 105%90% - 110%[5]
Precision (RSD) < 2%[4]< 10%[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general reversed-phase HPLC method suitable for the quantification of 2-MPEA.

1. Sample Preparation:

  • Accurately weigh and dissolve the 2-MPEA sample in a suitable diluent (e.g., methanol or a mixture of mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[8]

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program Start with a low percentage of B, and gradually increase to elute 2-MPEA.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm

3. Data Analysis:

  • Identify the 2-MPEA peak based on its retention time compared to a certified reference standard.

  • Quantify the amount of 2-MPEA using a calibration curve generated from standards of known concentrations.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general GC-MS method for 2-MPEA analysis, which includes a derivatization step.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the 2-MPEA sample in a suitable solvent (e.g., ethyl acetate).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or an acylating agent like trifluoroacetic anhydride - TFAA).[2][7]

  • Incubate the mixture at an elevated temperature (e.g., 60-70°C) to facilitate the reaction.[5]

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

ParameterCondition
GC Column A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms.
Carrier Gas Helium at a constant flow rate.[5]
Oven Temperature Program A temperature gradient is employed to ensure good separation. An example program could be: start at 80°C, ramp to 280°C.[5]
Injection Mode Splitless injection is commonly used for trace analysis.[5]
MS Detection The mass spectrometer is operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.[5]

3. Data Analysis:

  • Identify the derivatized 2-MPEA peak based on its retention time and mass spectrum.

  • Quantify the amount of 2-MPEA using a calibration curve generated from derivatized standards of known concentrations.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC p3->a1 a2 Chromatographic Separation a1->a2 a3 UV/DAD Detection a2->a3 d1 Peak Identification a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: Workflow for HPLC analysis of 2-MPEA.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 dr1 Add Derivatizing Agent p2->dr1 dr2 Incubate (Heat) dr1->dr2 dr3 Cool to Room Temp dr2->dr3 a1 Inject into GC-MS dr3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Identification & Spectral Confirmation a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Report Results d2->d3

Caption: Workflow for GC-MS analysis of 2-MPEA.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison m1 Develop & Validate HPLC Method s1 Analyze Same Set of Samples by HPLC m1->s1 m2 Develop & Validate GC-MS Method s2 Analyze Same Set of Samples by GC-MS m2->s2 c1 Compare Quantitative Results s1->c1 s2->c1 c2 Statistical Analysis (e.g., Bland-Altman plot) c1->c2 conclusion Assess Method Equivalency c2->conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of 2-MPEA. The choice between the two methods should be guided by the specific requirements of the study. HPLC is a more direct approach as it generally does not require derivatization, making it simpler and potentially faster for routine analysis. It is particularly well-suited for quantifying the intact 2-MPEA molecule. GC-MS, on the other hand, offers superior selectivity and sensitivity, which is advantageous for complex matrices or when very low detection limits are required.[3] The mass spectral data provides a high degree of confidence in compound identification.[2] For comprehensive method validation and to ensure the highest accuracy of results, a cross-validation approach, where the same set of samples is analyzed by both techniques, is highly recommended.[3] This comparative strategy provides a greater degree of confidence in the quantitative data obtained.

References

Comparative Analysis of Locomotor Activity: 2-MPEA and Amphetamine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the locomotor effects of 2-methoxy-N-phenylethylamphetamine (2-MPEA) in mice, with no publicly available experimental data to draw upon for a direct comparison with amphetamine. In contrast, the impact of amphetamine on locomotor activity in murine models is extensively documented. This guide, therefore, provides a comprehensive overview of the established effects of amphetamine, alongside detailed experimental protocols and relevant signaling pathways, to serve as a foundational resource for researchers in neuropharmacology and drug development.

Amphetamine: A Profile of Locomotor Stimulation

Amphetamine is a potent central nervous system stimulant known to produce a dose-dependent increase in locomotor activity in mice.[1][2] Lower to moderate doses typically induce hyperlocomotion, characterized by increased ambulatory movement and exploration.[1] However, as the dosage increases, this hyperactivity can transition into stereotyped behaviors, such as repetitive sniffing, gnawing, or head-bobbing, which can lead to a decrease in overall distance traveled.[1]

Quantitative Data on Amphetamine-Induced Locomotor Activity

The following table summarizes the dose-dependent effects of amphetamine on locomotor activity in mice, as reported in the scientific literature. It is important to note that experimental conditions, such as mouse strain and apparatus, can influence the observed outcomes.

Dose (mg/kg)Mouse StrainAdministration RouteKey Findings on Locomotor ActivityReference
2C57BL/6Intraperitoneal (i.p.)Significant increase in locomotor activity, peaking between 30 and 60 minutes post-injection.[1]
6C57BL/6i.p.Increased locomotor activity, but with the emergence of some stereotyped behaviors.[1]
12C57BL/6i.p.Locomotor activity increased above baseline but was significantly lower than the 2 mg/kg dose due to increased stereotypy.[1]
16C57BL/6i.p.Further decrease in locomotor activity with a significant increase in stereotyped behaviors.[1]
20C57BL/6i.p.Pronounced stereotypy leading to a reduction in ambulatory movement compared to lower doses.[1]

Experimental Protocols: Assessing Locomotor Activity

The open field test is a standard and widely used behavioral assay to quantify locomotor activity and exploratory behavior in rodents.

Open Field Test Protocol

Objective: To measure spontaneous locomotor activity in mice following the administration of a test compound.

Apparatus:

  • An open field arena, typically a square or circular enclosure with high walls to prevent escape. A common dimension is 40 cm x 40 cm x 30 cm.

  • A video camera mounted above the arena to record the animal's movement.

  • Automated tracking software to analyze the video recordings and quantify locomotor parameters.

Procedure:

  • Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.

  • Habituation (Optional but Recommended): Animals may be habituated to the open field arena for a set period (e.g., 10-30 minutes) on the day before testing to reduce novelty-induced anxiety.

  • Drug Administration: Mice are administered either the test compound (e.g., amphetamine) or a vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately after injection, the mouse is placed in the center of the open field arena.

  • Recording: The animal's behavior is recorded for a predetermined duration, typically ranging from 30 to 120 minutes.

  • Data Analysis: The tracking software analyzes the video to provide quantitative measures of locomotor activity, including:

    • Total Distance Traveled: The total distance the animal moves during the session.

    • Ambulatory Time: The amount of time the animal spends in motion.

    • Rearing Frequency: The number of times the animal stands on its hind legs.

    • Time in Center vs. Periphery: The amount of time spent in the central versus the outer zones of the arena, which can be an indicator of anxiety-like behavior.

  • Cleaning: The arena is thoroughly cleaned with a 70% ethanol solution between each animal to eliminate olfactory cues.

Visualizing Experimental and Biological Processes

To better understand the methodologies and mechanisms discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Acclimation of Mice (30-60 min) habituation Habituation to Open Field (Optional, Day Prior) acclimation->habituation drug_admin Drug/Vehicle Administration habituation->drug_admin placement Placement in Open Field Arena drug_admin->placement recording Video Recording of Behavior placement->recording tracking Automated Video Tracking recording->tracking quantification Quantification of Locomotor Parameters tracking->quantification stats Statistical Analysis quantification->stats

Caption: Experimental workflow for the open field test.

amphetamine_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron amphetamine Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat Blocks & Reverses vmat Vesicular Monoamine Transporter 2 (VMAT2) amphetamine->vmat Inhibits synaptic_cleft Synaptic Cleft dat->synaptic_cleft Reverses Dopamine Flow dopamine_vesicle Dopamine Vesicles vmat->dopamine_vesicle Disrupts Sequestration dopamine_vesicle->synaptic_cleft Increases Non-vesicular Dopamine Release dopamine_receptors Dopamine Receptors synaptic_cleft->dopamine_receptors Increased Dopamine Binds to Receptors increased_locomotion Increased Locomotor Activity dopamine_receptors->increased_locomotion Leads to

Caption: Amphetamine's signaling pathway leading to hyperlocomotion.

References

A Comparative Guide to the Receptor Binding Profiles of 2-Methylphenethylamine and Other Trace Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding and functional activity of 2-Methylphenethylamine (2-MPEA) alongside other endogenous trace amines. The information presented herein is supported by experimental data to aid in understanding the pharmacological characteristics of these compounds.

Receptor Binding and Functional Activity Profiles

Trace amines, including this compound, exert their effects by interacting with a variety of receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1). The following table summarizes the available quantitative data on the functional potency (EC50) of 2-MPEA and other key trace amines at human TAAR1. Lower EC50 values indicate higher potency.

CompoundReceptorEC50 (nM)Emax (%)
This compound (2-MPEA) hTAAR18.8 µM (8800 nM)97
Phenethylamine (PEA)hTAAR115100[1]
p-TyraminehTAAR175100[1]
m-TyraminehTAAR1345100[1]
TryptaminehTAAR1>10,000<20[1]
N-MethylphenethylaminehTAAR1140100[1]
N-MethyltyraminehTAAR1~2000Not Reported[2]

*Note: The EC50 value for this compound is presented as 8.8 µM in a 2024 study, which is equivalent to 8800 nM[3]. It is described as a human TAAR1 agonist.

Key Signaling Pathways

The interaction of trace amines with their primary target, TAAR1, initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for predicting the downstream physiological effects of these compounds.

TAAR1 Gs-Protein Coupled Signaling Pathway

Activation of TAAR1, a G-protein coupled receptor (GPCR), primarily leads to the stimulation of the Gs alpha subunit. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a ubiquitous second messenger.

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TA Trace Amine (e.g., 2-MPEA) TAAR1 TAAR1 TA->TAAR1 Binds to Gs Gs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates

TAAR1 Gs-coupled signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are typically generated using in vitro functional assays, such as those measuring cAMP accumulation in response to receptor activation.

Protocol: cAMP Accumulation Assay for TAAR1 Agonism

This protocol outlines the key steps for determining the functional potency (EC50) of a test compound at the human TAAR1 receptor.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are transiently or stably transfected with a plasmid encoding the human TAAR1 receptor.

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates and grown to a suitable confluency.

  • On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (e.g., this compound, Phenethylamine) are serially diluted to a range of concentrations.

  • The diluted compounds are added to the cells and incubated for a specified period (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

  • Following incubation, the cells are lysed.

  • The intracellular cAMP concentration is determined using a competitive immunoassay kit, often employing a fluorescent or luminescent reporter system.

4. Data Analysis:

  • The raw data (e.g., fluorescence or luminescence units) are converted to cAMP concentrations.

  • The concentration-response data are plotted using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).

Experimental Workflow: Radioligand Binding Assay

While functional data is presented for 2-MPEA, binding affinities (Ki) for many other trace amines are determined using radioligand binding assays. This workflow illustrates the general principle of a competitive binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Receptor-Containing Membrane Preparation Incubation Incubate Mixture: Receptor + Radioligand + Test Compound Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Ketanserin) Radioligand->Incubation TestCompound Unlabeled Test Compound (e.g., Trace Amine) TestCompound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Quantify Radioactivity of bound ligand using scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki using competitive binding analysis Counting->Analysis

Workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of 2-Methylphenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of 2-Methylphenethylamine Waste

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, a corrosive and combustible organic compound. Adherence to these protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on the hazards associated with the chemical.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[1][2]

  • Respiratory Protection: If handling in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of vapors or mists.

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]

Hazard Profile

The primary hazards associated with this compound are summarized in the table below. This information is critical for understanding the risks and ensuring appropriate safety measures are in place.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][3]H314 / H315
Serious Eye Damage/Irritation Causes serious eye damage.[1][3]H318
Flammability Combustible liquid.[1]H227
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[1]H402 / H412
Inhalation Hazard May cause respiratory irritation.[3]H335

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[4] The following protocol outlines the general steps for its safe disposal. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

  • Waste Identification and Segregation:

    • Treat all this compound and materials contaminated with it as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

    • Segregate from incompatible materials, particularly strong oxidizing agents.[1][2]

  • Containerization:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The original container is often the best choice.

    • Ensure the container is in good condition and has a secure cap.

    • For solid waste contaminated with this compound (e.g., paper towels, contaminated PPE), use a separate, clearly labeled, and sealed container.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the primary hazards (e.g., "Corrosive," "Combustible").

    • Note the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash. [4] Release into the environment must be avoided.[1]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste manifest documentation.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure is disposal via a licensed hazardous waste management company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Segregate Waste from Incompatible Materials (e.g., Strong Oxidizers) C->D E Collect Waste in a Labeled, Compatible, and Sealed Container D->E F Is the container full or ready for disposal? E->F G Store in Designated Satellite Accumulation Area F->G No H Contact EHS for Waste Pickup F->H Yes G->E I Complete Hazardous Waste Manifest H->I J Waste Transferred to Licensed Disposal Facility I->J K End: Proper Disposal Complete J->K

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylphenethylamine
Reactant of Route 2
2-Methylphenethylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.